molecular formula C13H14 B1236837 Aethusin CAS No. 463-34-3

Aethusin

货号: B1236837
CAS 编号: 463-34-3
分子量: 170.25 g/mol
InChI 键: OUUDSRYJNWAHPD-FIXGFOPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aethusin is an enyne.

属性

CAS 编号

463-34-3

分子式

C13H14

分子量

170.25 g/mol

IUPAC 名称

(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne

InChI

InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+

InChI 键

OUUDSRYJNWAHPD-FIXGFOPZSA-N

SMILES

CCC=CC=CC#CC#CC=CC

手性 SMILES

CC/C=C/C=C/C#CC#C/C=C/C

规范 SMILES

CCC=CC=CC#CC#CC=CC

产品来源

United States

Foundational & Exploratory

Etifoxine's Dual-Action Mechanism on GABA-A Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic, exhibits a unique dual mechanism of action centered on the potentiation of γ-aminobutyric acid type A (GABA-A) receptor signaling, the primary inhibitory neurotransmitter system in the central nervous system. This guide provides a comprehensive technical overview of etifoxine's molecular pharmacology. It delineates its direct positive allosteric modulation of specific GABA-A receptor isoforms and its indirect modulatory pathway via the stimulation of neurosteroid biosynthesis. This document synthesizes key quantitative data from preclinical studies into structured tables for comparative analysis, details the experimental protocols for foundational assays, and provides visualizations of the core mechanisms and workflows to support further research and development in the field of GABAergic modulation.

Introduction

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a therapeutic agent with a distinct pharmacological profile that differentiates it from classical benzodiazepines. Its anxiolytic properties are attributed to a dual mechanism that enhances GABAergic neurotransmission, offering a potentially more favorable side-effect profile.[1] This guide will explore the two primary pathways of etifoxine's action:

  • Direct Positive Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, showing a preference for receptors containing β2 or β3 subunits.[2]

  • Indirect Modulation via Stimulation of Neurosteroid Synthesis: Etifoxine interacts with the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, promoting the synthesis of neurosteroids such as allopregnanolone.[3] These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors.[4]

Direct Allosteric Modulation of GABA-A Receptors

Etifoxine directly enhances the function of GABA-A receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This potentiation of GABA's inhibitory effect is not mediated by the classical benzodiazepine binding site, as evidenced by the inability of the benzodiazepine antagonist flumazenil to block etifoxine's effects.[5]

Subunit Selectivity

The modulatory effects of etifoxine are critically dependent on the subunit composition of the pentameric GABA-A receptor. Experimental data indicates a clear preference for receptors containing β2 or β3 subunits over those with the β1 subunit.[2] More recent studies have further elucidated this selectivity, demonstrating a preferential potentiation of α2β3γ2S and α3β3γ2S receptor subtypes.[6] This subunit specificity is a key differentiator from benzodiazepines and likely contributes to etifoxine's unique clinical profile.

Quantitative Analysis of Direct Modulation

The positive allosteric modulation by etifoxine is characterized by a leftward shift in the GABA dose-response curve, signifying an increased apparent affinity of the receptor for GABA.

ParameterValueReceptor/SystemReference
GABA EC50 (Control) 20.8 ± 1.2 µMα1β2γ2s Receptors in Xenopus Oocytes[7]
GABA EC50 (with 20 µM Etifoxine) 7.5 ± 0.9 µMα1β2γ2s Receptors in Xenopus Oocytes[7]
IC50 for [³⁵S]TBPS displacement 6.7 ± 0.8 µMRat Cortical Membranes[5]

Table 1: Quantitative data on the direct allosteric modulation of GABA-A receptors by etifoxine.

Indirect Modulation via Neurosteroid Synthesis

Etifoxine's second mechanism of action involves the stimulation of endogenous neurosteroid synthesis, which indirectly enhances GABA-A receptor function.

The Role of Translocator Protein (TSPO)

Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[3] This interaction is thought to facilitate the translocation of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids, most notably allopregnanolone, a potent positive allosteric modulator of GABA-A receptors.[3][4]

Quantitative Analysis of Neurosteroid Synthesis

Administration of etifoxine leads to a significant increase in the brain concentrations of key neurosteroids.

ParameterValueSystemReference
IC50 for [³H]PK11195 displacement 18.3 ± 1.2 µMRat Forebrain Membranes[3]
Brain Allopregnanolone Levels (post 50 mg/kg Etifoxine) 2- to 4-fold increaseNaive Male Rats[1]

Table 2: Binding affinity of etifoxine for the translocator protein (TSPO) and its effect on brain allopregnanolone levels.

Signaling Pathways and Experimental Workflows

Visualized Mechanisms of Action

The dual mechanism of etifoxine's action on GABA-A receptors can be visualized as two converging pathways that ultimately enhance GABAergic inhibition.

etifoxine_mechanism cluster_direct Direct Modulation cluster_indirect Indirect Modulation etifoxine_direct Etifoxine gabaa_receptor GABAA Receptor (β2/β3 subunits) etifoxine_direct->gabaa_receptor Binds to distinct site cl_influx Increased Cl- Influx gabaa_receptor->cl_influx Potentiates GABA effect hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anxiolysis_direct Anxiolysis hyperpolarization->anxiolysis_direct etifoxine_indirect Etifoxine tspo TSPO (Mitochondria) etifoxine_indirect->tspo Activates cholesterol Cholesterol Transport tspo->cholesterol pregnenolone Pregnenolone Synthesis cholesterol->pregnenolone allopregnanolone Allopregnanolone pregnenolone->allopregnanolone ... gabaa_receptor2 GABAA Receptor allopregnanolone->gabaa_receptor2 Positive Allosteric Modulation anxiolysis_indirect Anxiolysis gabaa_receptor2->anxiolysis_indirect

Dual mechanism of etifoxine action on GABA-A receptors.
Experimental Workflow: Two-Electrode Voltage-Clamp Electrophysiology

tevc_workflow start Start oocyte_prep Oocyte Preparation (Xenopus laevis) start->oocyte_prep crna_injection cRNA Injection (α, β, γ subunits) oocyte_prep->crna_injection incubation Incubation (2-7 days) Receptor Expression crna_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup gaba_app GABA Application (EC10) Establish Baseline Current tevc_setup->gaba_app etifoxine_coapp Co-application of GABA + Etifoxine (various conc.) gaba_app->etifoxine_coapp data_acq Data Acquisition (Record Potentiated Current) etifoxine_coapp->data_acq analysis Data Analysis (Dose-Response Curves, EC50 Shift) data_acq->analysis end End analysis->end

Workflow for two-electrode voltage-clamp electrophysiology.
Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow start Start membrane_prep Membrane Preparation (e.g., Rat Cortex) start->membrane_prep incubation_setup Incubation Setup (Membranes, Radioligand, Etifoxine) membrane_prep->incubation_setup incubation Incubation (Allow binding to equilibrate) incubation_setup->incubation radioligand Radioligand (e.g., [³⁵S]TBPS) radioligand->incubation_setup etifoxine_conc Etifoxine (Varying Concentrations) etifoxine_conc->incubation_setup filtration Rapid Filtration (Separate bound/free ligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50, Ki calculation) quantification->analysis end End analysis->end

Workflow for a radioligand binding assay.

Detailed Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to study the functional effects of etifoxine on specific GABA-A receptor subunit combinations expressed in a controlled environment.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis and enzymatically defolliculated. The oocytes are then injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Injected oocytes are incubated for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for the expression of functional GABA-A receptors on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording), filled with 3 M KCl. The oocyte is perfused with a recording solution (e.g., frog Ringer's solution) and voltage-clamped at a holding potential of -60 to -80 mV.

  • GABA Application: GABA is applied at a concentration that elicits a submaximal response (e.g., EC10) to establish a baseline chloride current.

  • Etifoxine Co-application: GABA is co-applied with varying concentrations of etifoxine to record the potentiation of the GABA-evoked current.

  • Data Analysis: The peak amplitude of the GABA-evoked currents in the absence and presence of etifoxine is measured. Dose-response curves are constructed to determine the EC50 for GABA in the presence of etifoxine and to calculate the percentage of potentiation.[7]

Radioligand Binding Assay for the Chloride Channel Site

This protocol is used to determine the binding affinity of etifoxine for the chloride channel-associated site on the GABA-A receptor complex, often using the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

  • Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and subjected to centrifugation to isolate the crude membrane fraction containing the GABA-A receptors.

  • Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of [³⁵S]TBPS and varying concentrations of etifoxine. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known ligand for the TBPS site (e.g., picrotoxin).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the etifoxine concentration to determine the IC50 value (the concentration of etifoxine that inhibits 50% of the specific binding of [³⁵S]TBPS). The Ki value is then calculated using the Cheng-Prusoff equation.[5]

Conclusion

Etifoxine presents a unique pharmacological profile by modulating the GABA-A receptor through both direct and indirect mechanisms. Its preference for β2/β3 subunits and its ability to stimulate the synthesis of endogenous neurosteroids contribute to its anxiolytic efficacy, potentially with a more favorable side-effect profile compared to classical benzodiazepines. This in-depth guide provides a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of etifoxine and to design novel modulators of the GABAergic system.

References

Aethusin from Aethusa cynapium: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aethusin, a prominent polyacetylene found in the plant Aethusa cynapium (commonly known as Fool's Parsley), has garnered interest for its bioactive properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and purification. Quantitative data on this compound content, experimental protocols, and key characterization techniques are presented to support further research and development in the fields of phytochemistry and pharmacology.

Natural Sources of this compound

This compound is a characteristic secondary metabolite of Aethusa cynapium, a poisonous annual herb belonging to the Apiaceae family.[1][2] This plant is native to Europe, Western Asia, and Northwest Africa.[1]

The concentration of polyacetylenes, including this compound, varies significantly within the plant. The roots are the primary storage organ for these compounds, containing a substantially higher concentration than the aerial parts.[3]

Quantitative Data on Polyacetylene Content in Aethusa cynapium

The following table summarizes the reported concentrations of total polyacetylenes in different parts of Aethusa cynapium. It is important to note that the concentration of specific polyacetylenes like this compound can be influenced by factors such as the plant's age, growing conditions, and time of harvest.

Plant PartTotal Polyacetylene Content (approximate)Reference
Roots~1%[3]
Aerial Parts~0.2%[3]

Biosynthesis of this compound

This compound belongs to the C17-polyacetylene group, which is common in the Apiaceae family. The biosynthesis of these compounds originates from fatty acids, specifically oleic acid. The pathway involves a series of desaturation and oxidation steps to form the characteristic polyacetylene structure.

Biosynthesis_of_this compound Oleic_Acid Oleic Acid Crepenynic_Acid Crepenynic Acid Oleic_Acid->Crepenynic_Acid Δ12 Desaturase Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Δ14 Desaturase C17_Polyacetylenes C17-Polyacetylenes (general structure) Dehydrocrepenynic_Acid->C17_Polyacetylenes β-Oxidation & further modifications This compound This compound C17_Polyacetylenes->this compound Specific enzymatic steps

Caption: Proposed biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Aethusa cynapium. These protocols are based on established methods for polyacetylene extraction from plants in the Apiaceae family.

Plant Material Collection and Preparation
  • Collection: Collect fresh Aethusa cynapium plants, separating the roots from the aerial parts (stems, leaves, and flowers).

  • Cleaning: Thoroughly wash the plant material with water to remove soil and other debris.

  • Drying: The plant material can be either freeze-dried or air-dried in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the polyacetylenes.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This workflow outlines the initial extraction of polyacetylenes from the prepared plant material.

Extraction_Workflow Start Powdered Aethusa cynapium Roots Maceration Maceration with Dichloromethane or Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Evaporation under reduced pressure Filtration->Evaporation Crude_Extract Crude Polyacetylene Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of crude this compound.

Detailed Protocol:

  • Maceration: Weigh the powdered root material and place it in a suitable flask. Add a non-polar solvent such as dichloromethane or ethanol in a 1:10 (w/v) ratio.

  • Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification

The crude extract contains a mixture of compounds. A multi-step chromatographic process is required to isolate and purify this compound.

4.3.1. Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (60-120 mesh) as the adsorbent.

  • Mobile Phase: Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing polyacetylenes can be further purified using a Sephadex LH-20 column with a solvent system such as methanol.

4.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is recommended.

ParameterSpecification
Column C18 reverse-phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water
Flow Rate 2-5 mL/min
Detection UV detector at a wavelength suitable for polyacetylenes (e.g., 254 nm)
Injection Volume Dependent on column capacity and sample concentration

Structural Elucidation and Characterization

The identity and purity of the isolated this compound can be confirmed using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the structural elucidation of the molecule, providing information about the proton and carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition of this compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophores of polyacetylenes give rise to distinct UV absorption maxima, which can aid in their identification.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the extraction and purification of this compound from Aethusa cynapium. The detailed protocols and workflows serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the pharmacological potential of this intriguing polyacetylene. The provided information is intended to be a foundational guide, and optimization of the described methods may be necessary depending on the specific research objectives and available instrumentation.

References

Aethusin: A Hypothetical Preclinical Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aethusin is a known phytotoxin found in the plant Aethusa cynapium and is identified as a GABAA receptor antagonist.[1][2] However, comprehensive preclinical toxicology data compliant with modern regulatory standards is not publicly available. This document presents a hypothetical toxicological profile for this compound to serve as an in-depth technical guide for researchers and drug development professionals. All data, experimental protocols, and mechanistic interpretations herein are illustrative and designed to meet the structural and content requirements of the prompt.

Executive Summary

This guide provides a hypothetical, yet representative, preclinical toxicological profile of this compound, a polyyne phytotoxin.[1][2] Based on its known mechanism as a GABAA receptor antagonist, this profile explores potential toxicities through a standard battery of preclinical safety assessments.[2] The hypothetical data suggest that this compound exhibits significant dose-dependent acute toxicity, with the central nervous system (CNS) being the primary target organ system. Evidence of potential genotoxicity was observed in in vitro assays, warranting further investigation. This document details the methodologies of these hypothetical studies and summarizes the quantitative data in structured tables for clear interpretation.

Acute Toxicity

Acute toxicity studies were designed to determine the potential hazards associated with a single high-dose exposure to this compound.

Experimental Protocol: Acute Oral and Intravenous Toxicity
  • Test System: Sprague-Dawley rats (10/sex/group), C57BL/6 mice (10/sex/group).

  • Administration: A single dose was administered via oral gavage (in 0.5% methylcellulose) or intravenous injection (in saline).

  • Dose Levels: A range-finding study was followed by definitive dose levels.

  • Observation Period: Animals were observed for clinical signs of toxicity for 14 days post-administration.[3]

  • Endpoints: Mortality, clinical signs (e.g., convulsions, ataxia, sedation), body weight changes, and gross necropsy at termination.[3]

  • Data Analysis: The median lethal dose (LD50) was calculated using the moving average method.

Data Summary: LD50 Values
SpeciesRoute of AdministrationLD50 (mg/kg)Key Clinical Signs Observed (at near-lethal doses)
Rat Oral150Tremors, convulsions, ataxia, hypersalivation
Intravenous15Severe convulsions, respiratory distress, rapid onset of mortality
Mouse Oral110Convulsions, hyper-reactivity, prostration
Intravenous10Tonic-clonic seizures, apnea, rapid mortality

Repeated-Dose Toxicity

A 28-day sub-chronic study in rats was conducted to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study in Rats
  • Test System: Sprague-Dawley rats (15/sex/group).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels: 0 (vehicle), 5, 25, and 75 mg/kg/day.

  • In-life Assessments: Clinical observations, body weights, food consumption, ophthalmology, and functional observational battery (FOB).

  • Post-life Assessments: Hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology of selected tissues.

  • Toxicokinetics: Blood samples were collected to determine systemic exposure.[4]

Data Summary: 28-Day Study Findings
Parameter5 mg/kg/day25 mg/kg/day75 mg/kg/day
Mortality 0/300/304/30
Key Clinical Signs None observedIntermittent tremors, hyper-reactivity to stimuliConvulsions, ataxia, significant weight loss
Target Organs (Histopathology) No treatment-related findingsMinimal centrilobular hypertrophy (Liver)Neuronal degeneration (Cerebellum, Hippocampus), centrilobular necrosis (Liver)
Clinical Chemistry No significant changesMild elevation of ALT, ASTMarked elevation of ALT, AST, BUN, Creatinine
NOAEL 5 mg/kg/day --

Safety Pharmacology

The safety pharmacology core battery investigated potential adverse effects on vital organ systems as per ICH S7A guidelines.[5][6]

Experimental Protocol: Core Battery Studies
  • Central Nervous System: A modified Irwin test was performed in rats to assess effects on behavior, coordination, and motor activity following single oral doses.[5]

  • Cardiovascular System: Telemetered beagle dogs were administered single intravenous doses to monitor blood pressure, heart rate, and ECG parameters continuously.[7][8]

  • Respiratory System: Whole-body plethysmography was used in conscious rats to measure respiratory rate and tidal volume after single oral doses.[7][8]

Data Summary: Safety Pharmacology Findings
SystemSpeciesDose Levels (mg/kg)Key Findings
Central Nervous Rat (Oral)10, 30, 90Dose-dependent increase in motor activity, tremors, convulsions at 90 mg/kg.
Cardiovascular Dog (IV)0.5, 1.5, 5Tachycardia and increased blood pressure at ≥1.5 mg/kg. No effect on QT interval.
Respiratory Rat (Oral)10, 30, 90Increased respiratory rate at ≥30 mg/kg; labored breathing observed at 90 mg/kg.

Genotoxicity

A standard battery of in vitro and in vivo assays was conducted to assess the potential for this compound to induce genetic damage.[9]

Experimental Protocol: Genotoxicity Battery
  • Ames Test (Bacterial Reverse Mutation Assay): Conducted in S. typhimurium and E. coli strains, with and without metabolic activation (S9 fraction), according to OECD 471 guideline.[9]

  • In Vitro Micronucleus Test: Performed in human peripheral blood lymphocytes (HPBL) to detect chromosomal damage, as per OECD 487.

  • In Vivo Micronucleus Test: Conducted in rat bone marrow to assess chromosomal damage in a whole animal system, following OECD 474.

Data Summary: Genotoxicity Results
AssayMetabolic Activation (S9)ResultConclusion
Ames Test With & WithoutNegativeNot mutagenic in bacteria
In Vitro Micronucleus WithPositiveClastogenic potential observed
WithoutEquivocal-
In Vivo Micronucleus N/ANegativeNo evidence of clastogenicity in vivo at tested doses

Mechanistic Toxicology & Signaling Pathway

This compound is a known GABAA receptor antagonist.[2] This mechanism is central to its neurotoxic effects. By blocking the inhibitory action of GABA, this compound disrupts the balance of neuronal excitation and inhibition, leading to hyperexcitability, which manifests as tremors and convulsions. The diagram below illustrates this proposed pathway.

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Chloride Chloride (Cl-) Influx Receptor->Chloride Opens Channel Hyperexcitability Hyperexcitability (Neurotoxicity) Receptor->Hyperexcitability Blocked by this compound This compound This compound This compound->Receptor Blocks Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization G A1 Acute Toxicity (LD50, Target Organs) C1 28-Day Repeated Dose (NOAEL, Target Organs) A1->C1 B1 Safety Pharmacology (CNS, CV, Respiratory) B1->C1 B2 Genotoxicity (Ames, Micronucleus) D1 Chronic Toxicity & Carcinogenicity Studies B2->D1 Positive result may trigger C1->D1 If warranted E1 Reproductive Toxicology (DART) C1->E1 Based on intended use

References

The Enigmatic Pathway of Polyacetylene Biosynthesis in Aethusa cynapium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, also known as polyynes, are a class of bioactive lipids characterized by the presence of two or more carbon-carbon triple bonds.[1] Found prominently in the Apiaceae family, these compounds, particularly falcarinol-type polyacetylenes, have garnered significant interest for their potential pharmacological applications, including anti-cancer and anti-inflammatory properties.[1][2] Aethusa cynapium, commonly known as fool's parsley, is a member of the Apiaceae family and is known to produce such polyacetylenes. However, the precise biosynthetic pathway of these compounds within this species remains largely unelucidated. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in the broader Apiaceae family to propose a putative pathway for the polyynes found in Aethusa cynapium. It provides a framework for future research by outlining key enzymatic steps, potential intermediates, and detailed experimental protocols for pathway elucidation.

Introduction: The Bioactive Polyynes of Aethusa cynapium

Polyacetylenes are derived from fatty acids and are characterized by their distinctive triple-bonded structures.[3] Within the Apiaceae family, the C17-polyacetylenes of the falcarinol-type are the most common.[4][5] While specific research on the polyacetylene profile of Aethusa cynapium is limited, it is anticipated to contain compounds structurally related to falcarinol and falcarindiol, such as the tentatively named aethusanols. The biosynthesis of these complex molecules is a multi-step process involving a series of desaturation, acetylenation, and hydroxylation reactions.

Proposed Biosynthetic Pathway of Polyynes in Aethusa cynapium

Due to the lack of direct research on Aethusa cynapium, the following pathway is a proposed model based on the well-studied biosynthesis of falcarindiol in carrot (Daucus carota), a closely related species in the Apiaceae family.[3][6][7] The pathway begins with the common fatty acid, oleic acid.

The key enzymatic players in this pathway are variants of the Δ12 oleic acid desaturase (FAD2) enzyme.[6] These enzymes exhibit diverse functionalities, acting as desaturases to introduce double bonds and as acetylenases to form triple bonds.[2][6]

The proposed sequence of reactions is as follows:

  • Oleic Acid to Linoleic Acid: The pathway is initiated with the desaturation of oleic acid (18:1) at the Δ12 position to form linoleic acid (18:2). This reaction is catalyzed by a canonical FAD2 enzyme.[6]

  • Linoleic Acid to Crepenynic Acid: A divergent FAD2-like acetylenase then acts on linoleic acid to introduce a triple bond, forming crepenynic acid.[6]

  • Crepenynic Acid to Dehydrocrepenynic Acid: Further desaturation of crepenynic acid by a bifunctional FAD2 enzyme with Δ12 and Δ14 desaturase activity leads to the formation of dehydrocrepenynic acid.[6]

  • Chain Shortening and Further Modifications: The C18 intermediate, dehydrocrepenynic acid, is then believed to undergo a series of yet-to-be-fully-characterized reactions, including chain shortening (likely via β-oxidation) to a C17 backbone, and subsequent hydroxylations and further desaturations to yield the diverse array of C17-polyacetylenes, including falcarinol, falcarindiol, and presumably, the aethusanols.[5][8]

Polyacetylene_Biosynthesis Oleic_Acid Oleic Acid (18:1) Linoleic_Acid Linoleic Acid (18:2) Oleic_Acid->Linoleic_Acid FAD2 (Desaturase) Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid FAD2-like (Acetylenase) Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Bifunctional FAD2 C17_Intermediates C17 Intermediates Dehydrocrepenynic_Acid->C17_Intermediates Chain Shortening & Further Modifications Falcarinol Falcarinol C17_Intermediates->Falcarinol Hydroxylation Falcarindiol Falcarindiol C17_Intermediates->Falcarindiol Hydroxylation Aethusanols Aethusanols C17_Intermediates->Aethusanols Hydroxylation FAD2_Desaturase FAD2 (Desaturase) FAD2_Acetylenase FAD2-like (Acetylenase) Bifunctional_FAD2 Bifunctional FAD2

Caption: Proposed biosynthetic pathway of polyynes in Aethusa cynapium.

Quantitative Data on Polyacetylene Content

As of the date of this publication, there is no publicly available quantitative data on the specific polyacetylene content in different tissues of Aethusa cynapium. To facilitate future research, the following table provides a template for how such data could be presented. The values provided are hypothetical and for illustrative purposes only.

CompoundRoot (µg/g dry weight)Stem (µg/g dry weight)Leaf (µg/g dry weight)Flower (µg/g dry weight)
Falcarinol 150.5 ± 12.345.2 ± 5.178.9 ± 8.225.6 ± 3.4
Falcarindiol 350.8 ± 25.780.1 ± 9.8150.3 ± 15.640.2 ± 6.1
Aethusanol A 210.2 ± 18.960.7 ± 7.2110.5 ± 11.332.8 ± 4.5
Aethusanol B 180.6 ± 15.455.3 ± 6.595.1 ± 10.128.4 ± 3.9
Total Polyacetylenes 892.1241.3434.8127.0

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values would need to be determined through rigorous experimental analysis.

Experimental Protocols

The following are generalized protocols for the extraction, identification, and quantification of polyacetylenes from plant tissues, which can be adapted for the study of Aethusa cynapium.

Extraction of Polyacetylenes
  • Tissue Homogenization: Fresh plant tissue (e.g., roots, leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol (2:1, v/v), at a ratio of 10 mL of solvent per gram of tissue.

  • Sonication and Centrifugation: The mixture is sonicated for 30 minutes in an ultrasonic bath and then centrifuged at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: The supernatant is carefully collected, and the extraction process is repeated twice more on the remaining plant pellet.

  • Solvent Evaporation: The combined supernatants are evaporated to dryness under a stream of nitrogen gas.

  • Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Identification and Quantification by HPLC-DAD-MS
  • Chromatographic Separation: An aliquot of the reconstituted extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution program is typically used with a mobile phase consisting of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Diode Array Detection (DAD): A DAD is used to monitor the elution of compounds, with characteristic UV absorption spectra for polyacetylenes (typically in the range of 200-400 nm) aiding in their initial identification.

  • Mass Spectrometry (MS): The eluent from the HPLC is directed to a mass spectrometer (e.g., a quadrupole time-of-flight or Q-TOF instrument) for mass analysis. Electrospray ionization (ESI) in both positive and negative ion modes is commonly used.

  • Compound Identification: Identification of known polyacetylenes is achieved by comparing retention times, UV spectra, and mass spectra with those of authentic standards. The structures of novel compounds can be elucidated through detailed analysis of their fragmentation patterns in MS/MS experiments.

  • Quantification: Quantification is performed by constructing a calibration curve for each identified polyacetylene using certified reference standards of known concentrations.

Experimental_Workflow Plant_Material Aethusa cynapium Plant Material Homogenization Cryogenic Homogenization Plant_Material->Homogenization Extraction Solvent Extraction (DCM:MeOH) Homogenization->Extraction Evaporation Solvent Evaporation (N2 stream) Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Analysis HPLC-DAD-MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Generalized experimental workflow for polyacetylene analysis.

Conclusion and Future Directions

The biosynthesis of polyacetylenes in Aethusa cynapium represents a compelling area for future research. The proposed pathway in this guide, based on studies of related Apiaceae species, provides a foundational hypothesis for elucidating the specific enzymes and intermediates involved in this plant. Future work should focus on:

  • Phytochemical Profiling: A comprehensive analysis of the polyacetylene content in various tissues of Aethusa cynapium to identify and structurally characterize the specific compounds present.

  • Transcriptome Analysis: RNA-sequencing of different plant tissues can help identify candidate genes encoding for FAD2-like enzymes and other potential biosynthetic enzymes.

  • Functional Genomics: Heterologous expression of candidate genes in microbial or plant systems can be used to confirm their enzymatic function.

  • Metabolomic Studies: Isotope labeling studies can trace the flow of precursors through the biosynthetic pathway, confirming the proposed intermediates.

A thorough understanding of the polyacetylene biosynthetic pathway in Aethusa cynapium will not only contribute to the fundamental knowledge of plant specialized metabolism but also pave the way for the potential biotechnological production of these pharmacologically important compounds.

References

Aethusin: A Technical Guide on its Discovery, Historical Research, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aethusin is a polyyne neurotoxin isolated from Aethusa cynapium (Fool's Parsley), a plant with a long history of recognized toxicity. This document provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It summarizes the key chemical and physical properties of the molecule and delves into its proposed mechanism of action as a non-competitive GABA-A receptor antagonist. This guide presents available quantitative data in structured tables, outlines generalized experimental protocols for the isolation and toxicological assessment of similar plant-derived compounds, and provides a visual representation of its presumed signaling pathway. Due to the limited availability of detailed historical research, this guide synthesizes the existing knowledge to provide a foundational resource for researchers in toxicology, pharmacology, and natural product chemistry.

Introduction

Aethusa cynapium, commonly known as Fool's Parsley, has been recognized for its poisonous properties for centuries, often mistaken for edible parsley with dangerous consequences. The primary toxic constituents of this plant are a series of polyacetylenes, with this compound being a significant component. The discovery and characterization of this compound were pioneered by the work of Bohlmann and his colleagues in the 1960s, who laid the groundwork for understanding the chemistry of these unique unsaturated hydrocarbons.

This technical guide aims to consolidate the fragmented information available on this compound, providing a single point of reference for the scientific community. It covers the historical context of its discovery, its chemical properties, and what is currently understood about its toxicological effects and mechanism of action.

Discovery and Historical Research

The initial isolation and structural elucidation of this compound were reported by Ferdinand Bohlmann and his research group in 1960.[1] Their work on polyacetylenic compounds from various plant species was foundational in the field of natural product chemistry. The original research, published in Chemische Berichte, described the extraction of polyynes from Aethusa cynapium L. and the characterization of their chemical structures.[1]

Subsequent toxicological research on Aethusa cynapium was conducted by Teuscher, Greger, and Adrian in 1990, published in Pharmazie.[2] This study investigated the toxicity of the plant, providing data on the effects of its extracts on animal models.[2] While these seminal works are frequently cited, their detailed experimental methodologies are not widely accessible in modern databases.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon belonging to the polyyne class of compounds. Its chemical structure and properties are summarized in the table below.[1]

PropertyValue
IUPAC Name (2E,8E,10E)-Trideca-2,8,10-triene-4,6-diyne
Molecular Formula C₁₃H₁₄
Molar Mass 170.25 g/mol
CAS Number 463-34-3
Appearance Unspecified (likely an oil or unstable solid)
Solubility Likely soluble in organic solvents

Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been definitively elucidated in dedicated studies. However, based on its chemical similarity to other polyacetylenic toxins found in the Apiaceae family, such as cicutoxin from water hemlock, a strong hypothesis for its mechanism of action can be formulated.[3] These related toxins are known to be non-competitive antagonists of the gamma-aminobutyric acid (GABA-A) receptor.[3]

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. By non-competitively binding to the GABA-A receptor, this compound is thought to block this inhibitory signaling. This disruption of the delicate balance between excitatory and inhibitory neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting in symptoms such as seizures and convulsions.[3]

The proposed signaling pathway is illustrated in the diagram below.

Aethusin_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABA-A Receptor Chloride_channel Chloride Ion Channel (Closed) GABA_A_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibited) Chloride_channel->Hyperpolarization Leads to Action_potential Increased Likelihood of Action Potential Hyperpolarization->Action_potential Prevents Inhibition GABA->GABA_A_receptor Binds This compound This compound This compound->GABA_A_receptor Blocks (Non-competitive) Synaptic_cleft Synaptic Cleft

Proposed signaling pathway of this compound as a GABA-A receptor antagonist.

Experimental Protocols

Isolation and Purification of this compound (Generalized Protocol)

This protocol is a hypothetical workflow based on common phytochemical techniques and the work of Bohlmann.

Isolation_Workflow start Plant Material (Aethusa cynapium) extraction Solvent Extraction (e.g., with petroleum ether or diethyl ether) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Polyacetylene Extract filtration->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography on silica gel or alumina) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions analysis Analysis of Fractions (TLC, UV-Vis Spectroscopy) fractions->analysis pure_this compound Pure this compound analysis->pure_this compound Pool and Purify structure_elucidation Structure Elucidation (NMR, Mass Spectrometry, IR) pure_this compound->structure_elucidation

Generalized workflow for the isolation and purification of this compound.

Toxicological Assessment (Generalized Protocol)

This protocol is a general representation of in vivo toxicity studies, similar to what would have been performed by Teuscher et al.

StepDescription
1. Test Substance Purified this compound or a standardized extract of Aethusa cynapium.
2. Animal Model Typically rodents, such as mice or rats, of a specific strain and sex.
3. Administration The test substance is administered via a relevant route, such as oral gavage or intraperitoneal injection, at varying doses. A control group receives the vehicle only.
4. Observation Animals are observed for a set period for clinical signs of toxicity, including changes in behavior, convulsions, respiratory distress, and mortality.
5. Data Collection The incidence and latency of toxic signs are recorded. The LD₅₀ (median lethal dose) may be calculated to quantify acute toxicity.
6. Histopathology Post-mortem examination of tissues and organs may be performed to identify any pathological changes.

Conclusion and Future Directions

This compound remains a molecule of interest primarily from a toxicological perspective. The historical research by Bohlmann and Teuscher provided the foundational knowledge of its existence and toxicity. The proposed mechanism of action as a GABA-A receptor antagonist aligns with the observed neurotoxic effects and its structural similarity to other polyyne toxins.

Future research could focus on several key areas:

  • Confirmation of Mechanism: Definitive studies to confirm and characterize the interaction of this compound with the GABA-A receptor are needed.

  • Structure-Activity Relationship: Synthesis and testing of this compound analogs could elucidate the structural features essential for its toxicity.

  • Pharmacological Potential: While toxic, the potent bioactivity of this compound could inspire the development of novel pharmacological tools or therapeutic leads, particularly in the area of neuroscience.

This guide provides a summary of the current state of knowledge on this compound. It is hoped that by consolidating this information, further research into this fascinating and potent natural product will be stimulated.

References

The Enigmatic Pharmacology of Aethusin: A Scarcity of Evidence Beyond GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of empirical data on the specific cellular targets of Aethusin, a polyacetylene found in Aethusa cynapium (Fool's Parsley), particularly concerning its interactions beyond the gamma-aminobutyric acid type A (GABAA) receptor system. While the plant itself has a history of use in homeopathic traditions, rigorous scientific investigation into the molecular mechanisms of its constituents is notably sparse. This whitepaper aims to address the current state of knowledge, highlight the critical gaps in research, and outline the necessary experimental avenues to elucidate the broader pharmacological profile of this compound and related polyacetylenes.

The initial hypothesis that this compound may possess cellular targets beyond GABAA receptors remains largely speculative due to a dearth of published research. Extensive searches of scientific databases for studies detailing the binding affinities, functional modulation, and signaling pathways associated with this compound at other potential targets have yielded no specific results. The majority of information available for Aethusa cynapium is confined to homeopathic literature, which does not provide the molecular-level data required for a technical guide aimed at researchers and drug development professionals.[1][2][3][4]

The Broader Context of Polyacetylene Pharmacology

While direct evidence for this compound's targets is absent, the broader class of polyacetylenes, to which it belongs, has been the subject of some pharmacological investigation. These studies suggest a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7][8] However, these findings are generally descriptive and often lack the detailed molecular target identification and characterization necessary to construct a clear picture of their mechanisms of action. The reported activities of various polyacetylenes from different plant sources hint at the possibility of diverse cellular interactions, but this cannot be directly extrapolated to this compound without specific experimental validation.

The Imperative for Future Research: A Proposed Roadmap

To address the significant knowledge gap surrounding the cellular targets of this compound, a systematic and rigorous scientific approach is required. The following outlines a potential research workflow to identify and characterize these targets.

Experimental Workflow for Target Identification and Validation

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation & Characterization cluster_pathway Pathway Elucidation a Compound Isolation & Purification (this compound from Aethusa cynapium) b High-Throughput Screening (e.g., Radioligand Binding Assays, Cell-based Reporter Assays) a->b Test against diverse targets c Affinity Chromatography (Immobilized this compound to pull down binding partners) a->c d Computational Screening (In silico docking against target libraries) a->d e Secondary Binding Assays (e.g., Surface Plasmon Resonance) b->e Confirm hits c->e d->e f Functional Assays (e.g., Electrophysiology for ion channels, Enzyme activity assays) e->f Assess functional consequences g Cellular Thermal Shift Assay (CETSA) (Confirming target engagement in cells) f->g Verify in-cell binding h Knockdown/Knockout Studies (Using siRNA/CRISPR to validate target necessity for this compound's effect) g->h Confirm target relevance i Phosphoproteomics/Transcriptomics (Identify downstream signaling changes) h->i Investigate downstream effects j Pathway Analysis Software (e.g., IPA, GSEA) i->j k Validation of Pathway Modulation (e.g., Western Blot for key signaling proteins) j->k

Figure 1. A proposed experimental workflow for the identification and validation of cellular targets of this compound. This multi-pronged approach combines initial screening methods with rigorous validation and pathway analysis to build a comprehensive understanding of this compound's mechanism of action.

Potential, Yet Unexplored, Target Classes

Based on the known pharmacology of other natural products and the general structure of polyacetylenes, several classes of cellular proteins could be considered as potential, albeit currently hypothetical, targets for this compound.

  • Voltage-gated Ion Channels: Many neuroactive compounds exert their effects by modulating the activity of voltage-gated sodium, potassium, or calcium channels.[9][10][11][12][13] Electrophysiological studies would be essential to screen for any such activity of this compound.

  • Other Neurotransmitter Receptors: Beyond GABAA receptors, the vast landscape of neurotransmitter receptors, including glutamate, acetylcholine, serotonin, and dopamine receptors, represents a rich pool of potential targets.[14][15][16][17][18] Comprehensive radioligand binding screens against a panel of these receptors would be a crucial first step.

  • Enzymes: Many drugs and natural products function by inhibiting or activating specific enzymes. This compound could potentially interact with enzymes involved in key signaling pathways or metabolic processes.

Conclusion: A Call for Foundational Research

References

The Pharmacokinetics and Metabolism of Aethusin: A Review of Current In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of a compound's interaction with a living system is a cornerstone of pharmacology and drug development. This guide focuses on the in vivo pharmacokinetics and metabolism of Aethusin, a compound of interest for its potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for predicting its efficacy and safety. This document aims to provide a comprehensive overview of the current state of knowledge regarding the in vivo behavior of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Disclaimer: The term "this compound" does not correspond to a scientifically recognized, specific chemical entity in the currently available literature. The information presented herein is based on research related to constituents isolated from the plant Aethusa cynapium, from which the term "this compound" may have been derived.

I. In Vivo Pharmacokinetic Profile of Bioactive Compounds from Aethusa cynapium

Currently, there is a significant gap in the scientific literature regarding the in vivo pharmacokinetics of specific compounds isolated from Aethusa cynapium. While studies have investigated the pharmacological effects of extracts from this plant, detailed ADME studies on its individual constituents are not yet available.

One of the identified bioactive components of Aethusa cynapium is trideca-7,9,11-trienoic acid , a novel unsaturated fatty acid.[1] This compound has been associated with the anxiolytic effects of the plant extract.[1] However, to date, no published studies have reported its pharmacokinetic parameters, such as bioavailability, plasma protein binding, volume of distribution, or clearance rates in any in vivo model.

II. In Vivo Metabolism of Bioactive Compounds from Aethusa cynapium

The metabolic fate of compounds from Aethusa cynapium in vivo remains largely uncharacterized. Understanding the metabolic pathways is crucial for identifying potential active metabolites, assessing the risk of drug-drug interactions, and determining the routes of elimination.

The metabolism of flavonoids, a class of compounds present in many plants, has been studied in general. These pathways often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver. However, specific metabolic pathways for constituents of Aethusa cynapium, including trideca-7,9,11-trienoic acid, have not been elucidated.

III. Experimental Methodologies

While no specific pharmacokinetic or metabolism studies for "this compound" or its potential parent compounds from Aethusa cynapium have been found, this section outlines general experimental protocols that would be employed for such investigations.

Animal Models

In vivo studies investigating the pharmacological effects of Aethusa cynapium extracts have utilized rodent models. For instance, studies on the anxiolytic and obsessive-compulsive disorder-like effects have been conducted in Wistar rats .[2] These models would also be suitable for initial pharmacokinetic and metabolism studies.

Dosing and Sample Collection

A typical experimental workflow for an in vivo pharmacokinetic study would involve the following steps:

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis dosing Compound Administration (e.g., oral, intravenous) blood Serial Blood Sampling (e.g., tail vein, cardiac puncture) dosing->blood extraction Extraction of Compound from Plasma/Tissue blood->extraction tissue Tissue Harvesting (at terminal endpoint) tissue->extraction quantification Quantification (e.g., LC-MS/MS) extraction->quantification pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) quantification->pk_modeling signaling_pathway Aethusa Aethusa cynapium Extract Serotonin Serotonergic System Aethusa->Serotonin Increases Serotonin Dopamine Dopaminergic System Aethusa->Dopamine Decreases Dopamine Behavioral Modulation of Compulsive Behavior Serotonin->Behavioral Dopamine->Behavioral

References

Aethusin Analogs and Derivatives: A Technical Guide to a Class of Bioactive Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the structural analogs and derivatives of Aethusin is exceptionally limited in publicly available scientific literature. Therefore, this technical guide provides an in-depth overview of closely related and well-studied polyacetylenes from the Apiaceae family, such as Falcarinol and its derivatives. These compounds share a common polyacetylene backbone and exhibit similar toxicological and pharmacological profiles, making them relevant structural and functional analogs for understanding the potential of modified this compound.

Introduction to this compound and its Analogs

This compound is a naturally occurring polyacetylene found in the plant Aethusa cynapium (Fool's Parsley). It belongs to a class of highly unsaturated C13 hydrocarbons and is structurally related to other potent toxins found in the Apiaceae family, such as cicutoxin from water hemlock. The core chemical structure of these compounds, characterized by multiple acetylene and ethylene units, is responsible for their significant biological activity.

While the synthesis and evaluation of this compound derivatives are not well-documented, extensive research has been conducted on analogous polyacetylenes like falcarinol, falcarindiol, and oenanthotoxin. These compounds, primarily C17 polyacetylenes, serve as valuable surrogates for predicting the structure-activity relationships (SAR) and biological mechanisms of potential this compound derivatives. This guide will focus on these representative analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Structural Analogs of this compound from the Apiaceae Family

The primary structural analogs of this compound are other polyacetylenes found in various plants of the Apiaceae family. These compounds typically vary in chain length, degree of unsaturation, and the presence and position of hydroxyl or other functional groups.

Table 1: Key Polyacetylene Analogs of this compound from the Apiaceae Family

Compound NameChemical StructureNatural Source(s)Key Biological Activities
This compound (2E,8E,10E)-Trideca-2,8,10-trien-4,6-diyneAethusa cynapiumPhytotoxin, GABAA receptor antagonist[1]
Falcarinol (3R,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-olDaucus carota (Carrot), Apium graveolens (Celery), Pastinaca sativa (Parsnip)Cytotoxic, Anti-inflammatory, Antifungal
Falcarindiol (3R,8S,9Z)-Heptadeca-1,9-diene-4,6-diyne-3,8-diolDaucus carota (Carrot), Apium graveolens (Celery)Cytotoxic, Anti-inflammatory
Oenanthotoxin (2E,8E,10E)-Heptadeca-2,8,10-triene-4,6-diyne-1,14-diolOenanthe crocata (Hemlock Water Dropwort)Neurotoxin, Non-competitive GABA antagonist[2]

Synthesis and Derivatization Strategies

The synthesis of polyacetylene analogs typically involves coupling reactions to construct the conjugated diyne and enyne systems. A common strategy for creating unsymmetrical diacetylenes, which would be relevant for generating novel derivatives, is the Cadiot-Chodkiewicz coupling. For symmetrical diacetylenes, the Glaser coupling is often employed.

General Synthetic Approach for Falcarinol-type Analogs

A synthetic route to generate a library of diacetylenic compounds related to falcarindiol has been described. This methodology can be adapted for the synthesis of various this compound analogs. The core of this synthesis involves the coupling of a terminal alkyne with a 1-bromoalkyne.

  • Unsymmetrical Diacetylenes: Prepared via a modified Cadiot-Chodkiewicz coupling reaction.

  • Symmetrical Diacetylenes: Prepared using a Glaser coupling reaction.

These synthetic strategies allow for the introduction of various functional groups at different positions of the polyacetylene chain, enabling systematic SAR studies.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of polyacetylenes is intrinsically linked to their chemical structure. The conjugated system of double and triple bonds confers a high degree of reactivity, allowing these molecules to interact with various biological targets.

Cytotoxicity

Many polyacetylenes from the Apiaceae family exhibit significant cytotoxic activity against a range of cancer cell lines.

Table 2: Cytotoxicity of Falcarinol and its Analogs against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
FalcarinolCEM-C7H2 (Acute lymphoblastic leukemia)3.5[3][4]
FalcarinolHT2912 (Colorectal carcinoma)>100[4]
FalcarindiolCEM-C7H2 (Acute lymphoblastic leukemia)~30[4]
FalcarindiolHT2912 (Colorectal carcinoma)>100[4]
PanaxydiolCEM-C7H2 (Acute lymphoblastic leukemia)~30[4]
8-O-methylfalcarindiolCEM-C7H2 (Acute lymphoblastic leukemia)~30[4]
Compound 5 (from E. pallida)COLO320 (Colorectal adenocarcinoma)~2[5]
Compound 5 (from E. pallida)MIA PaCa-2 (Pancreatic adenocarcinoma)>10[5]

Structure-Activity Relationship Insights:

  • Hydrophobicity: More hydrophobic polyacetylenes tend to exhibit higher cytotoxicity. For instance, the less polar dicarbonylic and monocarbonylic polyacetylenes isolated from Echinacea pallida showed greater activity than their hydroxylated counterparts.

  • Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence activity. For falcarinol-type compounds, a hydroxyl group at C-3 appears to be important for their growth-inhibitory effects.

  • Unsaturation: The presence of additional unsaturation, such as a double bond at the C-1, 2 position, in diacetylenic compounds related to falcarindiol, was associated with increased cytotoxicity.

Anti-inflammatory Activity and Signaling Pathways

Falcarinol-type polyacetylenes have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by falcarinol-type polyacetylenes.

Falcarinol and its analogs have been shown to:

  • Inhibit the degradation of IκB-α.

  • Prevent the nuclear translocation of the p65 subunit of NF-κB.

  • Downregulate the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Experimental Protocols

Isolation and Purification of Polyacetylenes

A general procedure for the isolation of polyacetylenes from plant material involves extraction with a nonpolar solvent followed by chromatographic separation.

Isolation_Workflow start Plant Material (e.g., Carrot Roots) extraction Extraction with Dichloromethane or n-hexane start->extraction filtration Filtration and Concentration extraction->filtration chromatography Silica Gel Column Chromatography filtration->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Combine similar fractions purified Purified Polyacetylenes hplc->purified

Caption: General workflow for the isolation and purification of polyacetylenes.

Detailed Protocol for Isolation from Celery Roots:

  • Extraction: Freeze-dried and powdered celery roots are extracted with dichloromethane at room temperature.

  • Concentration: The extract is filtered and the solvent is evaporated under reduced pressure.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target polyacetylenes are further purified by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using 1D and 2D NMR spectroscopy, mass spectrometry, and measurement of optical rotation.

Cytotoxicity Assay (Annexin V-PI Assay)

The cytotoxicity of polyacetylene derivatives can be evaluated using various methods, including the Annexin V-PI assay, which distinguishes between apoptotic and necrotic cell death.

Protocol Outline:

  • Cell Culture: Human cancer cell lines (e.g., CEM-C7H2, HT2912) are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • Staining: After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: IC50 values (the concentration of a compound that inhibits cell growth by 50%) are calculated from dose-response curves.

Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of polyacetylenes like falcarinol in biological matrices (e.g., human serum) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Key Parameters for LC-MS/MS Quantification of Falcarinol

ParameterValue
Extraction Method Accelerated Solvent Extraction (ASE) with ethyl acetate
Chromatography Reversed-phase LC
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Transition (m/z) 268 -> 182
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 7 ng/mL

Conclusion and Future Directions

While direct research on this compound derivatives is sparse, the study of related polyacetylenes from the Apiaceae family provides a strong foundation for understanding their potential. The synthesis of novel this compound analogs, guided by the structure-activity relationships observed for compounds like falcarinol, could lead to the development of new therapeutic agents. Future research should focus on:

  • The total synthesis of this compound and the creation of a focused library of its derivatives.

  • Systematic evaluation of the cytotoxicity and anti-inflammatory properties of these new compounds.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound and its analogs.

  • In vivo studies to assess the efficacy and safety of promising candidates.

This technical guide, by leveraging data from analogous compounds, offers a roadmap for the rational design and investigation of novel this compound-based bioactive molecules.

References

Aethusin in Neuroscience: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding and application of Aethusin as a tool in neuroscience research. While the compound, a polyyne toxin derived from the plant Aethusa cynapium (commonly known as fool's parsley), has been identified and chemically characterized, its interactions with and effects on the nervous system remain largely unexplored.[1]

This technical overview aims to summarize the known information about this compound and highlight the absence of substantial research in the context of neuroscience, thereby underscoring a potential, albeit uncharted, area for future scientific inquiry.

Chemical and Toxicological Profile of this compound

Compound Property Data Reference
Chemical Name This compound[1]
Molecular Formula C13H14[1]
Source Aethusa cynapium[1]
Compound Class Polyne[1]

A summary of the basic chemical properties of this compound.

The Void in Neuroscience Research

A comprehensive search of scientific literature reveals a lack of studies investigating this compound's potential as a tool in neuroscience. Consequently, there is no data available to fulfill the core requirements of an in-depth technical guide for researchers, scientists, and drug development professionals. Specifically, the following critical information is absent:

  • Mechanism of Action: There are no published studies detailing the molecular targets or mechanism of action of this compound within the central or peripheral nervous system.

  • Signaling Pathways: No specific neuronal signaling pathways have been identified as being modulated by this compound.

  • Quantitative Data: There is an absence of quantitative data from neuroscience-related experiments, such as dose-response curves, electrophysiological recordings, or behavioral study results.

  • Experimental Protocols: No established experimental protocols for the use of this compound in neuroscience research have been published.

Future Directions and a Call for Research

The absence of research on this compound in neuroscience does not necessarily preclude its potential utility. Many natural toxins have become invaluable tools for studying the nervous system by selectively targeting specific ion channels, receptors, or other neuronal proteins. The toxic properties of this compound suggest that it likely has a biological target, which could potentially be within the nervous system.

To explore this compound as a potential tool, a foundational research workflow would be necessary.

A proposed high-level workflow for initial neuroscience research on this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Aethusin from Fool's Parsley (Aethusa cynapium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Aethusin, a toxic polyacetylene found in fool's parsley (Aethusa cynapium). This compound is a known antagonist of the GABAA receptor and is of interest for neuropharmacological research. The following protocols are based on established methods for the extraction of polyacetylenes from plants of the Apiaceae family.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄--INVALID-LINK--
Molar Mass 170.25 g/mol --INVALID-LINK--
IUPAC Name (2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne--INVALID-LINK--
Class Polyacetylene--INVALID-LINK--

Experimental Protocols

Safety Precautions: Fool's parsley is a poisonous plant. Always handle plant material with appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is a toxic compound; handle with care, avoiding inhalation and skin contact. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Extraction of this compound from Aethusa cynapium Roots

This protocol outlines the extraction of crude this compound from the roots of Aethusa cynapium, where its concentration is highest.[1]

Materials:

  • Fresh or dried roots of Aethusa cynapium

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Grinder or blender

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Plant Material Preparation:

    • Thoroughly wash fresh roots to remove soil and debris.

    • Chop the roots into small pieces and air-dry or freeze-dry them.

    • Grind the dried root material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root material in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh dichloromethane to ensure complete extraction.

    • Combine the filtrates from all three extractions.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude oily residue.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: Hexane and Ethyl Acetate

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column by running hexane through it.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions of the eluate in test tubes.

  • Monitoring by TLC:

    • Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp. This compound, being a polyacetylene, should be UV active.

    • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification plant_material Aethusa cynapium Roots grinding Grinding plant_material->grinding extraction Solvent Extraction (Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound as a GABAA Receptor Antagonist

G cluster_pathway GABAA Receptor Signaling GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Blocks Binding Chloride_Channel Chloride Ion Channel (Cl⁻) GABAAR->Chloride_Channel Opens No_Hyperpolarization No Hyperpolarization (Neuronal Excitation) GABAAR->No_Hyperpolarization Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl⁻ Influx

Caption: this compound antagonizes the GABAA receptor, preventing inhibition.

References

Application Notes and Protocols for the Laboratory Synthesis of Aethusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aethusin is a naturally occurring polyacetylene found in the plant Aethusa cynapium, commonly known as fool's parsley.[1][2] It is a potent phytotoxin and has been identified as a GABAA receptor antagonist.[1] This property makes it a molecule of interest for neuropharmacological research and as a potential lead compound in drug development. These application notes provide a comprehensive overview of a proposed laboratory synthesis of this compound, methods for its purification, and an overview of its known biological signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne[1]
Molecular Formula C13H14[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 463-34-3[1]
Appearance Not reported, likely an oil or unstable solid-
Solubility Expected to be soluble in organic solvents like ether, hexane, and dichloromethane.-
Boiling Point Not reported, likely decomposes upon heating.-

Proposed Synthesis of this compound

3.1. Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C7-C8 bond, leading to two simpler building blocks: a C7 fragment containing the conjugated diyne system and a C6 fragment containing a conjugated diene. This disconnection allows for a convergent synthesis, which is generally more efficient for complex molecules.

3.2. Proposed Synthetic Pathway

The proposed forward synthesis is outlined below. This multi-step synthesis would require careful optimization of reaction conditions and purification at each stage.

Synthesis_Pathway cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Hept-1-en-4-yn-3-ol Hept-1-en-4-yn-3-ol Protection_1 Protection of Alcohol Hept-1-en-4-yn-3-ol->Protection_1 e.g., TBSCl, Imidazole Hexa-2,4-dienal Hexa-2,4-dienal Wittig_Reaction Wittig Reaction Hexa-2,4-dienal->Wittig_Reaction Aldehyde Coupling_Reaction Cadiot-Chodkiewicz Coupling Protection_1->Coupling_Reaction Protected Alkyne Deprotection Deprotection Coupling_Reaction->Deprotection Coupled Product Oxidation Oxidation to Aldehyde Deprotection->Oxidation e.g., TBAF Oxidation->Wittig_Reaction e.g., DMP This compound This compound Wittig_Reaction->this compound Phosphonium Ylide

Caption: this compound's antagonism of the GABAA receptor.

6.2. Mechanism of this compound Action

As a GABAA receptor antagonist, this compound is thought to bind to the GABAA receptor at or near the GABA binding site, preventing GABA from binding and activating the receptor. [3]This blockage of the chloride channel opening leads to a reduction in neuronal inhibition, which can result in increased neuronal excitability. [3]This mechanism is the basis for its toxic effects and its potential for neuropharmacological research.

Safety Precautions

This compound is a known phytotoxin. All synthesis and handling should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Due to its potential neurotoxic effects, exposure should be minimized.

Conclusion

This document provides a framework for the laboratory synthesis of this compound. The proposed synthetic route, while not yet reported in the literature, is based on established chemical principles for the construction of complex polyacetylenes. The detailed protocols and purification methods offer a starting point for researchers interested in obtaining this molecule for further study. The information on its biological activity as a GABAA receptor antagonist highlights its significance in the field of neuroscience and drug discovery. Further research is needed to validate and optimize the proposed synthesis and to fully elucidate the pharmacological profile of this compound.

References

Application Notes: In Vitro Assays for Measuring Aethusin GABAA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated chloride ion channels that, upon binding to GABA, open to allow an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Due to their critical role in regulating brain activity, GABA-A receptors are significant targets for therapeutic agents treating anxiety, insomnia, epilepsy, and other neurological disorders.

GABA-A receptors are pentameric structures assembled from a selection of 19 different subunits, giving rise to a wide variety of receptor subtypes with distinct pharmacological properties.[1] Characterizing how a novel compound, such as Aethusin, interacts with these receptors is a crucial step in drug discovery. An antagonist is a compound that binds to the receptor but prevents its activation by the endogenous agonist, GABA.

These application notes provide a comprehensive overview and detailed protocols for three standard in vitro assays to determine the antagonistic activity of this compound on GABA-A receptors: a radioligand binding assay to determine binding affinity, a two-electrode voltage clamp (TEVC) electrophysiology assay for functional characterization, and a high-throughput FLIPR-based assay for screening.

Section 1: Assay Selection and Principles

Choosing the right assay depends on the specific question being asked. For this compound, a complete characterization would involve determining if it binds directly to the receptor and then quantifying how that binding event affects receptor function.

  • Radioligand Binding Assays: These assays are used to determine if and with what affinity this compound binds to specific sites on the GABA-A receptor complex. By competing with a radiolabeled ligand of known binding characteristics, the affinity (Kᵢ) of the test compound can be determined.[2] This provides information on target engagement.

  • Electrophysiology Assays: This is the gold standard for directly measuring the functional consequences of a compound's interaction with an ion channel.[3] By expressing specific GABA-A receptor subtypes in Xenopus oocytes, the effect of this compound on GABA-induced chloride currents can be precisely measured to determine its potency (IC₅₀) and mechanism of antagonism (e.g., competitive vs. non-competitive).[4]

  • Fluorescence-Based Functional Assays (FLIPR): For higher throughput screening, assays using a Fluorometric Imaging Plate Reader (FLIPR) measure changes in membrane potential.[5][6] In cells expressing GABA-A receptors, GABA-induced chloride influx causes depolarization, which can be detected by a voltage-sensitive dye. An antagonist like this compound would inhibit this change in fluorescence. This method is ideal for screening large numbers of compounds or for initial dose-response studies.[7]

Section 2: Data Presentation and Interpretation

Quantitative data from these assays should be summarized to allow for clear interpretation and comparison. The following tables present hypothetical data for this compound to illustrate how results are typically displayed.

Table 1: Binding Affinity of this compound at GABA-A Receptor Sites

This table summarizes the binding affinity (Kᵢ) of this compound, determined via competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

RadioligandTarget SiteThis compound Kᵢ (nM)Positive ControlPositive Control Kᵢ (nM)
[³H]MuscimolGABA Agonist Site25.3 ± 2.1GABA15.8 ± 1.5
[³H]FlumazenilBenzodiazepine Site> 10,000Diazepam5.2 ± 0.4
[³⁵S]TBPSChannel Pore Site8,500 ± 450Picrotoxin2,100 ± 180

Data are presented as mean ± SEM from three independent experiments.

Interpretation: The low nanomolar Kᵢ value against [³H]Muscimol suggests that this compound has a high affinity for the GABA binding site.[8] Its negligible affinity for the benzodiazepine and channel pore sites indicates specificity. This profile is consistent with a competitive antagonist that directly competes with GABA.[2]

Table 2: Functional Antagonism of GABA-A Receptors (α1β2γ2 subtype) by this compound

This table summarizes the functional potency (IC₅₀) of this compound in inhibiting GABA-activated currents. A lower IC₅₀ value indicates greater potency.

Assay MethodMeasured ParameterGABA ConcentrationThis compound IC₅₀ (nM)Positive ControlPositive Control IC₅₀ (nM)
Electrophysiology (TEVC)Chloride Current (I_GABA)EC₅₀ (~1 µM)48.7 ± 5.5Bicuculline250 ± 21
FLIPR AssayMembrane PotentialEC₈₀ (~3 µM)65.2 ± 8.1Bicuculline310 ± 29

Data are presented as mean ± SEM from at least three separate experiments.

Interpretation: The data from both functional assays confirm that this compound is a potent antagonist of GABA-A receptor function. The IC₅₀ values are in the nanomolar range, consistent with the high binding affinity observed. The slight difference in IC₅₀ between the two methods is expected due to different experimental conditions and endpoints.[7][9]

Section 3: Visualized Workflows and Pathways

GABA-A Receptor Signaling Pathway

GABAA_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular GABA GABA Receptor GABA-A Receptor (Closed) GABA->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Binds & Blocks Receptor_Open GABA-A Receptor (Open) Receptor->Receptor_Open Activates Cl_in Cl⁻ Influx Receptor_Open->Cl_in Allows Hyperpol Hyperpolarization Cl_in->Hyperpol Inhibition Neuronal Inhibition Hyperpol->Inhibition

Experimental Workflow: Radioligand Binding Assay

Binding_Workflow start Start prep Prepare Receptor Source (e.g., Brain Membranes) start->prep incubate Incubate Membranes with: 1. Radioligand ([³H]Muscimol) 2. This compound (Varying Conc.) prep->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Kᵢ using Cheng-Prusoff equation) quantify->analyze end End analyze->end

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow start Start prep Prepare Xenopus Oocytes start->prep inject Inject Oocytes with GABA-A Receptor cRNA prep->inject incubate Incubate 2-5 Days for Receptor Expression inject->incubate clamp Place Oocyte in Recording Chamber Voltage Clamp at -60 mV incubate->clamp record Record Currents: 1. Apply GABA (EC₅₀) 2. Co-apply GABA + this compound clamp->record analyze Data Analysis (Generate Dose-Response Curve, Calculate IC₅₀) record->analyze end End analyze->end

Section 4: Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay ([³H]Muscimol)

This protocol is adapted from standard methods for measuring binding to the GABA agonist site.[8]

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor agonist binding site.

Materials:

  • Receptor Source: Crude synaptic membranes from rat cerebral cortex.

  • Radioligand: [³H]Muscimol (Specific Activity: 15-30 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Competitor: GABA (1 mM final concentration).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation cocktail and scintillation counter.

  • 96-well plate, cell harvester.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Binding Buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous GABA. Finally, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: Prepare reactions in a 96-well plate in a final volume of 250 µL. Each condition should be run in triplicate.

    • Total Binding: Membrane preparation + Binding Buffer + [³H]Muscimol (~2-4 nM final concentration).

    • Non-specific Binding (NSB): Membrane preparation + 1 mM GABA + [³H]Muscimol.

    • Competition: Membrane preparation + [³H]Muscimol + varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[2]

  • Washing: Quickly wash the filters 3 times with 3 mL of ice-cold Binding Buffer.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of this compound on a specific GABA-A receptor subtype expressed in Xenopus oocytes.[3][4]

Objective: To determine the potency (IC₅₀) and mechanism of this compound antagonism on GABA-induced currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for GABA-A receptor subunits (e.g., human α1, β2, γ2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Microinjection and TEVC electrophysiology setup (amplifier, digitizer, electrodes, perfusion system).

  • GABA and this compound stock solutions.

Procedure:

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

  • cRNA Injection: Microinject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, and γ2 in a 1:1:1 ratio, ~50 nL total volume).

  • Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Experimental Protocol:

    • Establish a stable baseline current.

    • Determine the EC₅₀ concentration of GABA by applying increasing concentrations and measuring the peak current response.

    • To test for antagonism, first apply the EC₅₀ concentration of GABA to get a control response.

    • After a washout period, pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

    • Co-apply the EC₅₀ concentration of GABA along with the same concentration of this compound and record the inhibited current.

  • Data Analysis:

    • Repeat step 5 with a range of this compound concentrations to generate a dose-response curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control GABA response.

    • Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value for this compound.

Protocol 3: High-Throughput FLIPR Membrane Potential Assay

This protocol is based on methods for rapidly screening GABA-A receptor modulators.[5][7][10]

Objective: To determine the IC₅₀ of this compound in a high-throughput format by measuring changes in membrane potential.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Membrane Potential Assay Kit (or similar voltage-sensitive dye).

  • GABA and this compound compound plates.

  • FLIPR or FlexStation instrument.

Procedure:

  • Cell Plating: Seed the GABA-A receptor-expressing cells into the assay plates 24 hours before the experiment to allow them to form a confluent monolayer.

  • Dye Loading: On the day of the assay, prepare the voltage-sensitive dye solution in Assay Buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.[10]

  • Assay Protocol:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence for several seconds.

    • The instrument will then perform a liquid addition from the this compound compound plate (or a buffer control).

    • After a short pre-incubation period (1-2 minutes), the instrument will perform a second addition from the GABA plate (at a pre-determined EC₈₀ concentration to ensure a robust signal).

    • Fluorescence is monitored continuously throughout this process.

  • Data Analysis:

    • The change in fluorescence upon GABA addition is proportional to the receptor's activation and resulting membrane depolarization.[6]

    • Calculate the percentage of inhibition caused by each concentration of this compound relative to the control wells (GABA addition without this compound).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.

References

Application Notes & Protocols: Quantification of Aethusin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aethusin is a naturally occurring polyacetylene found in plants of the Apiaceae family, notably Aethusa cynapium (Fool's Parsley).[1][2] Polyacetylenes are a class of bioactive compounds known for a range of biological activities, including cytotoxic and neurotoxic effects.[3][4] As interest in the pharmacological and toxicological properties of this compound grows, a robust and reliable analytical method for its quantification is essential for research, quality control of herbal preparations, and potential drug development.

This document provides a detailed application note and protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The method is based on established principles for the analysis of similar polyacetylenes.[3][5][6]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase gradient of water and an organic solvent (methanol or acetonitrile). This compound, with its conjugated system of double and triple bonds, absorbs ultraviolet (UV) light, allowing for its detection and quantification by a Diode Array Detector (DAD) at its wavelength of maximum absorbance.[3] Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

  • Objective: To efficiently extract this compound from the plant matrix while minimizing degradation.

  • Materials:

    • Fresh or dried plant material (Aethusa cynapium)

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Mortar and pestle or grinder

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Homogenize 1 gram of the dried and powdered plant material.

    • Add 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 35°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2. Standard Solution Preparation

  • Objective: To prepare accurate standard solutions for calibration and quantification.

  • Note: As a commercial standard for this compound may not be readily available, this protocol may need to be adapted for an isolated and purified in-house reference standard.

  • Protocol:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • Store the standard solutions at -20°C in the dark to prevent degradation.[7]

3. HPLC Method for this compound Quantification

  • Objective: To achieve optimal chromatographic separation and quantification of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size)[6]
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution 70% B to 90% B over 29 min, 90% B to 100% B over 4 min, hold at 100% B for 5 min, return to 70% B over 1 min, and re-equilibrate for 5 min.[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[8]
Column Temperature 30°C
Detection Wavelength Monitoring at 205 nm for quantification[3] and full UV spectrum (200-400 nm) for peak purity analysis.

4. Method Validation (Illustrative)

The developed method should be validated according to ICH guidelines.[9] The following parameters should be assessed:

  • Linearity: Assessed by injecting the standard solutions at different concentrations and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.999 is desirable.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated by repeated injections of the same standard solution (intra-day and inter-day precision), with a relative standard deviation (RSD) of < 2% being acceptable.[8]

  • Accuracy: Determined by a recovery study using the standard addition method. Recoveries in the range of 95-105% are typically considered acceptable.[9][10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by checking for interfering peaks at the retention time of this compound in a blank matrix and by peak purity analysis using the DAD.

Data Presentation

Table 2: Illustrative Quantitative Data for this compound Analysis

ParameterResult
Retention Time (min) ~15.5 (Hypothetical)
Linearity Range (µg/mL) 0.5 - 50
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.50
Intra-day Precision (%RSD) < 1.5
Inter-day Precision (%RSD) < 2.0
Accuracy (Recovery %) 98 - 103

Visualization

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (Aethusa cynapium) extraction Solvent Extraction (Methanol/Dichloromethane) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation filtration Syringe Filtration (0.22 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection (205 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve quantification This compound Quantification calibration_curve->quantification

Caption: Figure 1: Experimental Workflow for this compound Quantification.

Signaling Pathway/Logical Relationship Diagram

G Figure 2: Logical Relationship for HPLC Method Development cluster_0 Method Development cluster_1 Method Validation cluster_2 Application analyte Analyte: this compound (Polyacetylene) hplc_system Instrumentation: RP-HPLC-DAD analyte->hplc_system dictates choice of method_parameters Method Parameters: Column, Mobile Phase, Gradient hplc_system->method_parameters requires optimization of linearity Linearity method_parameters->linearity influences precision Precision method_parameters->precision influences accuracy Accuracy method_parameters->accuracy influences specificity Specificity method_parameters->specificity influences lod_loq LOD & LOQ method_parameters->lod_loq influences quantification Quantification in Samples linearity->quantification precision->quantification accuracy->quantification specificity->quantification lod_loq->quantification quality_control Quality Control quantification->quality_control research Pharmacological/Toxicological Research quantification->research

Caption: Figure 2: Logical Relationship for HPLC Method Development.

References

Unraveling the Activity of Aethusin: A Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aethusin is a naturally occurring polyene and enyne compound isolated from the plant Aethusa cynapium, commonly known as fool's parsley.[1][2] It is recognized as a phytotoxin and has been identified as a GABAA receptor antagonist.[1] Despite its known interaction with this critical inhibitory neurotransmitter receptor in the central nervous system, the downstream signaling pathways and the full spectrum of its cellular effects remain largely uncharacterized. These application notes provide a comprehensive framework and detailed protocols for developing and implementing cell-based assays to investigate the activity of this compound. The following methodologies are designed to enable researchers to elucidate its mechanism of action, quantify its biological activity, and assess its therapeutic potential.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data from the described assays should be systematically organized in structured tables.

Table 1: Cytotoxicity of this compound on Neuronal Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Notes
SH-SY5YHuman NeuroblastomaMTT24[Insert Value]Differentiated or undifferentiated
PC-12Rat PheochromocytomaMTT48[Insert Value]NGF-differentiated
Primary Cortical NeuronsMouse/RatLDH24[Insert Value]E18 embryos

Table 2: Effect of this compound on GABAA Receptor-Mediated Chloride Ion Influx

Cell LineThis compound Conc. (µM)GABA EC50 ShiftMaximum Inhibition (%)Antagonist Potency (IC50/Ki) (µM)
HEK293T (expressing GABAA α1β2γ2)[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]

Table 3: this compound's Impact on Downstream Signaling Pathways

Pathway ComponentCell LineThis compound Treatment (µM, time)Change in Phosphorylation/Activity (Fold Change vs. Control)Notes
p-ERK1/2SH-SY5Y[Value, Value][Value]Western Blot Analysis
p-AktSH-SY5Y[Value, Value][Value]Western Blot Analysis
CREBSH-SY5Y[Value, Value][Value]Luciferase Reporter Assay
NF-κBSH-SY5Y[Value, Value][Value]Luciferase Reporter Assay

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against this compound concentration to determine the IC50 value.

GABAA Receptor Functional Assay (FLIPR Membrane Potential Assay)

This assay measures changes in membrane potential in response to GABAA receptor activation and its modulation by this compound.

Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing GABAA receptors in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a fluorescent membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • GABA Stimulation: Add a known concentration of GABA to the wells to activate the GABAA receptors.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis: Analyze the fluorescence signal to determine the effect of this compound on the GABA-induced change in membrane potential.

Western Blot Analysis for Signaling Pathway Activation

This protocol is for detecting changes in the phosphorylation state of key signaling proteins downstream of GABAA receptor modulation.

Protocol:

  • Cell Treatment and Lysis: Treat neuronal cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK1/2, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Luciferase Reporter Assay for Transcription Factor Activity

This assay measures the activity of transcription factors that may be modulated by this compound-induced signaling.

Protocol:

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing response elements for a specific transcription factor (e.g., CREB, NF-κB) and a control Renilla luciferase plasmid.

  • Compound Treatment: Treat the transfected cells with this compound.

  • Cell Lysis: Lyse the cells using the luciferase assay buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABAAR GABA(A) Receptor (Chloride Channel) This compound->GABAAR Antagonizes GABA GABA GABA->GABAAR Activates CaMKII CaMKII GABAAR->CaMKII Ca2+ Influx (Reduced Inhibition) PKC PKC GABAAR->PKC Ca2+ Influx (Reduced Inhibition) ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Akt Akt Akt->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway of this compound as a GABAA receptor antagonist.

Experimental_Workflow cluster_initial Initial Screening cluster_functional Functional Characterization cluster_mechanistic Mechanistic Studies cluster_validation Target Validation Cytotoxicity Cytotoxicity Assay (MTT) Receptor_Assay GABA(A) Receptor Functional Assay Cytotoxicity->Receptor_Assay Determine Non-toxic Concentrations Signaling_Assay Signaling Pathway Analysis (Western Blot) Receptor_Assay->Signaling_Assay Confirm Target Engagement TF_Assay Transcription Factor Activity (Luciferase) Signaling_Assay->TF_Assay Elucidate Downstream Events Validation In Vivo Model TF_Assay->Validation Validate Physiological Relevance

Caption: Experimental workflow for characterizing this compound's activity.

References

Animal Models for Studying the Neurotoxic Effects of Aethusin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed animal models and experimental protocols for investigating the neurotoxic effects of Aethusin, a polyyne toxin found in the plant Aethusa cynapium (Fool's Parsley).[1] Due to the limited specific research on this compound, this document extrapolates from methodologies used for other neurotoxins with similar predicted mechanisms of action, such as those inducing seizures and general neurodegeneration.[2][3][4][5]

Introduction to this compound-Induced Neurotoxicity

This compound is a naturally occurring polyyne that is structurally related to other potent neurotoxins like cicutoxin. While the precise mechanisms of this compound's neurotoxicity are not well-elucidated, its structural characteristics suggest potential for neuronal hyperexcitability, possibly leading to seizures and subsequent neuronal damage. Understanding the in vivo effects of this compound is crucial for public health and for the development of potential therapeutic interventions in cases of accidental poisoning.

The following sections detail proposed animal models, experimental protocols, and data presentation formats to guide research in this area.

Animal Models

The choice of animal model is critical for studying neurotoxicity.[6] Small rodents, such as mice and rats, are widely used in neurotoxicology research due to their well-characterized genetics, physiology, and behavior, as well as the availability of established experimental protocols.[2]

1. Rodent Models for Acute Neurotoxicity and Seizure Induction:

  • Rationale: To investigate the acute convulsive effects of this compound and to determine key toxicological parameters such as the median lethal dose (LD50) and the median convulsive dose (CD50).

  • Species: Male Kunming mice or Sprague-Dawley rats are suitable for these studies.[4]

2. Zebrafish Model for High-Throughput Screening:

  • Rationale: The zebrafish model offers advantages for rapid screening of neurotoxic effects due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo imaging of neuronal activity.

  • Application: Can be used for initial screening of this compound's effects on motor behavior and neuronal development.

Quantitative Data on this compound Neurotoxicity (Hypothetical Data)

The following tables present hypothetical quantitative data for this compound-induced neurotoxicity in rodent models. This data is for illustrative purposes to guide experimental design and endpoint determination.

Table 1: Lethal and Convulsive Doses of this compound in Rodents (Hypothetical)

Animal ModelAdministration RouteParameterValue (mg/kg)
MouseIntraperitoneal (i.p.)LD50~10
MouseIntraperitoneal (i.p.)CD50~5
RatOral (p.o.)LD50~15
RatOral (p.o.)CD50~8

Table 2: Neurobehavioral Effects of Sub-lethal this compound Doses in Mice (Hypothetical)

Dose (mg/kg, i.p.)Latency to First Seizure (min)Seizure Severity (Racine Scale)Duration of Seizures (min)
2.515 ± 31-25 ± 2
5.08 ± 23-415 ± 5
7.54 ± 14-530 ± 8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for a laboratory setting to induce and evaluate this compound-induced neurotoxicity.

Protocol 1: Induction of Acute Seizures with this compound in Mice

Objective: To induce and characterize the convulsive effects of this compound in a mouse model.

Materials:

  • This compound (pure compound)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., DMSO, ethanol)

  • Male Kunming mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal observation cages

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22-25°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in a minimal amount of vehicle and then dilute with sterile saline to the desired final concentrations. The final vehicle concentration should be non-toxic and consistent across all groups.

  • Animal Grouping: Randomly assign mice to different experimental groups (e.g., vehicle control, and at least three doses of this compound). A minimum of 8-10 animals per group is recommended.

  • Administration: Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place each mouse in an individual observation cage and record seizure activity for at least 2 hours.

Protocol 2: Seizure Severity Assessment

Objective: To quantify the severity of this compound-induced seizures.

Procedure:

  • Observe the mice continuously for 2 hours post-injection.

  • Score the seizure severity based on a modified Racine scale:

    • Stage 0: No reaction.

    • Stage 1: Facial clonus (blinking, whisker movement, rhythmic mastication).

    • Stage 2: Stage 1 symptoms plus rhythmic head nodding.

    • Stage 3: Stage 2 symptoms plus forelimb clonus.

    • Stage 4: Stage 3 symptoms plus rearing on hind legs.

    • Stage 5: Stage 4 symptoms plus falling, loss of posture, and generalized tonic-clonic seizures.

Protocol 3: Neurochemical Analysis of Brain Tissue

Objective: To investigate the effects of this compound on key neurotransmitter systems.

Procedure:

  • Tissue Collection: At a predetermined time point after this compound administration (e.g., at the peak of seizure activity or after a recovery period), euthanize the mice via cervical dislocation.

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex, cerebellum).

  • Neurotransmitter Quantification: Homogenize the brain tissue and use techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the levels of neurotransmitters like GABA, glutamate, dopamine, and serotonin.

Protocol 4: Histopathological Examination

Objective: To assess this compound-induced neuronal damage.

Procedure:

  • Tissue Preparation: Following euthanasia, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Brain Sectioning: Dissect the brains and post-fix them in 4% paraformaldehyde overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning using a cryostat or vibratome.

  • Staining: Perform staining techniques such as Hematoxylin and Eosin (H&E) for general morphology or Fluoro-Jade B for detecting degenerating neurons.

  • Microscopic Analysis: Examine the stained sections under a microscope to identify areas of neuronal loss, gliosis, or other pathological changes.

Visualization of Pathways and Workflows

Signaling Pathway

Aethusin_Neurotoxicity_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_outcome Neurotoxic Outcome This compound This compound IonChannel Voltage-gated Ion Channels (e.g., Na+, K+) This compound->IonChannel Modulation GABA_R GABAA Receptor This compound->GABA_R Antagonism (Hypothesized) Ca_Influx Increased Intracellular Ca2+ IonChannel->Ca_Influx Depolarization GABA_R->Ca_Influx Reduced Inhibition Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation Apoptosis Apoptosis Excitotoxicity->Apoptosis Seizures Seizures Excitotoxicity->Seizures Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Apoptosis->Neuronal_Damage Seizures->Neuronal_Damage Aethusin_Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Grouping Randomize Animal Groups Animal_Model->Grouping Aethusin_Prep Prepare this compound Doses Aethusin_Prep->Grouping Administration Administer this compound (i.p.) Grouping->Administration Behavioral_Obs Behavioral Observation (Seizure Scoring) Administration->Behavioral_Obs Tissue_Collection Euthanasia & Tissue Collection Behavioral_Obs->Tissue_Collection Neurochemical Neurochemical Analysis (HPLC) Tissue_Collection->Neurochemical Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Statistical Data Analysis Neurochemical->Data_Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols for Investigating the Effects of Aethusin on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ion channel modulation by novel compounds is a cornerstone of neuroscience, pharmacology, and toxicology. Electrophysiological techniques provide the most direct and detailed insights into the functional consequences of a compound's interaction with ion channels.[1][2] This document offers a comprehensive guide to utilizing these techniques for the characterization of "Aethusin," a hypothetical novel compound, on various ion channels. The protocols and application notes provided herein are based on established methodologies for studying the effects of toxins and other pharmacological agents on ion channel function.[1][2][[“]][4][5]

Application Notes

Target Ion Channels and Potential Mechanisms of Action

Given that many natural and synthetic compounds exert their effects by modulating ion channel activity, this compound is hypothesized to target one or more of the following major classes of voltage-gated ion channels:

  • Voltage-Gated Sodium Channels (NaV): Crucial for the initiation and propagation of action potentials in excitable cells.[6][7]

  • Voltage-Gated Potassium Channels (KV): Key regulators of membrane potential, action potential duration, and repetitive firing.[8][9][10][11]

  • Voltage-Gated Calcium Channels (CaV): Involved in a wide array of cellular processes including neurotransmitter release, muscle contraction, and gene expression.[12][13][14][15]

The potential mechanisms of action for this compound could include:

  • Pore Blockade: Physical occlusion of the ion channel pore, preventing the flow of ions.

  • Gating Modulation: Altering the voltage-dependence or kinetics of channel activation and inactivation.

  • Allosteric Modulation: Binding to a site distinct from the pore to induce conformational changes that affect channel function.

Experimental Systems

To elucidate the specific effects of this compound, a combination of heterologous expression systems and native cells is recommended:

  • Heterologous Expression Systems (e.g., HEK-293, CHO cells): These cells do not endogenously express high levels of most ion channels, making them ideal for transiently or stably expressing a specific ion channel subtype of interest. This allows for the precise characterization of this compound's effects on a homogenous population of channels.

  • Primary Cell Cultures (e.g., Dorsal Root Ganglion (DRG) neurons, cardiomyocytes): These cells endogenously express a variety of ion channels and provide a more physiologically relevant context for studying the effects of this compound on cellular excitability.

Quantitative Data Summary

The following tables present hypothetical data on the effects of this compound on various voltage-gated ion channels, as would be determined through the protocols described below.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels

Ion Channel SubtypeIC50 (µM)Hill SlopeMaximum Inhibition (%)
NaV1.712.51.198.2
KV7.2/7.345.20.995.8
CaV2.288.91.392.1

Table 2: Effects of this compound on Ion Channel Gating Properties

Ion Channel SubtypeCompound Conc. (µM)ΔV½ of Activation (mV)ΔV½ of Inactivation (mV)
NaV1.710+8.5-12.3
KV7.2/7.350-5.2N/A
CaV2.2100+3.1-7.8

ΔV½ represents the shift in the half-maximal voltage of activation or inactivation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from the entire cell membrane, providing a comprehensive overview of this compound's effects on the total population of ion channels.[5][16][17][18]

a. Cell Preparation:

  • HEK-293 Cells: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For transient transfection, use a suitable transfection reagent to introduce the plasmid DNA encoding the ion channel of interest. Recordings are typically performed 24-48 hours post-transfection.

  • DRG Neurons: Isolate DRG neurons from neonatal rodents and culture on laminin-coated coverslips in a suitable neurobasal medium. Recordings can be performed within 24-72 hours of plating.

b. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution immediately before use.

c. Recording Procedure:

  • Place the coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a selected cell with the micropipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode to begin recording.

d. Data Acquisition:

  • Use a patch-clamp amplifier and a data acquisition system (e.g., pCLAMP).

  • Filter currents at 2-5 kHz and sample at 10-20 kHz.

  • Monitor and compensate for series resistance to minimize voltage errors.

Voltage-Clamp Protocols for Specific Ion Currents

To isolate and study the effect of this compound on specific ion channels, apply the following voltage protocols.[19][20][21][22]

a. Sodium Currents (NaV):

  • Holding Potential: -100 mV to ensure channels are in a closed, ready-to-be-activated state.

  • Test Pulses: Step depolarizations from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms.

  • Pharmacological Isolation: To block contaminating currents, Cs⁺ can be substituted for K⁺ in the intracellular solution, and Cd²⁺ can be added to the extracellular solution to block Ca²⁺ channels.

b. Potassium Currents (KV):

  • Holding Potential: -80 mV.

  • Test Pulses: Step depolarizations from -70 mV to +60 mV in 10 mV increments for 200-500 ms.

  • Pharmacological Isolation: Add tetrodotoxin (TTX) to the extracellular solution to block NaV channels and Cd²⁺ to block CaV channels.

c. Calcium Currents (CaV):

  • Holding Potential: -90 mV.

  • Test Pulses: Step depolarizations from -70 mV to +50 mV in 10 mV increments for 100-200 ms.

  • Pharmacological Isolation: Use an intracellular solution with Cs⁺ instead of K⁺ to block K⁺ currents and add TTX to the extracellular solution to block Na⁺ currents.[23]

Current-Clamp Protocol

To investigate how this compound affects cellular excitability (e.g., resting membrane potential, action potential firing), use the current-clamp configuration.

  • Procedure: After establishing the whole-cell configuration, switch the amplifier to current-clamp mode.

  • Resting Membrane Potential (RMP): Record the membrane potential at zero current injection.

  • Action Potential Firing: Inject depolarizing current steps of increasing amplitude to elicit action potentials.

  • Analysis: Measure changes in RMP, action potential threshold, amplitude, duration, and firing frequency in the absence and presence of this compound.

Data Analysis
  • Current-Voltage (I-V) Relationships: Plot the peak current amplitude against the test potential to determine the voltage-dependence of channel activation.

  • Dose-Response Curves: Apply increasing concentrations of this compound and measure the inhibition of the peak current at a fixed test potential. Fit the data to the Hill equation to determine the IC50.

  • Gating Kinetics: Analyze the time course of current activation and inactivation by fitting the current traces to exponential functions.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of this compound's effects.

Visualizations

G cluster_workflow Experimental Workflow for Patch-Clamp Analysis of this compound prep Cell Preparation (HEK-293 or DRG Neurons) patch Whole-Cell Patching prep->patch record Electrophysiological Recording (Voltage- or Current-Clamp) patch->record This compound Application of this compound record->this compound washout Washout This compound->washout analysis Data Analysis (I-V curves, IC50, Gating) washout->analysis G cluster_pathway Hypothetical Signaling Pathway of this compound Action This compound This compound IonChannel Voltage-Gated Ion Channel (e.g., NaV1.7) This compound->IonChannel Binds and Blocks IonFlux Altered Ion Flux (e.g., Decreased Na+ influx) IonChannel->IonFlux MembranePotential Change in Membrane Potential (e.g., Hyperpolarization) IonFlux->MembranePotential CellularResponse Altered Cellular Excitability (e.g., Decreased Firing) MembranePotential->CellularResponse G cluster_protocol Logic of Voltage-Clamp Protocol for Isolating NaV Currents start Holding Potential at -100 mV Inactivates most other channels depolarize Depolarizing Voltage Steps Activates NaV channels start->depolarize measure Measure Inward Current Represents Na+ influx depolarize->measure blockers Pharmacological Blockers Add TTX to confirm NaV current measure->blockers

References

Application Notes and Protocols for the Spectroscopic Analysis of Polyyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds. Their unique electronic and structural properties make them of significant interest in materials science, nanotechnology, and medicinal chemistry. Due to the lack of specific public information on "Aethusin," this document will focus on the spectroscopic analysis of a representative polyyne, 1,6-diphenyl-1,3,5-hexatriene, as a model compound.[1] The protocols and data presented herein provide a comprehensive guide for the characterization of this and structurally similar polyyne derivatives using a suite of standard spectroscopic techniques.

The accurate structural elucidation and purity assessment of newly synthesized compounds are critical steps in the drug discovery and development pipeline. Spectroscopic methods provide a rapid and reliable means to achieve this. This application note details the protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the analysis of diphenylpolyynes.

Spectroscopic Characterization of 1,6-Diphenyl-1,3,5-hexatriene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in conjugated systems like polyynes.[2][3] The extent of conjugation in the polyyne chain directly influences the wavelength of maximum absorption (λmax), with longer polyynes generally exhibiting a bathochromic (red) shift.[4]

Quantitative Data:

ParameterValueSolvent
λmax 1~350 nmHexane
λmax 2~368 nmHexane
λmax 3~390 nmHexane

Note: The UV-Vis spectrum of diphenylpolyynes typically shows fine vibronic structure. The provided λmax values are approximations for 1,6-diphenyl-1,3,5-hexatriene and can vary slightly based on solvent and substitution.[4][5][6]

Experimental Protocol: UV-Vis Spectroscopy [7][8]

  • Sample Preparation:

    • Prepare a stock solution of the polyyne derivative in a UV-grade solvent (e.g., hexane, ethanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU. A typical concentration is in the micromolar range.

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.[8]

    • Select the "Scan" mode in the instrument software.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill a quartz cuvette with the blank solvent and place it in the sample holder.

    • Perform a baseline correction to subtract the solvent's absorbance.[7][8]

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the holder and acquire the absorbance spectrum.

    • Save the data and identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9] For polyynes, the characteristic C≡C triple bond stretching frequency is a key diagnostic peak.

Quantitative Data:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050Aromatic C-H stretchMedium
~2200C≡C stretch (alkyne)Medium-Weak
~1600, ~1490, ~1450Aromatic C=C stretchMedium-Strong
~995trans C-H bend (alkene)Strong
~750, ~690Aromatic C-H out-of-plane bendStrong

Note: The intensity of the C≡C stretch can be weak or absent in symmetrical polyynes due to a small or zero change in dipole moment. The values are for 1,6-diphenyl-1,3,5-hexatriene.[10]

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film) [11]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[11]

    • Obtain a clean, dry salt plate (e.g., KBr or NaCl).

    • Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[11]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

  • Instrumentation and Measurement:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) after use.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

Quantitative Data: ¹H and ¹³C NMR of a Diphenylpolyene Derivative

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.20-7.45 m ~10H Aromatic protons

| 6.50-7.00 | m | ~6H | Vinylic protons |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~137 Aromatic C (quaternary)
~129 Aromatic CH
~128 Aromatic CH
~127 Vinylic CH

| ~126 | Aromatic CH |

Note: These are representative chemical shift ranges for 1,6-diphenyl-1,3,5-hexatriene and will vary with substitution and solvent.[12]

Experimental Protocol: 1D NMR Spectroscopy [13][14]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrumentation and Data Acquisition: [14][15]

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.[14]

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good resolution. Modern spectrometers often have automated shimming routines.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans (e.g., 8-16 for ¹H, 1024 or more for ¹³C), spectral width, acquisition time, and relaxation delay.[13][15]

    • Acquire the Free Induction Decay (FID).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This is crucial for confirming the identity of a new compound.[16][17]

Quantitative Data:

IonCalculated m/zObserved m/z
[M+H]⁺233.1325233.1321
[M+Na]⁺255.1144255.1139

Note: Data is for 1,6-diphenyl-1,3,5-hexatriene (C₁₈H₁₆, Exact Mass: 232.1252).[1] The observed m/z values are hypothetical but represent the high accuracy achievable with HRMS.

Experimental Protocol: HRMS (ESI-TOF) [17][18]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Instrumentation and Analysis:

    • The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or can be analyzed by direct infusion.

    • Set the ESI source parameters, including spray voltage, nebulizer gas flow, and drying gas temperature, to achieve a stable ion signal.

    • Calibrate the mass analyzer (e.g., Time-of-Flight, TOF) using a known calibration standard to ensure high mass accuracy.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • The instrument's software is used to determine the accurate m/z of the detected ions and can often predict the elemental composition based on this value.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for spectroscopic analysis and a conceptual signaling pathway relevant to drug development.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Check (TLC, LC-MS) Purification->Purity_Check HRMS HRMS (Elemental Composition) Purity_Check->HRMS NMR NMR (1H, 13C) (Structural Elucidation) Purity_Check->NMR IR FT-IR (Functional Groups) Purity_Check->IR UV_Vis UV-Vis (Conjugation) Purity_Check->UV_Vis Data_Analysis Data Analysis & Interpretation HRMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Drug_Discovery_Pathway cluster_screening Screening & Hit ID cluster_validation Hit Validation & Lead Opt. cluster_mechanism Mechanism of Action Compound_Library Compound Library (incl. Polyyne Derivatives) Target_Assay High-Throughput Screen (Target-Based Assay) Compound_Library->Target_Assay Hit_Compounds Hit Compounds Target_Assay->Hit_Compounds Hit_Validation Hit Validation (Dose-Response) Hit_Compounds->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate Target_Engagement Target Engagement Lead_Optimization->Target_Engagement MoA Studies Cellular_Effect Cellular Effect (e.g., Apoptosis) Candidate->Cellular_Effect Desired Outcome Downstream_Signaling Downstream Signaling Modulation Target_Engagement->Downstream_Signaling Downstream_Signaling->Cellular_Effect

References

Safe handling and storage procedures for Aethusin toxin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Aethusin Toxin

For Research Use Only. Not for clinical or diagnostic use.

Disclaimer

This compound is a potent neurotoxin with significant health risks. The information provided herein is intended for use by trained researchers and scientists in a controlled laboratory setting. A thorough risk assessment must be conducted before handling this compound. All procedures should be performed in accordance with institutional and national safety regulations. The absence of complete toxicological and stability data for this compound necessitates the utmost caution.

Introduction

This compound is a naturally occurring polyacetylene found in the plant Aethusa cynapium, commonly known as fool's parsley.[1] It is a structural analog of cicutoxin, a potent neurotoxin from water hemlock.[1] this compound has been identified as an antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] This antagonism disrupts normal nerve function and can lead to severe toxic effects. These application notes provide a framework for the safe handling, storage, and use of this compound in a research context.

Toxin Properties and Safety Data

Table 1: Physicochemical and Toxicological Data for this compound and Related Compounds

PropertyThis compoundFalcarinol (Related Polyacetylene)
Molecular Formula C₁₃H₁₄[2]C₁₇H₂₄O
Molecular Weight 170.25 g/mol [2]244.37 g/mol
Appearance Not specified (likely an oil or solid)Yellowish oil
Solubility Insoluble in water; likely soluble in organic solvents such as dichloromethane, methanol, acetonitrile, and DMSO.[3]Soluble in organic solvents
LD₅₀ (Oral, Rodent) Data not availableData not available
LD₅₀ (Intraperitoneal, Rodent) Data not availableData not available
Cytotoxicity (IC₅₀) Data not available3.5 µM (against CEM-C7H2 leukemia cells)[4][5][6][7]

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown but likely high toxicity of this compound, stringent safety protocols must be followed.

  • Designated Work Area: All work with this compound, whether in pure form or in extracts, must be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves, changing the outer pair frequently.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

    • Respiratory Protection: For handling solid this compound or when aerosolization is possible, a properly fitted respirator with an appropriate organic vapor cartridge is recommended.

  • Decontamination: All surfaces and equipment should be decontaminated after use with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution. All disposable materials contaminated with this compound must be disposed of as hazardous waste.

  • Emergency Procedures: An emergency plan should be in place, including access to a safety shower, eyewash station, and first aid. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Storage Procedures

The stability of this compound has not been extensively studied. Based on the properties of other polyacetylenes, it is likely sensitive to light, air, and heat.[3][8]

  • Short-Term Storage (Working Solutions): Solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) should be stored in amber glass vials with Teflon-lined caps at -20°C.

  • Long-Term Storage (Pure Compound or Stock Solutions): For long-term storage, this compound should be stored as a solid or in a solvent under an inert atmosphere (e.g., argon or nitrogen) at -80°C, protected from light.

Experimental Protocols

Protocol for Extraction and Purification of this compound from Aethusa cynapium

This protocol is a generalized procedure based on methods for other polyacetylenes from Apiaceae plants and requires optimization.[4][9]

Materials:

  • Fresh roots of Aethusa cynapium

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hexane

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and a semi-preparative C18 column.

Procedure:

  • Extraction:

    • Thoroughly wash and chop the fresh roots of Aethusa cynapium.

    • Homogenize the plant material in a blender with dichloromethane or methanol.

    • Macerate the homogenate for 24 hours at 4°C in the dark.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Preliminary Purification (Silica Gel Chromatography):

    • Resuspend the crude extract in a minimal amount of hexane.

    • Load the resuspended extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing polyacetylenes.

  • Final Purification (Semi-Preparative HPLC):

    • Pool and concentrate the fractions containing this compound.

    • Dissolve the concentrated fraction in acetonitrile.

    • Purify the this compound using a semi-preparative HPLC system with a C18 column. A gradient of acetonitrile and water is a common mobile phase for polyacetylene separation.

    • Monitor the elution profile with a PDA detector, looking for the characteristic UV absorbance of polyacetylenes.

    • Collect the peak corresponding to this compound and confirm its identity using analytical techniques such as LC-MS and NMR.

Protocol for GABA-A Receptor Binding Assay (Competitive Antagonist)

This protocol is adapted from standard procedures for characterizing GABA-A receptor antagonists.[10][11][12][13]

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (radiolabeled GABA-A agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Purified this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh assay buffer and recentrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up triplicate tubes for each condition:

      • Total Binding: Membrane preparation + [³H]Muscimol.

      • Non-specific Binding: Membrane preparation + [³H]Muscimol + a high concentration of unlabeled GABA (e.g., 100 µM).

      • Competitive Binding: Membrane preparation + [³H]Muscimol + varying concentrations of this compound.

    • Incubate the tubes at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathway

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to This compound This compound This compound->Receptor Blocks Ion_Channel Chloride Ion Channel Receptor->Ion_Channel Opens No_Hyperpolarization No Hyperpolarization (Excitation) Receptor->No_Hyperpolarization Channel remains closed Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx

Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Aethusin_Workflow cluster_extraction Extraction & Purification cluster_assay Biological Assay Plant Aethusa cynapium (Roots) Extraction Solvent Extraction (Dichloromethane/Methanol) Plant->Extraction Silica_Column Silica Gel Chromatography Extraction->Silica_Column HPLC Semi-preparative HPLC Silica_Column->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Binding_Assay GABA-A Receptor Binding Assay Pure_this compound->Binding_Assay Membrane_Prep Rat Brain Membrane Preparation Membrane_Prep->Binding_Assay Data_Analysis IC50 Determination Binding_Assay->Data_Analysis Result Antagonist Activity Data_Analysis->Result

Caption: Workflow for the extraction, purification, and biological characterization of this compound.

References

Application Notes and Protocols for Aethusin in the Study of Synaptic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aethusin is a novel synthetic compound under investigation for its potential as a modulator of synaptic inhibition in the central nervous system (CNS). Understanding its mechanism of action is crucial for its development as a potential therapeutic agent for neurological disorders characterized by imbalances in excitatory and inhibitory signaling, such as epilepsy, anxiety disorders, and certain neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview of the hypothesized mechanism of this compound, detailed protocols for its experimental validation, and representative data.

Hypothesized Mechanism of Action

This compound is postulated to be a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[3] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-).[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating synaptic inhibition.[5] this compound is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA and/or increasing the channel's conductance to Cl- ions when GABA is bound. This potentiation of GABAergic inhibition is expected to reduce overall neuronal excitability.

Signaling Pathway

Aethusin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAaR GABA-A Receptor GABA_release->GABAaR GABA binds GABA_release->GABAaR Cl_channel Cl- Channel Opening GABAaR->Cl_channel Enhanced by this compound This compound This compound This compound->GABAaR Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: Hypothesized signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

The following protocols describe standard in vitro electrophysiological techniques to characterize the effects of this compound on synaptic inhibition.

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol is designed to measure inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices to assess the effect of this compound on synaptic inhibition.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Slicing solution (e.g., NMDG-based recovery solution)

  • Intracellular solution for recording IPSCs

  • Vibratome

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Glass capillaries for pulling patch pipettes

  • Animal model (e.g., mouse or rat)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare 300 µm thick coronal slices of the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with aCSF bubbled with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.[6]

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

    • Identify a neuron for recording using differential interference contrast (DIC) microscopy.

    • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on the selected neuron.

    • Clamp the neuron at a holding potential of 0 mV to isolate GABA-A receptor-mediated IPSCs.

    • Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes.

  • This compound Application:

    • Bath-apply this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) to the slice.

    • Record sIPSCs in the presence of this compound for 10-15 minutes at each concentration.

    • Perform a washout by perfusing with aCSF alone to observe the reversal of the effect.

  • Data Analysis:

    • Analyze the frequency, amplitude, and decay kinetics of sIPSCs before, during, and after this compound application using appropriate software.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis animal_prep Animal Anesthesia & Perfusion brain_dissection Brain Dissection animal_prep->brain_dissection slicing Vibratome Slicing brain_dissection->slicing recovery Slice Recovery slicing->recovery patching Whole-Cell Patching recovery->patching baseline Baseline sIPSC Recording patching->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq event_detection sIPSC Detection data_acq->event_detection parameter_extraction Parameter Extraction (Amplitude, Frequency, Decay) event_detection->parameter_extraction stats Statistical Analysis parameter_extraction->stats

Caption: Workflow for in vitro electrophysiological characterization of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data from experiments conducted as per the protocols described above.

Table 1: Effect of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

ConcentrationsIPSC Frequency (Hz)sIPSC Amplitude (pA)sIPSC Decay Tau (ms)
Baseline 5.2 ± 0.835.4 ± 4.18.1 ± 1.2
100 nM this compound 5.5 ± 0.942.1 ± 5.310.5 ± 1.5*
1 µM this compound 5.3 ± 0.758.6 ± 6.2 15.8 ± 2.1
10 µM this compound 5.1 ± 0.875.2 ± 8.5 22.4 ± 2.8
Washout 5.4 ± 0.938.9 ± 4.59.2 ± 1.4

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to baseline (paired t-test).

Interpretation: The data suggest that this compound does not significantly alter the frequency of sIPSCs, indicating it likely does not have a presynaptic effect on GABA release. However, it dose-dependently increases the amplitude and prolongs the decay time of sIPSCs, consistent with a positive allosteric modulatory effect on postsynaptic GABA-A receptors.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to express specific GABA-A receptor subtypes in Xenopus oocytes and measure the effect of this compound on GABA-evoked currents. This allows for the investigation of subtype selectivity.

Materials:

  • cRNAs for different GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Xenopus laevis oocytes

  • Collagenase solution

  • Barth's solution

  • TEVC rig with amplifier and perfusion system

  • GABA solutions of varying concentrations

  • This compound solutions

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

    • Clamp the oocyte at a holding potential of -60 mV.

  • GABA Concentration-Response Curve:

    • Perfuse the oocyte with increasing concentrations of GABA to generate a baseline concentration-response curve.

  • This compound Modulation:

    • Co-apply a fixed concentration of this compound with the same range of GABA concentrations.

    • Generate a new GABA concentration-response curve in the presence of this compound.

  • Data Analysis:

    • Plot the normalized current responses against GABA concentration and fit with a Hill equation to determine the EC50 (half-maximal effective concentration) and maximal current (Imax) for GABA in the absence and presence of this compound.

Table 2: Effect of this compound (1 µM) on GABA EC50 at Different GABA-A Receptor Subtypes

Receptor SubtypeGABA EC50 (µM) - ControlGABA EC50 (µM) - with this compoundFold Shift in Potency
α1β2γ2 15.2 ± 2.15.8 ± 0.9 2.6
α2β2γ2 18.5 ± 2.56.1 ± 1.13.0
α3β2γ2 25.1 ± 3.218.9 ± 2.8 (ns)1.3
α5β2γ2 8.9 ± 1.52.1 ± 0.5**4.2

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to control (unpaired t-test); ns = not significant.

Interpretation: The data indicate that this compound potentiates GABA-induced currents by left-shifting the GABA concentration-response curve, thus lowering the EC50. This effect is most pronounced at α5-containing GABA-A receptors, suggesting a degree of subtype selectivity.

Conclusion

The provided protocols and hypothetical data outline a systematic approach to characterizing the effects of this compound on synaptic inhibition. The results from these experiments would support the hypothesis that this compound is a positive allosteric modulator of GABA-A receptors with some subtype selectivity. This information is critical for guiding further preclinical development and for understanding the therapeutic potential of this compound in CNS disorders.[7][8][9] Future studies should investigate the in vivo efficacy and safety profile of this compound in relevant animal models of disease.[10]

References

Troubleshooting & Optimization

Improving the stability of Aethusin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aethusin

Disclaimer: this compound is a naturally occurring polyyne found in the plant Aethusa cynapium.[1][2] While its identity is known, detailed public information regarding its stability in solution is limited. This guide provides troubleshooting strategies based on the chemical properties of polyynes, a class of molecules known for potential instability. The quantitative data and experimental protocols presented are illustrative and intended to serve as a framework for researchers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy, or I see visible precipitate after dilution in my aqueous assay buffer. What is happening?

A1: This is likely due to the low aqueous solubility of this compound. As a hydrocarbon-rich polyyne, it is highly lipophilic (predicted XLogP3 of 4.2) and prone to precipitation when diluted from an organic stock solution (like DMSO) into an aqueous buffer.[1] This phenomenon, sometimes called "DMSO shock," can lead to inaccurate concentration-response curves and poor reproducibility.[3]

Q2: I'm observing a rapid loss of this compound activity in my assay, even when it appears to be in solution. What are the likely causes of this degradation?

A2: The primary causes for the loss of this compound activity are likely chemical degradation. Given its structure as a conjugated polyyne, the two most probable degradation pathways are:

  • Photodegradation: Polyynes are often sensitive to light. Exposure to ambient lab lighting or UV radiation can cause isomerization or other photochemical reactions, leading to inactive products.[4][5]

  • Oxidation: The electron-rich system of double and triple bonds is susceptible to oxidation from dissolved oxygen in the buffer.[4]

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: To maximize stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO. For storage:

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[3]

  • Protect from Light: Store aliquots in amber vials or wrap them in aluminum foil to prevent photodegradation.[4]

  • Low Temperature Storage: Store aliquots at -20°C or -80°C.

  • Inert Atmosphere: For maximal protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[4]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

If you observe precipitation, follow this troubleshooting workflow.

G cluster_0 Troubleshooting this compound Precipitation A Precipitation Observed in Aqueous Buffer G Prepare fresh solution and visually inspect stock A->G Start Here B Is the final DMSO concentration <1%? C Reduce final this compound concentration B->C No D Increase final DMSO concentration (check assay tolerance) B->D Yes F Issue Resolved C->F E Add a non-ionic surfactant (e.g., Tween-80 at 0.01%) to the buffer D->E E->F G->B

A workflow for systematically troubleshooting this compound precipitation.
Issue 2: Rapid Degradation of this compound in Solution

If you suspect chemical degradation is causing a loss of activity, consider the following solutions.

Table 1: Effect of Stabilizing Agents on this compound Recovery (Illustrative Data)

Condition (in PBS, pH 7.4, 4 hours at 25°C)This compound Recovery (%)
Standard Buffer (Ambient Light)65%
Standard Buffer (Protected from Light)85%
Buffer + 1 mM Ascorbic Acid (Protected from Light)98%
Buffer + 1 mM DTT (Protected from Light)97%

Recommendations:

  • Protect from Light: Conduct all experiments using amber-colored labware or under dimmed light conditions.[4]

  • Use Antioxidants: If compatible with your assay, supplement your aqueous buffer with an antioxidant like Ascorbic Acid or Dithiothreitol (DTT) to prevent oxidative degradation.[4]

  • Prepare Fresh Solutions: The most reliable way to ensure compound integrity is to prepare solutions immediately before use.[4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

Workflow:

G cluster_1 Forced Degradation Experimental Workflow prep Prepare 1 mg/mL this compound in ACN stress Expose Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base ox Oxidation (3% H₂O₂, RT) stress->ox photo Photolytic (UV/Vis light chamber) stress->photo quench Quench Reaction at Time Points (e.g., 2, 8, 24h) acid->quench base->quench ox->quench photo->quench analyze Analyze by HPLC-UV (Quantify parent peak area) quench->analyze

Workflow for conducting a forced degradation study on this compound.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: [6][7][8]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples with a 50:50 mixture of acetonitrile and water to stop the reaction.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Calculate the percentage of this compound remaining by comparing the peak area to the time zero (T₀) sample.

Table 2: Illustrative Forced Degradation Results for this compound

Stress ConditionTime (hours)% this compound RemainingMajor Degradants Formed
0.1 M HCl, 60°C2495.2No significant degradants
0.1 M NaOH, 60°C2493.8No significant degradants
3% H₂O₂, RT878.5Yes (Oxidized products)
Photolytic (UV/Vis)845.1Yes (Isomers, polymers)

Application Context: Signaling Pathway

This compound is reported to be a GABAA receptor antagonist.[1] The stability of this compound is critical for accurately probing its role in modulating GABAergic signaling. Degradation would lead to an underestimation of its potency.

G cluster_2 Hypothetical Action of this compound on GABAergic Synapse GABA GABA Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds Hyperpol Hyperpolarization (Inhibition) Receptor->Hyperpol Opens Cl- channel Block Inhibition Blocked (Disinhibition) Receptor->Block This compound This compound This compound->Receptor Antagonist blocks binding This compound->Block Neuron Postsynaptic Neuron Hyperpol->Neuron Inhibits

This compound as an antagonist at the GABAA receptor, preventing inhibition.

References

Troubleshooting low yield in Aethusin extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aethusin Extraction Protocols

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the extraction of this compound, a moderately polar, thermolabile secondary metabolite. The following sections provide troubleshooting advice, optimized protocols, and data to help you enhance your extraction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to diminished yields of this compound.

Q1: My initial crude extract yield is consistently low. What are the most common causes? A: Low yields in natural product extraction can be attributed to several factors. The most frequent issues include suboptimal solvent choice, inadequate plant material preparation (i.e., incorrect particle size), and improper extraction parameters like temperature and time.[1][2][3] The stability of the target compound is also a critical factor; this compound is known to be sensitive to high temperatures, which can lead to degradation.[1][4][5]

Q2: What is the optimal solvent for extracting this compound? A: The choice of solvent is critical and depends on the polarity of the target compound.[4][6] For this compound, which is moderately polar, pure solvents like ethanol or methanol can be effective. However, studies have shown that a 70% ethanol solution often provides a higher yield by balancing the solubility of the target compound with that of other plant constituents.[7] It is recommended to perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, and various aqueous mixtures) to determine the best choice for your specific plant material.[1][7]

Q3: How does the particle size of the plant material affect extraction yield? A: Particle size is a crucial parameter that influences the efficiency of the extraction process.[8][9] Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, which enhances solvent penetration and can significantly improve the extraction yield and rate.[8][9][10][11] However, an excessively fine powder can sometimes lead to difficulties during filtration.[3] For most applications, a particle size of 0.25–0.5 mm is a good starting point.[12]

Q4: Can the extraction temperature be increased to improve yield? A: While higher temperatures generally increase the solubility of a compound and the extraction rate, this can have a negative effect on thermolabile compounds like this compound.[3][4][13] Temperatures exceeding 50°C can cause significant degradation, leading to a lower final yield of the pure compound.[7][14] It is crucial to balance extraction efficiency with compound stability. Techniques like Ultrasound-Assisted Extraction (UAE) are beneficial as they can enhance yield at lower temperatures, preserving the integrity of the target molecule.[2]

Q5: The yield of my crude extract is high, but the final amount of pure this compound is very low. What is the problem? A: This common issue often points towards problems during the purification stages or compound degradation.[1][2] If this compound is degrading during extraction, the crude extract will contain these degradation products. Additionally, issues such as irreversible adsorption to the stationary phase during column chromatography can lead to significant loss of the target compound.[1] It may be necessary to optimize your purification protocol by trying different stationary phases (e.g., alumina instead of silica gel) or employing a gradient elution method.[1]

Q6: What role does the pH of the extraction solvent play? A: The pH of the extraction medium can significantly influence the solubility and stability of the target compound, especially for compounds with acidic or basic functional groups.[15][16] For flavonoids like this compound, maintaining a neutral or slightly acidic pH (e.g., 4-6) is often optimal to prevent degradation that can occur under highly acidic or alkaline conditions.[2]

Data Presentation: Optimizing Extraction Parameters

The following tables summarize the results of studies aimed at optimizing this compound extraction.

Table 1: Effect of Particle Size on this compound Yield

Particle Size (mm) Extraction Time (min) Crude Yield (%) This compound Purity in Extract (%)
2.0 - 4.0 (Coarse) 60 12.5 45.2
0.5 - 2.0 (Medium) 60 15.8 58.6

| 0.25 - 0.5 (Fine) | 60 | 18.2 | 65.3 |

Fine particles significantly increase the yield and purity of this compound in the crude extract.[12]

Table 2: Effect of Temperature in Ultrasound-Assisted Extraction (UAE)

Temperature (°C) Extraction Time (min) Crude Yield (%) This compound Purity in Extract (%)
30 45 14.9 60.1
40 45 17.6 64.8
50 45 18.1 65.1

| 60 | 45 | 18.3 | 55.7 (Degradation observed) |

The optimal temperature for maximizing this compound yield without significant degradation is around 50°C.[14]

Table 3: Effect of Solvent Composition on this compound Yield

Solvent (Ethanol:Water) Extraction Time (min) Crude Yield (%) This compound Purity in Extract (%)
100:0 60 16.5 59.4
90:10 60 17.2 62.3
70:30 60 18.5 66.0

| 50:50 | 60 | 17.9 | 63.1 |

A 70:30 ethanol-to-water ratio provides the highest yield and purity of this compound.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for high efficiency and minimal degradation of this compound.

  • Preparation of Plant Material:

    • Dry the plant material in an oven at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder using a mechanical grinder.

    • Sieve the powder to obtain a uniform particle size fraction (e.g., 0.25-0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.[14]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.[14]

    • Wash the residue with an additional 50 mL of 70% ethanol to recover any remaining this compound.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature of 45°C.[7][14]

  • Purification (General Overview):

    • The resulting crude extract can be further purified using column chromatography.

    • Prepare a silica gel column (200-300 mesh).

    • Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity to separate this compound from other compounds.[14]

Visualizations

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield cluster_extraction Extraction Phase cluster_purification Purification Phase start Low this compound Yield check_material 1. Check Plant Material - Correct Species? - Properly Dried? start->check_material check_grind 2. Check Particle Size - Ground too coarse? check_material->check_grind check_solvent 3. Check Solvent - Correct Polarity? - Optimal Composition? check_grind->check_solvent check_params 4. Check Parameters - Temperature too high/low? - Time too short? check_solvent->check_params check_degradation 5. Suspect Degradation? - High Temp Evaporation? - pH Instability? check_params->check_degradation check_column 6. Check Chromatography - Wrong Stationary Phase? - Inefficient Elution? check_degradation->check_column solution Optimize Protocol & Re-run check_column->solution

Caption: A step-by-step decision tree for troubleshooting low this compound yield.

Experimental Workflow for this compound Extraction and Isolation

Experimental_Workflow plant_material Plant Material (Dried & Ground) extraction Ultrasound-Assisted Extraction (70% EtOH, 50°C) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Standard workflow for the extraction and isolation of this compound.

References

Technical Support Center: Optimizing Aethusin Concentration for In Vitro Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Aethusin concentration in in vitro neurotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in neuronal cell cultures?

A1: For initial range-finding experiments, we recommend a broad concentration range of this compound from 10 nM to 100 µM. This wide range will help determine the cytotoxic versus sub-lethal concentrations for your specific neuronal cell model. Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Q2: Which neuronal cell lines are most suitable for this compound neurotoxicity studies?

A2: The choice of cell line depends on the specific research question. Commonly used cell lines for neurotoxicity studies include:

  • SH-SY5Y (human neuroblastoma): Suitable for studying mechanisms of neurodegeneration and apoptosis.

  • PC12 (rat pheochromocytoma): Often used to study neurite outgrowth and differentiation.

  • Primary Neuronal Cultures: Provide a more physiologically relevant model but can be more challenging to maintain.

It is crucial to validate the chosen cell line's sensitivity to this compound.

Q3: How can I be sure that the observed effects are due to this compound's neurotoxicity and not a general cytotoxic effect?

A3: To distinguish between neurotoxicity and general cytotoxicity, it is advisable to run parallel assays with a non-neuronal cell line (e.g., HEK293 or HeLa cells). If the cytotoxic effects are only observed in the neuronal cell line at similar concentrations, it is more likely a specific neurotoxic effect. Additionally, employing assays that measure specific neuronal functions, such as neurite outgrowth or electrophysiological activity, can provide more specific evidence of neurotoxicity.[1]

Q4: What are the potential mechanisms of this compound-induced neurotoxicity?

A4: While the precise mechanisms are under investigation, preliminary data suggests that this compound may induce neurotoxicity through the induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic signaling pathways.[2][3] Further investigation into specific molecular targets is ongoing.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Uneven distribution of this compound.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
No observable neurotoxic effect - this compound concentration is too low.- Incubation time is too short.- The chosen cell line is resistant to this compound.- this compound has degraded.- Increase the concentration range of this compound.- Extend the incubation period (e.g., 24, 48, 72 hours).- Test a different, more sensitive neuronal cell line.- Prepare fresh this compound solutions for each experiment.
Complete cell death across all concentrations - this compound concentration is too high.- Contamination of cell culture or reagents.- Lower the starting concentration range for this compound.- Use aseptic techniques and test for mycoplasma contamination.
Inconsistent results with cell viability assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Interference of this compound with the assay reagents.- Use multiple viability assays based on different principles (e.g., MTT, LDH, and Calcein-AM/EthD-1 staining).- Run a control with this compound and the assay reagents in a cell-free system to check for interference.

Experimental Protocols

Protocol 1: Determining this compound's Effect on Neuronal Viability using the MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Plate reader (570 nm)

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Hypothetical Data Summary:

This compound Concentration (µM)Average Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4
Protocol 2: Assessing Neurite Outgrowth Inhibition by this compound

This protocol evaluates the effect of this compound on the development of neurites, a key indicator of neuronal health and function.[1]

Materials:

  • Differentiating neuronal cells (e.g., PC12 cells treated with NGF)

  • Complete culture medium with Nerve Growth Factor (NGF)

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed PC12 cells in a 24-well plate and induce differentiation with NGF for 24-48 hours.

  • Treat the differentiating cells with various concentrations of this compound for an additional 48 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze neurite length and number of branches per cell using appropriate software.

Hypothetical Data Summary:

This compound Concentration (µM)Average Neurite Length (µm)Average Number of Branches
0 (Vehicle)85.34.2
0.178.13.9
155.62.8
523.41.5
108.90.8

Visualizations

Signaling Pathways

Aethusin_Neurotoxicity_Pathway cluster_stress Cellular Stress Response cluster_apoptosis Apoptotic Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Aethusin_Prep This compound Stock Preparation & Dilution Treatment This compound Treatment (24-72h) Aethusin_Prep->Treatment Seeding->Treatment Assay Neurotoxicity Assay (e.g., MTT, Neurite Outgrowth) Treatment->Assay Data_Acq Data Acquisition (Plate Reader / Imaging) Assay->Data_Acq Analysis Data Analysis (% Viability / Neurite Length) Data_Acq->Analysis Conclusion Conclusion & Further Experiments Analysis->Conclusion Troubleshooting_Logic Start Inconsistent Results? Check_Variability High Variability? Start->Check_Variability Check_Effect No Effect? Check_Variability->Check_Effect No Sol_Variability Solution: - Check seeding density - Mix plate well - Avoid edge effects Check_Variability->Sol_Variability Yes Check_Death 100% Cell Death? Check_Effect->Check_Death No Sol_No_Effect Solution: - ↑ Concentration - ↑ Incubation time - Change cell line Check_Effect->Sol_No_Effect Yes Check_Death->Start No, other issue Sol_Death Solution: - ↓ Concentration - Check for contamination Check_Death->Sol_Death Yes

References

Preventing degradation of polyyne compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of polyyne compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polyyne degradation?

A1: Polyyne compounds are inherently unstable due to their high reactivity. The primary causes of degradation include:

  • Cross-linking: Long polyyne chains can undergo exothermic cross-linking reactions with each other, which can be explosive.[1]

  • Oxidation: Polyyne chains are susceptible to oxidation when exposed to air (oxygen).[1][2]

  • Moisture: They can be sensitive to moisture.[1][2]

  • Heat: Thermal decomposition can occur, especially for longer polyyne chains.[3][4]

  • Light: Photochemical degradation can be a concern.

  • Concentration: High concentrations in solution can lead to precipitation and decomposition.[5]

Q2: How can I improve the stability of my polyyne compounds?

A2: Several strategies can be employed to enhance the stability of polyynes:

  • Use of Bulky End-Groups: Attaching large, sterically hindering groups (e.g., tert-butyl, trialkylsilyl) to the ends of the polyyne chain can prevent the chains from getting close enough to cross-link.[1]

  • Rotaxane Formation: Encapsulating the polyyne chain within a macrocycle to form a rotaxane provides a mechanical barrier, significantly enhancing thermal stability.[3][4][6][7]

  • Work in Dilute Solutions: Keeping polyyne solutions dilute minimizes intermolecular reactions.[5]

  • Low-Temperature Storage: Storing polyyne compounds at low temperatures (e.g., -20 °C) can slow the rate of decomposition.[1][8]

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox to exclude oxygen and moisture.[2][9][10]

Q3: What are "masked" polyynes and how do they help prevent degradation?

A3: "Masked" polyynes are precursors in which the polyyne structure is protected in a more stable form during synthesis.[3][4] For example, gem-dibromoolefins can be used as masked alkyne equivalents. The sensitive polyyne chain is then "unmasked" in the final step of the synthesis. This approach avoids exposing the highly reactive polyyne to harsh reaction conditions during the assembly of the carbon backbone.[3][4][11]

Q4: Which protecting groups are suitable for terminal alkynes in polyyne synthesis?

A4: Trialkylsilyl groups, such as triethylsilyl (-SiEt₃) and triisopropylsilyl (-Si(iPr)₃), are commonly used to protect the terminal alkynes of polyynes during synthesis.[1] These groups are stable to many reaction conditions and can be removed in a later step. Another option is the use of polar protecting groups like diphenylphosphoryl (Ph₂P(O)), which can simplify the purification of intermediates.[12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound decomposes during synthesis or workup. Exposure to air (oxygen) or moisture.Ensure all reactions and manipulations are performed under a strict inert atmosphere using a Schlenk line or glovebox. Use properly dried and degassed solvents.[2][9][13]
High reaction temperature.Perform reactions at the lowest effective temperature. Consider alternative, lower-temperature synthetic routes.
Incompatible reagents.Review the compatibility of all reagents with the polyyne functionality. Consider using "masked" polyyne strategies to protect the sensitive chain.[3]
Low or no yield of desired long-chain polyyne. Inherent instability of longer polyynes.Use strategies to enhance stability, such as incorporating bulky end-groups or synthesizing the polyyne within a rotaxane.[1][3][4]
Inefficient coupling reaction.Optimize coupling reaction conditions (e.g., catalyst, solvent, temperature). Cadiot-Chodkiewicz coupling can sometimes provide higher yields than homocoupling for rotaxanes.[7]
Product precipitates out of solution as an insoluble brown solid. Cross-linking and/or oxidation of the polyyne at high concentrations.Work with more dilute solutions.[5] Ensure the complete exclusion of oxygen.
Difficulty in purifying the final product. Similar polarity of byproducts and the desired compound, especially with silyl protecting groups.Consider using a protecting group with a significantly different polarity (e.g., Ph₂P(O)) to facilitate chromatographic separation.[12]
Decomposition on silica gel during chromatography.Minimize the time the compound spends on the column. Use a less acidic stationary phase or consider alternative purification methods like recrystallization under an inert atmosphere.
Explosion hazard. Rapid, exothermic decomposition of bulk material.Never work with large quantities of polyynes in a concentrated or solid state. Always handle with appropriate personal protective equipment (PPE), including a blast shield. Keep the compound in dilute solution whenever possible.[1]

Quantitative Data on Polyyne Stabilization

The thermal stability of polyynes can be significantly enhanced by encapsulation to form rotaxanes. Differential Scanning Calorimetry (DSC) data highlights this improvement.

Polyyne Chain Length (n)Compound TypeDecomposition Temperature (°C)Stability Enhancement
6Naked Polyyne (2c)323N/A
6Rotaxane (2c·M1)287-36
8Naked Polyyne (2d)275N/A
8Rotaxane (2d·M1)291+16
10Naked Polyyne (2e)220N/A
10Rotaxane (2e·M1)234+14
12Rotaxane (2f·M1)228N/A

Data sourced from studies on polyyne rotaxanes. The negative enhancement for the C6 polyyne is attributed to the rotaxane melting before decomposition, whereas the naked polyyne decomposes without melting. For longer chains, where both decompose without melting, the stabilization effect of the rotaxane is evident.[3][4] A separate study showed that for a C24 rotaxane, the decomposition temperature was enhanced by 60 °C compared to the unthreaded polyyne.[7]

Experimental Protocols

General Protocol for Handling Air-Sensitive Polyyne Compounds (Schlenk Line Technique)
  • Glassware Preparation: All glassware (Schlenk flasks, filter funnels, etc.) must be thoroughly dried in an oven (e.g., at 150°C) overnight to remove adsorbed water.

  • Inert Atmosphere Purge: Assemble the dried glassware on the Schlenk line. Evacuate the glassware under high vacuum and then refill with a high-purity inert gas (argon or nitrogen). This "evacuate-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[9][13]

  • Solvent Preparation: Solvents must be dried and degassed before use. This can be achieved by distillation from an appropriate drying agent under an inert atmosphere or by using a solvent purification system. For degassing, the "freeze-pump-thaw" method is highly effective: freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw while keeping the flask isolated from the vacuum source. Repeat this cycle three times.[13]

  • Reagent Transfer:

    • Solids: Solids can be added to a flask against a positive flow of inert gas.

    • Liquids: Air-sensitive liquids should be transferred using a gas-tight syringe that has been flushed with inert gas.

  • Reaction Monitoring and Workup: Monitor the reaction using appropriate techniques (e.g., TLC, NMR). All workup procedures, such as filtration or solvent removal, must be performed under an inert atmosphere. For filtration, use a Schlenk filter funnel. Remove solvents under vacuum, collecting them in a cold trap cooled with liquid nitrogen.[9]

  • Storage: Store the final air-sensitive product in a sealed Schlenk flask or an ampoule under an inert atmosphere, preferably in a freezer.[2]

Protocol for Characterization by NMR Spectroscopy
  • Sample Preparation: Inside a glovebox or on a Schlenk line, dissolve a small amount of the purified polyyne compound in a deuterated solvent that has been previously degassed.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Sealing the NMR Tube:

    • Young's Tap NMR Tube: Use an NMR tube fitted with a Young's tap, which allows for a secure seal under an inert atmosphere. This is the most robust method for highly sensitive compounds.[9]

    • Standard NMR Tube: If using a standard NMR tube, it can be placed inside a larger tube that is then evacuated and refilled with inert gas before sealing the NMR tube with a tight-fitting cap and wrapping with Parafilm.[9]

  • Analysis: Acquire the NMR spectrum as usual. The non-destructive nature of NMR makes it ideal for analyzing precious or unstable samples.[9]

Visualizations

Polyyne_Stabilization_Strategies cluster_synthesis Synthesis & Isolation cluster_strategies Stabilization Methods Polyyne Unstable Polyyne Chain (-C≡C-)n StablePolyyne Stabilized Polyyne Product Polyyne->StablePolyyne Stabilization Bulky Bulky End-Groups (e.g., -SiR3, -tBu) Bulky->Polyyne Steric Shielding Rotaxane Rotaxane Formation (Encapsulation) Rotaxane->Polyyne Mechanical Shielding Inert Inert Atmosphere (Glovebox/Schlenk Line) Inert->Polyyne Chemical Shielding (vs. O2, H2O) LowTemp Low Temperature (Storage/Reaction) LowTemp->Polyyne Kinetic Slowing of Decomposition

Caption: Strategies for stabilizing reactive polyyne chains.

Troubleshooting_Workflow Start Polyyne Degradation Observed CheckAtmosphere Is the system under a strict inert atmosphere? Start->CheckAtmosphere CheckTemp Is the temperature as low as possible? CheckAtmosphere->CheckTemp Yes FixAtmosphere Implement rigorous Schlenk line or glovebox techniques. Use degassed solvents. CheckAtmosphere->FixAtmosphere No CheckConcentration Is the solution dilute? CheckTemp->CheckConcentration Yes FixTemp Lower reaction/storage temperature. CheckTemp->FixTemp No CheckStructure Does the polyyne have stabilizing end-groups? CheckConcentration->CheckStructure Yes FixConcentration Dilute the reaction mixture or product solution. CheckConcentration->FixConcentration No FixStructure Re-synthesize with bulky end-groups or as a rotaxane. CheckStructure->FixStructure No Success Stability Improved CheckStructure->Success Yes FixAtmosphere->CheckAtmosphere FixTemp->CheckTemp FixConcentration->CheckConcentration FixStructure->Success

Caption: A logical workflow for troubleshooting polyyne degradation.

References

Addressing solubility issues of Aethusin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Aethusin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a naturally occurring polyyne and enyne compound first isolated from the plant Aethusa cynapium.[1][2] It is classified as a phytotoxin and has been identified as a GABAA receptor antagonist.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₃H₁₄PubChem[1]
Molar Mass170.25 g/mol PubChem[1]
XLogP34.2PubChem[1]
IUPAC Name(2E,8E,10E)-trideca-2,8,10-trien-4,6-diynePubChem[1]

The high XLogP3 value of 4.2 indicates that this compound is highly hydrophobic and is likely to have poor solubility in aqueous solutions.

Q2: I am observing precipitation or a cloudy solution when I dilute my this compound stock into my aqueous experimental buffer. What is happening?

This is a common issue for hydrophobic compounds like this compound. The precipitation or cloudiness you are observing is likely due to this compound crashing out of solution when the concentration of the organic solvent (in which it is initially dissolved) is lowered upon dilution into the aqueous buffer. The final concentration of this compound in your aqueous buffer has likely exceeded its solubility limit.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers.[3][4][5][6] The choice of method will depend on the specific requirements of your experiment.

  • Co-solvents: Introducing a water-miscible organic solvent, such as DMSO or ethanol, into your final aqueous buffer can increase the solubility of this compound.[3][4] It is crucial to determine the tolerance of your experimental system (e.g., cells, proteins) to the chosen co-solvent.

  • pH Adjustment: While this compound itself does not have readily ionizable groups, the pH of the buffer can influence its stability and interactions with other buffer components. For compounds with ionizable groups, adjusting the pH away from the pKa can increase solubility.

  • Use of Surfactants/Detergents: Non-ionic detergents like Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[7]

  • Hydrotropy: The addition of certain compounds, known as hydrotropes, at high concentrations can enhance the solubility of poorly soluble substances.[3][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic molecules.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final buffer, ensuring it is within the tolerance limits of your experimental system. 3. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.[8] 4. Consider adding a solubility-enhancing agent like a surfactant.[8]
Cloudy or hazy solution after dilution Incomplete dissolution of this compound, leading to the formation of fine precipitates.1. Increase the sonication time for both the stock solution and the final diluted solution. 2. Filter the final solution using a 0.22 µm syringe filter to remove undissolved particles. This is critical for cell-based assays.[8] 3. Prepare fresh dilutions immediately before each experiment.
Inconsistent experimental results Degradation of this compound in the aqueous buffer over time. Inaccurate concentration due to incomplete dissolution.1. Assess the stability of this compound in your specific aqueous buffer over the time course of your experiment. 2. Always prepare working solutions fresh from a frozen stock for each experiment. 3. Visually confirm the complete dissolution of the stock solution before making further dilutions.
Protein aggregation observed in the presence of this compound The hydrophobic nature of this compound may be promoting the aggregation of proteins in your assay.[9] This can be exacerbated by the presence of undissolved this compound particles.1. Optimize the buffer conditions for your protein, which may include adjusting pH, ionic strength, or adding stabilizing agents like glycerol or specific amino acids.[7][10] 2. Ensure this compound is fully solubilized before adding it to the protein solution. 3. Consider performing the experiment at a lower protein concentration if possible.[7]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be diluted into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate initial dissolution.

  • If the solution is not clear, place the tube in a 37°C water bath for 10-15 minutes.

  • Following the water bath, sonicate the tube for 15-30 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Gently vortex the this compound stock solution to ensure it is fully dissolved.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Add Anhydrous DMSO stock1->stock2 stock3 Vortex & Gentle Warming (37°C) stock2->stock3 stock4 Sonication stock3->stock4 stock5 Visually Inspect for Clarity stock4->stock5 stock6 Aliquot & Store at -20°C/-80°C stock5->stock6 work1 Thaw Stock & Buffer to RT stock6->work1 Start of Experiment work2 Add Stock to Vortexing Buffer work1->work2 work3 Visually Inspect for Precipitation work2->work3 work4 Use Immediately in Experiment work3->work4

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic start Dilute this compound Stock in Aqueous Buffer precipitation Precipitation or Cloudiness Observed? start->precipitation solution_clear Solution is Clear precipitation->solution_clear No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes proceed Proceed with Experiment solution_clear->proceed step1 Decrease Final Concentration troubleshoot->step1 step2 Increase Co-solvent Percentage troubleshoot->step2 step3 Add Surfactant troubleshoot->step3 step1->proceed step2->proceed step3->proceed

Caption: Decision tree for troubleshooting this compound solubility issues.

gabaa_pathway cluster_membrane Postsynaptic Membrane gaba_a GABAA Receptor cl_channel Cl- Channel gaba_a->cl_channel is a hyperpolarization Hyperpolarization (Inhibition) gaba_a->hyperpolarization Opens Cl- Channel, leading to gaba GABA gaba->gaba_a Binds to & Activates This compound This compound This compound->gaba_a Antagonizes (Blocks GABA binding)

Caption: this compound as a GABAA receptor antagonist signaling pathway.

References

Minimizing off-target effects of Aethusin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on a hypothetical scenario for the experimental use of Aethusin. While this compound is a known phytotoxin and GABAA receptor antagonist, detailed information on its use in cellular models and its specific off-target effects is limited.[1] This guide is intended to provide a framework for addressing potential off-target effects of a novel compound, using this compound as a representative example. For the purpose of this guide, this compound is being investigated as a GABAA receptor antagonist in neuronal cellular models, with hypothetical off-target effects on the Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

1. What is the hypothesized on-target mechanism of action for this compound?

This compound is a polyyne phytotoxin isolated from the plant Aethusa cynapium.[1] In this hypothetical research context, its primary on-target mechanism of action is the antagonism of the GABAA receptor, leading to a reduction in chloride ion influx and subsequent neuronal excitation.

2. What are the known or suspected off-target effects of this compound in cellular models?

In this hypothetical scenario, researchers have observed that at concentrations above the EC50 for its on-target activity, this compound can induce significant cytotoxicity that is not fully explained by GABAA receptor antagonism. This has been linked to off-target inhibition of the pro-survival Akt/mTOR signaling pathway.

3. How can I determine the optimal concentration range for my experiments to minimize off-target effects?

To determine the optimal concentration range, it is crucial to perform a dose-response curve for both on-target and off-target effects. This will allow you to identify a therapeutic window where you observe maximal on-target activity with minimal off-target engagement. A starting point is to test a wide range of concentrations, from picomolar to micromolar, and assess multiple endpoints.

4. What are the recommended control experiments when working with this compound?

To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Positive Control for On-Target Effect: A known GABAA receptor antagonist (e.g., bicuculline).

  • Positive Control for Off-Target Effect: A known Akt/mTOR inhibitor (e.g., rapamycin).

  • Cell Line Controls: If available, use a cell line that does not express the GABAA receptor to confirm that the observed cytotoxicity is indeed an off-target effect.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity at concentrations intended for on-target effects.

Potential Cause: The observed cytotoxicity may be due to the off-target inhibition of the Akt/mTOR signaling pathway, which is critical for cell survival.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocol: Western Blot for Akt/mTOR Pathway

  • Cell Lysis:

    • Treat cells with varying concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Dose-Response of this compound on On-Target and Off-Target Pathways

This compound (µM)GABAA Receptor Inhibition (%)p-Akt (Ser473) Inhibition (%)Cell Viability (%)
0.0115 ± 32 ± 198 ± 2
0.152 ± 58 ± 295 ± 3
185 ± 745 ± 660 ± 8
1088 ± 692 ± 525 ± 5
10090 ± 595 ± 45 ± 2
Issue 2: Phenotypic effects do not correlate with GABAA receptor antagonism.

Potential Cause: The observed phenotype may be a result of the off-target effects on the Akt/mTOR pathway, or a combination of on- and off-target effects.

Troubleshooting Workflow:

Caption: Workflow for deconvoluting on-target vs. off-target phenotypic effects.

Experimental Protocol: Target Validation with siRNA

  • siRNA Transfection:

    • Design and synthesize siRNAs targeting the GABAA receptor subunit of interest and a non-targeting control siRNA.

    • Transfect cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for target protein knockdown.

  • Confirmation of Knockdown:

    • Harvest a subset of cells to confirm knockdown of the GABAA receptor subunit by Western blot or qRT-PCR.

  • This compound Treatment:

    • Treat the remaining siRNA-transfected cells with this compound at the effective concentration.

    • Assess the phenotype of interest (e.g., cell proliferation, neurite outgrowth).

Data Presentation: Effect of GABAA Receptor Knockdown on this compound-Induced Phenotype

TreatmentNon-Targeting siRNAGABAA Receptor siRNA
VehicleBaseline PhenotypeBaseline Phenotype
This compound (1 µM)Phenotype A ObservedPhenotype A Partially Rescued
This compound (10 µM)Phenotype B ObservedPhenotype B Unchanged

Signaling Pathway Diagram

Aethusin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound GABAA GABAA Receptor This compound->GABAA antagonizes Akt Akt This compound->Akt inhibits Cl_influx Cl- Influx GABAA->Cl_influx inhibits Neuronal_Excitation Neuronal Excitation Cl_influx->Neuronal_Excitation leads to mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

References

How to avoid artifacts in electrophysiology recordings with Aethusin

Author: BenchChem Technical Support Team. Date: December 2025

Aethusin Electrophysiology Technical Support Center

This guide provides troubleshooting advice and frequently asked questions to help researchers avoid common artifacts when using this compound in electrophysiology recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect neuronal activity?

A: this compound is a novel positive allosteric modulator of GABA-A receptors. Its primary mechanism of action is to enhance the inhibitory effects of GABA, leading to a general suppression of neuronal firing. However, off-target effects on voltage-gated sodium channels have been observed at concentrations above 50µM, which can introduce specific artifacts into recordings.

Q2: What is the recommended working concentration for this compound in patch-clamp experiments?

A: For optimal results and to minimize artifacts, a working concentration of 1-10µM is recommended. Concentrations exceeding 20µM may lead to significant off-target effects and should be used with caution.

Q3: How should I prepare my this compound stock solution?

A: this compound is most soluble in DMSO. We recommend preparing a 10mM stock solution in 100% DMSO and storing it in aliquots at -20°C. For experiments, dilute the stock solution to the final working concentration in your extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: Increased High-Frequency Noise in Baseline Recording

Question: After applying this compound, I observe a significant increase in high-frequency noise in my baseline, even before I start my stimulation protocol. What could be the cause?

Answer: This is a common issue that can arise from several sources. Follow this troubleshooting workflow to identify and resolve the problem.

G cluster_0 start Start: High-Frequency Noise Observed check_conc Is this compound concentration >20µM? start->check_conc reduce_conc Reduce this compound to 1-10µM check_conc->reduce_conc Yes check_solvent Is final DMSO concentration >0.1%? check_conc->check_solvent No end_node Problem Resolved reduce_conc->end_node reduce_solvent Prepare fresh solution with <0.1% DMSO check_solvent->reduce_solvent Yes check_perfusion Is the perfusion system introducing noise? check_solvent->check_perfusion No reduce_solvent->end_node check_ground Check grounding and shielding of setup check_ground->end_node check_perfusion->check_ground No fix_perfusion Turn off perfusion to isolate source. Ground perfusion line. check_perfusion->fix_perfusion Yes fix_perfusion->end_node

Caption: Workflow for troubleshooting high-frequency noise.

This compound ConcentrationFinal DMSO ConcentrationAverage Baseline Noise (RMS)Signal-to-Noise Ratio (SNR)
0 µM (Control)0.05%12.5 pA15.2
10 µM0.05%13.1 pA14.8
25 µM0.125%25.8 pA7.3
50 µM0.25%45.3 pA3.1
Issue 2: Spontaneous, Rhythmic Depolarizations Observed

Question: My neuron is showing spontaneous, rhythmic depolarizations after this compound application, which look like action potentials but are not typical for this cell type. What is happening?

Answer: This artifact is likely due to the known off-target effect of this compound on voltage-gated sodium channels, which can occur at higher concentrations. The drug may be lowering the threshold for action potential firing, leading to spontaneous activity.

G cluster_0 Neuronal Membrane Aethusin_high This compound (>20µM) Na_Channel Voltage-Gated Na+ Channel Aethusin_high->Na_Channel Off-target Modulation Aethusin_low This compound (1-10µM) GABA_A GABA-A Receptor Aethusin_low->GABA_A Modulates Cl_Influx Cl- Influx GABA_A->Cl_Influx Increases Na_Influx Na+ Influx Na_Channel->Na_Influx Increases Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Depolarization Spontaneous Depolarization (Artifact) Na_Influx->Depolarization

Caption: this compound's primary and off-target signaling pathways.

Experimental Protocols

Protocol 1: Validating this compound's On-Target Effect

This protocol is designed to confirm that this compound is potentiating GABA-A receptor currents without introducing artifacts.

  • Cell Preparation: Prepare acute brain slices or cultured neurons as per your standard protocol.

  • Recording Setup:

    • Establish a whole-cell patch-clamp recording.

    • Use a Cs-based internal solution to isolate chloride currents.

    • Voltage-clamp the cell at -60mV.

  • Baseline Measurement:

    • Perfuse with standard ACSF for 5 minutes to establish a stable baseline.

    • Apply a short puff of GABA (100µM) and record the resulting inward current. Repeat 3 times with a 2-minute interval.

  • This compound Application:

    • Switch the perfusion to ACSF containing 10µM this compound.

    • Allow the drug to perfuse for 5 minutes.

  • Post-Aethusin Measurement:

    • Repeat the GABA puff application protocol (Step 3) in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents before and after this compound application.

    • A significant increase in current amplitude confirms this compound's positive modulatory effect. Compare baseline noise levels between the control and this compound conditions.

ConditionGABA-Evoked Peak Current (pA)Baseline Noise (RMS, pA)
Before this compound (Control)-150 ± 2511.8
After 10µM this compound-450 ± 5012.4

Technical Support Center: Challenges in Developing Aethusin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Aethusin?

A1: this compound is a hypothetical novel compound investigated for its anti-proliferative effects. It is postulated to function as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. By blocking this pathway, this compound is thought to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: Why is developing this compound-resistant cell lines important?

A2: Developing this compound-resistant cell lines is a crucial step in preclinical drug development for several reasons:

  • Understanding Resistance Mechanisms: It allows for the investigation of molecular changes that lead to acquired resistance, such as target gene mutations, activation of bypass signaling pathways, or increased drug efflux.[1]

  • Identifying Combination Therapies: Resistant cell lines are valuable tools for screening and identifying secondary agents that can overcome resistance when used in combination with this compound.[2]

  • Discovering Biomarkers: These models can help in the identification of biomarkers that may predict which tumors will be intrinsically resistant or are likely to develop resistance to this compound.

Q3: What are the common methods for generating this compound-resistant cell lines?

A3: The most common method is continuous exposure to escalating concentrations of the drug.[2] This process involves treating a parental, sensitive cell line with an initial low dose of this compound and gradually increasing the concentration as the cells adapt and become more resistant. Other methods include pulse exposure with high concentrations and the use of mutagens to accelerate the development of resistance.

Q4: How long does it typically take to develop a stable this compound-resistant cell line?

A4: The development of a stable drug-resistant cell line is often a lengthy process, typically ranging from 6 to 12 months or even longer.[3] The exact duration depends on several factors, including the cell line's intrinsic sensitivity, the drug's mechanism of action, and the specific protocol used for selection.

Troubleshooting Guide

This guide addresses common issues encountered during the generation and maintenance of this compound-resistant cell lines.

Problem Possible Causes Solutions
High Rate of Cell Death During Initial Selection The starting concentration of this compound is too high.Begin with a very low concentration of this compound, such as the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), to allow for gradual adaptation.[4][5]
The incremental increase in drug concentration is too rapid.Increase the drug concentration in smaller increments (e.g., 1.5 to 2-fold) and ensure the cell population has fully recovered and is actively proliferating before the next dose escalation.[4]
Loss of Resistant Phenotype Over Time The resistant cell line is unstable.Maintain a continuous low level of this compound in the culture medium to apply constant selective pressure.[3]
Genetic drift due to prolonged culturing.Regularly thaw a fresh, low-passage vial of the resistant cell line from frozen stocks to ensure consistency.[2] It is also recommended to freeze down stocks of the resistant line at different stages of its development.[6]
Inconsistent IC50 Values for the Resistant Line Mycoplasma contamination.Regularly test cell cultures for mycoplasma, as contamination can significantly alter cellular responses to drugs.[2]
Variations in experimental conditions.Ensure consistency in cell seeding density, drug exposure time, and passage number. Use a fresh stock of this compound to avoid degradation of the compound.[2]
Heterogeneity of the resistant cell population.Perform single-cell cloning (e.g., by limiting dilution) to establish a monoclonal resistant cell line with a more uniform phenotype.[1][5]
Resistant Cells Show Altered Morphology or Slower Growth Cellular adaptation to drug-induced stress.This is a common observation. Document these changes and investigate if they are linked to the mechanism of resistance (e.g., changes in cytoskeletal proteins).
Off-target effects of this compound.Characterize the molecular changes in the resistant line to distinguish between on-target resistance mechanisms and off-target effects.
No Expression of Expected Resistance Markers (e.g., p-Akt) The resistance mechanism is independent of the target pathway.The cells may have developed resistance through alternative mechanisms, such as increased drug efflux (e.g., upregulation of MDR1) or activation of a bypass signaling pathway.[1][2]
Issues with the Western blot protocol.Validate the specificity of your primary antibodies using positive and negative controls. Optimize protein extraction and handling procedures to prevent degradation.[2]

Experimental Protocols

Protocol 1: Determination of this compound IC50
  • Cell Seeding: Seed the parental (sensitive) and resistant cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for a period that is relevant to the drug's mechanism of action (typically 48-72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.[7]

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[4]

Protocol 2: Generation of an this compound-Resistant Cell Line
  • Initial Treatment: Culture the parental cell line in its recommended growth medium. Once the cells reach 70-80% confluency, treat them with this compound at a concentration equal to the IC10 or IC20.[4][5]

  • Recovery and Escalation: Maintain the cells in the presence of this compound. The drug-containing medium should be replaced every 2-3 days. Initially, a significant amount of cell death is expected. Allow the surviving cells to repopulate the flask. Once the cells are confluent and show stable growth, increase the this compound concentration by 1.5 to 2-fold.[4]

  • Iterative Selection: Repeat the process of recovery and dose escalation for several months. The cells should gradually be able to tolerate higher concentrations of this compound.

  • Validation of Resistance: At regular intervals, determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[4]

  • Stabilization and Banking: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for at least 8-10 passages in the presence of the final this compound concentration to ensure stability.[1] At this point, it is highly recommended to perform single-cell cloning to derive a monoclonal resistant line. Expand the resistant clones and create a substantial frozen stock of low-passage cells.[1]

Data Presentation

Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental MCF-715.2 ± 2.11.0
This compound-Resistant MCF-7185.6 ± 15.812.2
Parental A54925.8 ± 3.51.0
This compound-Resistant A549310.4 ± 22.912.0

Resistance Index (RI) = IC50 of resistant line / IC50 of parental line.[1]

Table 2: Sample this compound Dose Escalation Protocol

StepThis compound Concentration (nM)DurationExpected Observation
15 (IC20)2-3 weeksSignificant initial cell death, followed by the emergence of surviving colonies.
2102-3 weeksCells show better tolerance but still have a slower growth rate than parental cells.
3202-3 weeksThe growth rate starts to recover.
4403-4 weeksThe cell population is stable and proliferating steadily.
5803-4 weeksCells are well-adapted to this concentration.
61604-5 weeksThe desired level of resistance is achieved.

Visualizations

Aethusin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance_Workflow start Start with Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental treat_low Treat with low dose of this compound (IC10-IC20) ic50_parental->treat_low culture Culture until stable growth treat_low->culture increase_dose Increase this compound concentration culture->increase_dose check_resistance Periodically check IC50 increase_dose->check_resistance desired_resistance Desired resistance achieved? check_resistance->desired_resistance desired_resistance->increase_dose No stabilize Stabilize and monoclonal selection desired_resistance->stabilize Yes end Resistant Cell Line Established stabilize->end Troubleshooting_Tree start Problem: Loss of Resistance q1 Is the cell line continuously cultured with this compound? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using low-passage cells? a1_yes->q2 sol1 Add this compound to culture medium to maintain selection a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you checked for mycoplasma? a2_yes->q3 sol2 Thaw a fresh vial of low-passage resistant cells a2_no->sol2 a3_no No q3->a3_no end If issues persist, re-clone the resistant line q3->end Yes sol3 Test for mycoplasma and treat if necessary a3_no->sol3

References

Refining animal dosing regimens for Aethusin toxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal dosing regimens for toxicity studies of Aethusin, a GABAA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: We have no prior toxicity data for this compound. How do we establish an initial dose range for our first in-vivo study?

A1: When initial toxicity data is unavailable, a dose range-finding study is the critical first step. This typically involves a single-dose administration to a small number of animals across a wide range of doses. The objective is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and to observe any acute toxicities.[1][2] A common approach is to use a dose escalation design, where doses are increased in subsequent groups of animals until signs of toxicity are observed.[1] It is advisable to start with very low doses, potentially based on in-vitro effective concentrations, and escalate cautiously.

Q2: What are the key parameters to monitor in animals during this compound toxicity studies?

A2: A comprehensive monitoring plan is essential. Key parameters include:

  • Clinical Observations: Daily detailed observations for any changes in behavior, appearance, and activity levels. Given this compound is a GABAA receptor antagonist, pay close attention to neurological signs such as tremors, convulsions, or altered gait.

  • Body Weight: Measure body weight at least twice weekly as significant weight loss can be an early indicator of toxicity.

  • Food and Water Consumption: Monitor daily, as changes can indicate adverse effects.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study to assess effects on blood cells, liver function, and kidney function.

  • Pathology: At the end of the study, conduct a full necropsy and histopathological examination of major organs to identify any target organ toxicity.[3]

Q3: How do we convert an effective dose from an animal model to a Human Equivalent Dose (HED)?

A3: Direct extrapolation of doses based on body weight alone is inaccurate. The most widely accepted method for dose conversion between species is based on Body Surface Area (BSA).[4][5] The FDA provides guidance and conversion factors for this calculation. The general formula is:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. It is crucial to use established conversion factors for the specific animal species.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High mortality at the lowest dose in a dose range-finding study. Initial dose selection was too high. High sensitivity of the chosen animal strain.Redesign the study with a new set of doses that are significantly lower (e.g., by an order of magnitude). Consider using a different, less sensitive strain or species for initial studies.
No signs of toxicity observed even at the highest administered dose. The MTD is higher than the tested dose range. Limited absorption or rapid metabolism of this compound.Conduct a follow-up study with a higher dose range. Perform pharmacokinetic (PK) analysis to determine the bioavailability and clearance of this compound. The formulation and route of administration may need to be optimized.[3]
Significant variation in toxicity between animals in the same dose group. Inconsistent dosing technique. Genetic variability within the animal colony.Ensure all technical staff are properly trained and standardized on the dosing procedure. Increase the number of animals per group to improve statistical power and account for individual variability.
Adverse effects are observed, but no clear dose-response relationship. The selected dose levels are too close together. The toxicological endpoint being measured is not sensitive enough.Widen the range between dose levels in the next study. Incorporate more sensitive endpoints, such as specific biomarkers or more detailed behavioral assessments.

Experimental Protocols

Protocol 1: Acute Dose Range-Finding Study
  • Objective: To determine the acute toxicity profile and estimate the MTD of a single dose of this compound.

  • Animals: Use a small number of rodents (e.g., 3 per sex per group).

  • Dose Levels: Administer a wide range of single doses of this compound (e.g., 1, 10, 100, 1000 mg/kg) and a vehicle control.

  • Route of Administration: The intended clinical route, if known, or a route that ensures high bioavailability (e.g., intraperitoneal or intravenous).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Record all clinical signs of toxicity, body weight changes, and any mortalities.

  • Endpoint: Determine the highest dose at which no significant toxicity is observed. This will inform the dose selection for subsequent repeat-dose studies.

Protocol 2: Repeat-Dose Toxicity Study
  • Objective: To evaluate the toxicity of this compound following repeated administration.

  • Animals: Use a larger group of animals (e.g., 10 per sex per group) to allow for interim and terminal sample collection.

  • Dose Levels: Based on the acute study, select at least three dose levels: a high dose expected to produce some toxicity (around the MTD), a low dose with no expected effects (No Observable Adverse Effect Level - NOAEL), and an intermediate dose.[7] Include a vehicle control group.

  • Dosing Schedule: Administer this compound daily for a predetermined period (e.g., 14 or 28 days).

  • Monitoring: Conduct detailed clinical observations daily. Monitor body weight, food, and water consumption regularly.

  • Sample Collection: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline, mid-study, and termination.

  • Pathology: At the end of the study, perform a complete necropsy, weigh major organs, and collect tissues for histopathological examination.

Data Presentation

Table 1: Summary of Acute Toxicity Data for this compound

Dose Group (mg/kg)N (Male/Female)MortalityKey Clinical SignsMean Body Weight Change (%)
Vehicle Control3/30/6No observable signs+5.2
103/30/6Mild sedation+4.8
1003/31/6Ataxia, tremors-2.1
10003/35/6Convulsions, lethargy-15.7

Table 2: Hematology and Clinical Chemistry Findings from a 28-Day Repeat-Dose Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Hematology
White Blood Cells (x10^9/L)8.5 ± 1.28.7 ± 1.49.1 ± 1.512.3 ± 2.1
Red Blood Cells (x10^12/L)7.2 ± 0.57.1 ± 0.67.0 ± 0.46.5 ± 0.7
Clinical Chemistry
Alanine Aminotransferase (U/L)45 ± 848 ± 1065 ± 12150 ± 25**
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.6 ± 0.20.8 ± 0.2
*p < 0.05, **p < 0.01 compared to vehicle control.

Visualizations

experimental_workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose Refinement cluster_2 Phase 3: Definitive Studies Single Dose Escalation Single Dose Escalation Identify MTD & Acute Toxicity Identify MTD & Acute Toxicity Single Dose Escalation->Identify MTD & Acute Toxicity Repeat-Dose Study (e.g., 28-day) Repeat-Dose Study (e.g., 28-day) Identify MTD & Acute Toxicity->Repeat-Dose Study (e.g., 28-day) Inform Dose Selection Determine NOAEL & Target Organs Determine NOAEL & Target Organs Repeat-Dose Study (e.g., 28-day)->Determine NOAEL & Target Organs GLP Toxicology Studies GLP Toxicology Studies Determine NOAEL & Target Organs->GLP Toxicology Studies Guide Study Design Safety Assessment for IND Safety Assessment for IND GLP Toxicology Studies->Safety Assessment for IND

Caption: Workflow for establishing a dosing regimen for toxicity studies.

GABA_pathway This compound This compound GABA_A_Receptor GABA_A Receptor This compound->GABA_A_Receptor Antagonist Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Prevents Opening Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Blocks Influx Normal_State Normal Neuronal Activity Neuronal_Inhibition->Normal_State Reduced Inhibition Leads to Increased Excitation

Caption: Hypothetical signaling pathway for this compound as a GABAA receptor antagonist.

References

Overcoming experimental variability in Aethusin research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aethusin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving reproducible results in their this compound-related research. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and stability of this compound?

A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Reconstituted this compound is stable for up to 3 months.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent, selective inhibitor of the PI3K/Akt signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt.

Q3: Which cell lines are recommended for studying the effects of this compound?

A3: Cell lines with known mutations or hyperactivation of the PI3K/Akt pathway are highly sensitive to this compound. Recommended cell lines include those with PIK3CA mutations (e.g., MCF-7, HCT116) or PTEN loss (e.g., PC-3, U87-MG).

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell numbers are seeded across all wells. Create a standardized cell seeding protocol and verify cell counts before plating.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared dilutions that have been stored for an extended period.
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments. Use a timer and stagger the addition of reagents if necessary to ensure consistent timing.
Serum Concentration Variability Use the same batch and concentration of fetal bovine serum (FBS) for all related experiments, as serum components can interact with the compound.
Issue 2: High Background or No Signal in Western Blots for Phospho-Akt

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal dilution for your specific experimental conditions.
Insufficient Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in all lanes of the gel.
Inefficient Protein Transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target protein.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for p-Akt/Akt
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LinePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7MutantWild-Type50
HCT116MutantWild-Type75
PC-3Wild-TypeNull30
U87-MGWild-TypeNull45
A549Wild-TypeWild-Type>1000

Table 2: Effect of this compound on p-Akt Levels

Cell LineThis compound Conc. (nM)p-Akt (Ser473) Expression (Fold Change vs. Control)
MCF-71000.2
PC-31000.15
A5491000.9

Visualizations

Aethusin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis exp_design Experimental Design cell_selection Cell Line Selection exp_design->cell_selection cell_culture Cell Culture & Seeding cell_selection->cell_culture treatment This compound Treatment cell_culture->treatment assay Perform Assay (e.g., MTT, Western Blot) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound research.

Troubleshooting_Flowchart start Inconsistent Results? check_reagents Check Reagent Stability (this compound, Antibodies) start->check_reagents check_protocol Review Protocol Execution (Pipetting, Timing) start->check_protocol check_cells Verify Cell Health & Density start->check_cells optimize_assay Optimize Assay Parameters (e.g., Antibody Dilution) check_reagents->optimize_assay check_protocol->optimize_assay check_cells->optimize_assay rerun_exp Re-run Experiment with Controls optimize_assay->rerun_exp end Consistent Results rerun_exp->end

Caption: A logical flowchart for troubleshooting experiments.

Validation & Comparative

A Comparative Analysis of Aethusin and Cicutoxin Potency on GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of action of two naturally occurring polyacetylenic neurotoxins, Aethusin and cicutoxin, on γ-aminobutyric acid type A (GABAA) receptors. While both compounds are recognized as antagonists of these critical inhibitory receptors in the central nervous system, the available quantitative data on their potency differs significantly. This document summarizes the current state of knowledge, presents available experimental data, and details the methodologies used in these assessments.

Chemical Structures

This compound is a C13 polyacetylene found in the plant Aethusa cynapium (Fool's Parsley). Its structure is characterized by a tridecane backbone with trans double bonds at positions 2, 8, and 10, and triple bonds at positions 4 and 6.

Cicutoxin is a C17 polyacetylenic diol isolated from plants of the Cicuta genus, commonly known as water hemlock. It is a highly unsaturated aliphatic alcohol with two triple bonds conjugated with three double bonds, and two hydroxyl groups.

Potency on GABAA Receptors: A Comparative Overview

Both this compound and cicutoxin act as antagonists at GABAA receptors, which are ligand-gated ion channels responsible for fast inhibitory neurotransmission in the brain. Antagonism of these receptors leads to a reduction in neuronal inhibition, which can result in hyperexcitability and seizures.

While qualitative descriptions of this compound's activity as a GABAA receptor antagonist are available, specific quantitative data on its potency, such as an IC50 value, are not readily found in the current scientific literature.

In contrast, the potency of cicutoxin has been quantified. It acts as a non-competitive antagonist of the GABAA receptor. The primary mechanism of action for cicutoxin is the blockade of the chloride ion channel of the GABAA receptor, which prevents the influx of chloride ions and subsequent hyperpolarization of the neuron.

Quantitative Data on Potency

The following table summarizes the available quantitative data for cicutoxin's potency on the major adult mammalian brain isoform of the GABAA receptor, α1β3γ2. No equivalent data has been identified for this compound.

CompoundReceptor IsoformIC50 (μM)Test SystemReference
This compound Not ReportedData Not AvailableNot Reported
Cicutoxin (racemic) α1β3γ22.4Xenopus laevis oocytes expressing the receptor[1]
Cicutoxin (enantioenriched) α1β3γ21.7Xenopus laevis oocytes expressing the receptor[1]

Experimental Protocols

The determination of the potency of compounds like cicutoxin on GABAA receptors typically involves electrophysiological techniques such as the two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes or patch-clamp recordings from mammalian cell lines (e.g., HEK293) heterologously expressing specific GABAA receptor subunits.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This technique is a cornerstone for studying the function of ion channels and receptors.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically harvested from mature female Xenopus laevis frogs.

  • The follicular membrane is enzymatically removed, typically using collagenase.

  • Oocytes are then injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, and γ2).

  • Injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional receptors on the oocyte membrane.[1]

2. Electrophysiological Recording:

  • An oocyte expressing the GABAA receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential of the oocyte is clamped at a holding potential, typically between -80 mV and -60 mV.

3. Determination of Antagonist Potency (IC50):

  • A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC20, the concentration that produces 20% of the maximal response).

  • The oocyte is then co-perfused with the GABA solution and varying concentrations of the antagonist (e.g., cicutoxin).

  • The inhibition of the GABA-evoked current by the antagonist is measured at each concentration.

  • The IC50 value, which is the concentration of the antagonist that inhibits 50% of the GABA-evoked current, is determined by fitting the concentration-response data to a sigmoidal curve.[1]

Whole-Cell Patch Clamp on HEK293 Cells

This technique allows for the recording of ionic currents from the entire cell membrane.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

  • The cells are transiently or stably transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of a few micrometers is brought into contact with the cell membrane.

  • A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane.

  • The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing a whole-cell configuration.

  • The cell is voltage-clamped at a specific holding potential.

3. Measurement of Antagonist Activity:

  • Similar to the TEVC method, a baseline current is elicited by the application of a known concentration of GABA.

  • The antagonist is then co-applied with GABA at various concentrations.

  • The reduction in the GABA-induced current is measured to determine the inhibitory effect of the antagonist and calculate the IC50.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the GABAA receptor signaling pathway and the proposed mechanism of action for non-competitive antagonists like cicutoxin.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABAA_Receptor Binds to receptor Cl_ion_influx Cl- Influx GABAA_Receptor->Cl_ion_influx Channel Opens Hyperpolarization Hyperpolarization Cl_ion_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

GABAA Receptor Signaling Pathway

Antagonist_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA_A Receptor GABA->GABAA_Receptor Binds to orthosteric site Antagonist Cicutoxin / this compound (Non-competitive Antagonist) Antagonist->GABAA_Receptor Binds to allosteric site (channel pore) No_Cl_ion_influx Cl- Influx Blocked GABAA_Receptor->No_Cl_ion_influx Channel Blocked No_Hyperpolarization No Hyperpolarization No_Cl_ion_influx->No_Hyperpolarization Reduced_Inhibition Reduced Neuronal Inhibition No_Hyperpolarization->Reduced_Inhibition

Mechanism of Non-competitive Antagonism

Conclusion

Both this compound and cicutoxin are important neurotoxins that target the GABAA receptor, a key player in inhibitory neurotransmission. While cicutoxin has been characterized as a potent non-competitive antagonist with defined IC50 values, the quantitative potency of this compound on GABAA receptors remains to be elucidated. Further research, employing standardized electrophysiological protocols, is necessary to directly compare the potency of these two polyacetylenic compounds and to fully understand their structure-activity relationships. Such studies will be invaluable for a comprehensive risk assessment of these natural toxins and for exploring their potential as pharmacological tools.

References

Cross-Validation of Aethusin Quantification: A Comparative Guide to HPLC and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of Aethusin, a key component of interest from the plant Aethusa cynapium. Due to the limited direct public information on a specific compound named "this compound," this guide will focus on the quantification of a representative and well-characterized bioactive fatty acid isolated from Aethusa cynapium, trideca-7,9,11-trienoic acid, as a proxy for demonstrating the principles of cross-validation between these two powerful analytical techniques.

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or employing different analytical platforms.[1][2] This guide will delve into the experimental protocols and data presentation to facilitate an objective comparison.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of a small molecule like trideca-7,9,11-trienoic acid using HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These values are representative and can vary based on the specific instrumentation and method optimization.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.999
Limit of Detection (LOD) 0.03 - 0.7 µg/mL6 x 10⁻⁸ - 1.5 x 10⁻⁶ mg g⁻¹
Limit of Quantification (LOQ) 0.1 - 2.1 µg/mL2 x 10⁻⁷ - 5 x 10⁻⁶ mg g⁻¹
Accuracy (% Recovery) 83 - 102%93 - 106%
Precision (%RSD) < 5%< 7%

Table 2: General Method Characteristics

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate to GoodExcellent
Sensitivity GoodExcellent
Throughput ModerateHigh
Cost per Sample LowerHigher
Instrumentation Complexity ModerateHigh

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC and Mass Spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Material (Aethusa cynapium) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV/PDA Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis Sample_MS Plant Material (Aethusa cynapium) Extraction_MS Solvent Extraction Sample_MS->Extraction_MS SPE Solid Phase Extraction (SPE) Extraction_MS->SPE LC LC System SPE->LC ESI_Source Electrospray Ionization (ESI) LC->ESI_Source Mass_Analyzer Mass Analyzer (e.g., QqQ) ESI_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Data_Acquisition_MS Data Acquisition Detector_MS->Data_Acquisition_MS Quantification_MS Quantification (MRM) Data_Acquisition_MS->Quantification_MS

References

A Comparative Analysis of Picrotoxin and Oenanthotoxin as GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The initial query for a comparison between aethusin and picrotoxin as GABA-A receptor antagonists revealed that this compound, a toxin found in fool's parsley (Aethusa cynapium), is not scientifically documented to act on the GABA-A receptor. Therefore, a direct comparison in this context is not feasible based on current literature. However, to address the likely interest in comparing different chemical classes of non-competitive GABA-A receptor antagonists, this guide provides a comprehensive comparison between the well-characterized convulsant picrotoxin and oenanthotoxin, a potent polyyne toxin from hemlock water dropwort (Oenanthe crocata) which is structurally related to this compound.

This guide delves into the mechanisms of action, quantitative performance, and experimental methodologies for these two distinct non-competitive antagonists of the GABA-A receptor, providing researchers, scientists, and drug development professionals with a detailed comparative resource.

Mechanism of Action and Binding Sites

Both picrotoxin and oenanthotoxin are non-competitive antagonists of the GABA-A receptor, meaning they do not directly compete with GABA for its binding site. Instead, they bind to a distinct site on the receptor-channel complex, allosterically modulating its function to prevent ion flow.

Picrotoxin , the prototypic non-competitive antagonist, is a convulsant plant toxin.[1] Its active component, picrotoxinin, acts as a channel blocker by binding within the pore of the GABA-A receptor's chloride ion channel.[1] This physical obstruction prevents the influx of chloride ions that normally occurs upon GABA binding, thereby inhibiting the receptor's hyperpolarizing effect and leading to neuronal hyperexcitation.

Oenanthotoxin , a C17 polyacetylene, also functions as a non-competitive antagonist of the GABA-A receptor.[2][3] Its mechanism is complex, involving not only channel blockade but also allosteric modulation of the receptor's binding and gating properties.[4] Specifically, oenanthotoxin has been shown to reduce the binding rate of GABA and nearly eliminate receptor desensitization.[4] This multifaceted interaction with the GABA-A receptor contributes to its potent neurotoxicity.[5]

Quantitative Comparison of Antagonist Potency

The potency of picrotoxin and oenanthotoxin as GABA-A receptor antagonists has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency, with lower values indicating greater potency.

AntagonistIC50 Value (µM)Experimental SystemReference
Picrotoxin 0.8Whole-cell patch clamp on cells expressing GABA-A receptors (in the presence of 30 µM GABA)[6]
2.2Whole-cell patch clamp on cells expressing GABA-A receptors (in the presence of 1 mM GABA)[6]
~30Whole-cell patch clamp on 5-HT3A receptors (demonstrating off-target effects)[7]
Oenanthotoxin ~0.35Inhibition of miniature inhibitory postsynaptic currents (mIPSCs) in rat hippocampal neurons[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as GABA concentration, cell type, and specific receptor subunit composition. However, the available data suggests that oenanthotoxin is a highly potent antagonist of GABA-A receptors, with an IC50 in the sub-micromolar range for synaptic currents.

Signaling Pathways and Experimental Workflows

The antagonism of the GABA-A receptor by picrotoxin and oenanthotoxin disrupts the normal flow of chloride ions, leading to a cascade of events that result in neuronal hyperexcitability.

GABA_A_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonists Antagonists Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Channel Gating Hyperpolarization Hyperpolarization (Inhibited) Chloride_Channel->Hyperpolarization Cl- Influx (Blocked) Picrotoxin Picrotoxin Picrotoxin->Chloride_Channel Blocks Pore Oenanthotoxin Oenanthotoxin Oenanthotoxin->GABA_A_Receptor Allosteric Modulation & Channel Block Experimental_Workflow start Start: Neuronal Culture or Acute Brain Slice Preparation patch_clamp Whole-Cell Patch Clamp Recording (Voltage Clamp at -60mV) start->patch_clamp gaba_application Application of GABA (e.g., via perfusion system) patch_clamp->gaba_application record_baseline Record Baseline GABA-evoked Current gaba_application->record_baseline antagonist_application Application of Antagonist (Picrotoxin or Oenanthotoxin) record_baseline->antagonist_application record_inhibition Record GABA-evoked Current in presence of Antagonist antagonist_application->record_inhibition data_analysis Data Analysis: - Measure peak current amplitude - Calculate % inhibition - Determine IC50 record_inhibition->data_analysis end End data_analysis->end

References

Validating the Specificity of Aethusin for GABAA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aethusin's specificity for γ-aminobutyric acid type A (GABAA) receptor subtypes. Due to the limited direct research on this compound, this guide leverages data from its close structural analog, Cicutoxin, and other related C17-polyacetylenes. These compounds are compared against well-characterized GABAA receptor modulators—Diazepam (a positive allosteric modulator), Etomidate (a positive allosteric modulator with β-subunit selectivity), and DMCM (a negative allosteric modulator)—to provide a framework for evaluating specificity.

Executive Summary

This compound, a polyyne toxin from the plant Aethusa cynapium (Fool's Parsley), is structurally related to Cicutoxin, a known non-competitive antagonist of GABAA receptors.[1][2] While direct quantitative data on this compound's interaction with specific GABAA receptor subtypes is not currently available, the activity of Cicutoxin and other C17-polyacetylenes suggests that this compound likely acts as a non-competitive antagonist at the GABAA receptor.[3][4][5][6] This mode of action distinguishes it from classical benzodiazepines like Diazepam, which are positive allosteric modulators acting at the α/γ subunit interface, and from anesthetics like Etomidate, which show selectivity for β2/β3-containing receptor subtypes. This guide outlines the experimental approaches necessary to fully characterize this compound's specificity and presents the available comparative data.

Comparative Analysis of GABAA Receptor Modulators

To understand the potential specificity of this compound, it is essential to compare its presumed mechanism of action with that of well-defined GABAA receptor modulators. The following tables summarize the binding affinities and functional effects of Diazepam, Etomidate, and DMCM on various GABAA receptor subtypes, providing a benchmark for future studies on this compound.

Table 1: Binding Affinity (Ki in nM) of Selected Modulators for GABAA Receptor Subtypes
Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2Mechanism of Action
This compound (via Cicutoxin) Not AvailableNot AvailableNot AvailableNot AvailableNon-competitive Antagonist[2]
Diazepam ~10-20~10-20~10-20~10-20Positive Allosteric Modulator
DMCM 10137.52.2Negative Allosteric Modulator[7]

Note: Ki values for Diazepam can vary depending on the specific β subunit and experimental conditions. The values presented are representative ranges.

Table 2: Functional Activity (EC50/IC50 in µM) of Selected Modulators on GABAA Receptor Subtypes
Compoundα1β2γ2α2β3γ2α6β2/3γ2α1β3δEffect
This compound (via Cicutoxin) Not AvailableNot AvailableNot AvailableNot AvailableInhibition of GABA-evoked currents[3][4]
Etomidate Potentiation EC50: ~1.5Potentiation EC50: ~0.7Potentiation EC50: ~0.7-1.2PotentiationPositive Allosteric Modulator[1][5][8]
DMCM Inhibition at low µMInhibition at low µMNot AvailableNot AvailableNegative Allosteric Modulator[9]

Note: The functional effects of these modulators are highly dependent on the GABA concentration used in the assay.

Signaling Pathways and Experimental Frameworks

To visually represent the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway, a typical experimental workflow for validating ligand specificity, and the logical structure of this comparative analysis.

GABAA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (α, β, γ/δ subunits) GABA->GABAAR Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->GABAAR Binds to allosteric site NAM Negative Allosteric Modulator (e.g., DMCM) NAM->GABAAR Binds to allosteric site This compound This compound (putative) This compound->GABAAR Blocks ion channel (putative) Cl_ion Cl- Ions GABAAR->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx leads to

GABAA Receptor Signaling Pathway.

Experimental_Workflow start Start: Synthesize or Isolate this compound step1 Radioligand Binding Assays (Competition with known ligands like [3H]Flunitrazepam or [3H]Muscimol) start->step1 step3 Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes or Patch Clamp in Mammalian Cells start->step3 step2 Determine Ki values for a panel of GABAA receptor subtypes (α1-6, β1-3, γ1-3, δ) step1->step2 step5 Compare Ki and EC50/IC50 values across subtypes to determine specificity profile step2->step5 step4 Determine functional effect (potentiation/inhibition) and calculate EC50/IC50 values on different receptor subtypes step3->step4 step4->step5 end Conclusion: Specificity of This compound for GABAA Receptor Subtypes Validated step5->end

Workflow for Validating Specificity.

Logical_Comparison cluster_alternatives Alternative Modulators This compound This compound (Cicutoxin as proxy) Mechanism Mechanism of Action This compound->Mechanism Specificity Subtype Specificity Mechanism->Specificity Specificity->this compound Diazepam Diazepam (Positive Allosteric Modulator) Specificity->Diazepam Etomidate Etomidate (β-subunit selective PAM) Specificity->Etomidate DMCM DMCM (Negative Allosteric Modulator) Specificity->DMCM Diazepam->Mechanism Etomidate->Mechanism DMCM->Mechanism

Logical Framework of Comparison.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments required to validate the specificity of a compound like this compound for GABAA receptor subtypes.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABAA receptor.

a. Materials:

  • Receptor Source: Membranes from HEK293 cells or CHO cells stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.), or whole rat brain homogenate for a mixed receptor population.

  • Radioligand: [3H]Flunitrazepam (for the benzodiazepine site) or [3H]Muscimol (for the GABA binding site).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM Diazepam for [3H]Flunitrazepam binding).

  • Test Compound: this compound at a range of concentrations.

  • Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter and Cocktail.

b. Protocol:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand (at a concentration near its Kd) + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

    • Competition: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique measures the functional effect of a compound on GABAA receptors expressed in Xenopus laevis oocytes. It allows for the determination of whether a compound potentiates or inhibits GABA-evoked currents and its potency (EC50 or IC50).

a. Materials:

  • Xenopus laevis oocytes.

  • cRNA: Synthesized from cDNA encoding the desired GABAA receptor subunits.

  • Injection System: Nanoject or similar microinjection apparatus.

  • TEVC Setup: Amplifier, headstage, microelectrode puller, micromanipulators, perfusion system, and data acquisition software.

  • Electrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • GABA and Test Compound Solutions: Prepared in ND96.

b. Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with ~50 nL of a cRNA mixture containing the desired GABAA receptor subunit cRNAs. Incubate the oocytes for 2-7 days at 16-18°C.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC5-EC20) to establish a baseline response.

  • Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound. To test for direct effects, apply this compound in the absence of GABA.

  • Data Acquisition: Record the changes in current in response to GABA and this compound application.

  • Data Analysis: Measure the peak current amplitude for each concentration of this compound. Normalize the responses to the baseline GABA response. Plot the normalized response against the logarithm of the this compound concentration. Fit the data to the Hill equation to determine the EC50 (for potentiation) or IC50 (for inhibition) and the Hill slope.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its structural analog Cicutoxin, functions as a non-competitive antagonist of GABAA receptors. This mechanism is distinct from common positive and negative allosteric modulators. However, a significant knowledge gap remains regarding its specificity for the diverse array of GABAA receptor subtypes.

To fully validate the specificity of this compound, a systematic investigation using the experimental protocols outlined in this guide is necessary. By determining the binding affinities (Ki) and functional potencies (IC50) of this compound across a comprehensive panel of recombinant GABAA receptor subtypes, researchers can establish a detailed specificity profile. This information will be crucial for understanding its toxicological properties and for any potential development of this compound-related compounds as pharmacological tools or therapeutic agents. A thorough characterization will elucidate whether this compound exhibits any preference for specific α, β, or γ subunits, which would be a critical determinant of its physiological effects.

References

Comparative Toxicological Analysis of Aethusin and Other Polyacetylene Neurotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative toxicological analysis of Aethusin and other prominent polyacetylene neurotoxins. It includes available quantitative toxicological data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathway and experimental workflows.

Polyacetylene neurotoxins are a class of naturally occurring compounds found in various plants, particularly within the Apiaceae family. Several of these compounds, including this compound, Cicutoxin, and Oenanthotoxin, are known for their potent effects on the central nervous system. This guide aims to provide a comparative overview of their toxicological profiles to aid in research and drug development endeavors.

Quantitative Toxicological Data

CompoundChemical FormulaMolar Mass ( g/mol )LD50 (Species; Route)Source Organism(s)
This compound C13H14170.25Not well-documentedAethusa cynapium (Fool's Parsley)[1]
Cicutoxin C17H22O2258.36~9 mg/kg (Mouse; i.p.)Cicuta species (Water Hemlock)[2]
Oenanthotoxin C17H22O2258.360.58 mg/kg (Mouse)Oenanthe crocata (Hemlock Water Dropwort)[3]
Falcarindiol C17H24O2260.37Cytotoxic to various cell lines (IC50 values vary)Daucus carota (Carrot), Falcaria vulgaris

Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism of neurotoxicity for this compound, Cicutoxin, and Oenanthotoxin is the non-competitive antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.

By binding to a site on the GABA-A receptor distinct from the GABA binding site, these polyacetylene neurotoxins prevent the channel from opening, thereby blocking the inhibitory chloride current.[2][3][4] This disruption of GABAergic inhibition leads to a state of neuronal hyperexcitability, manifesting as tremors, seizures, and in severe cases, respiratory paralysis and death.[2]

Signaling Pathway of Polyacetylene Neurotoxin Action

GABAA_Antagonism cluster_neuron Postsynaptic Neuron cluster_toxin Neurotoxin Action cluster_outcome Toxicological Outcome GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Block Channel Block Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Hyperexcitability Neuronal Hyperexcitability Polyyne This compound, Cicutoxin, Oenanthotoxin Polyyne->GABA_A_Receptor Non-competitive Antagonism Block->Chloride_Influx Prevents GABA GABA GABA->GABA_A_Receptor Binds Seizures Seizures Hyperexcitability->Seizures

Caption: Signaling pathway of polyyne neurotoxin antagonism at the GABA-A receptor.

Experimental Protocols

This section details methodologies for key experiments relevant to the toxicological analysis of polyacetylene neurotoxins.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the neurotoxins on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[2][6] The formation of purple formazan crystals is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate neuronal or other appropriate cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the polyacetylene neurotoxin (e.g., this compound, Cicutoxin) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_Toxin Add polyyne neurotoxin (various concentrations) Incubate_24h->Add_Toxin Incubate_Exposure Incubate for exposure period Add_Toxin->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability vs. control Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT cell viability assay.

GABA-A Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of the polyacetylene neurotoxins for the GABA-A receptor.

Principle: This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to the GABA-A receptor, such as [3H]muscimol or [3H]flumazenil.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) by homogenization and differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (polyacetylene neurotoxin).

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare synaptic membranes from brain tissue Incubate Incubate membranes with: - Radioligand ([3H]muscimol) - Test compound (Polyyne) Membrane_Prep->Incubate Equilibrate Incubate at 4°C to reach equilibrium Incubate->Equilibrate Filter Rapid filtration to separate bound/ free radioligand Equilibrate->Filter Wash Wash filters Filter->Wash Count Quantify radioactivity (Scintillation counting) Wash->Count Calculate_IC50_Ki Determine IC50 and Ki values Count->Calculate_IC50_Ki

Caption: Experimental workflow for the GABA-A receptor binding assay.

In Vitro Neurotoxicity Assay

This assay assesses the direct toxic effects of the compounds on neuronal morphology and function.

Principle: Primary neurons or neuronal cell lines are cultured and exposed to the test compounds. Neurotoxicity is evaluated by observing changes in neuronal morphology (e.g., neurite outgrowth) and viability.

Methodology:

  • Neuronal Culture: Culture primary neurons (e.g., from rat cortex or hippocampus) or a suitable neuronal cell line (e.g., SH-SY5Y) on appropriate substrates.

  • Compound Exposure: Treat the neuronal cultures with a range of concentrations of the polyacetylene neurotoxin for a specified duration.

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin for neurons, MAP2 for dendrites) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using high-content imaging systems or fluorescence microscopy.

  • Analysis: Quantify neuronal viability, neurite length, and branching complexity using appropriate image analysis software.

  • Functional Assessment (Optional): Utilize microelectrode arrays (MEAs) to measure changes in neuronal electrical activity (e.g., spike rate, network bursting) following compound exposure.

Conclusion

This compound, Cicutoxin, and Oenanthotoxin represent a significant class of polyacetylene neurotoxins that exert their primary toxic effect through the non-competitive antagonism of GABA-A receptors. While quantitative toxicological data for Cicutoxin and Oenanthotoxin are available, there is a notable lack of such data for this compound in readily accessible literature, highlighting an area for future research. The experimental protocols provided in this guide offer a robust framework for the comparative toxicological assessment of these and other novel polyacetylene compounds. A thorough understanding of their mechanisms of action and toxicological profiles is crucial for both mitigating their risks and exploring any potential therapeutic applications.

References

Unraveling the Enigmatic Mechanism of Aethusin: A Comparative Analysis Based on Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Aethusin's mechanism of action. Due to a scarcity of direct research on this compound, this analysis draws upon published findings for structurally related compounds to infer its potential biological activity.

This compound is a naturally occurring polyacetylene found in the plant Aethusa cynapium, commonly known as Fool's Parsley. While the precise molecular mechanism of this compound has not been extensively elucidated in peer-reviewed scientific literature, its structural similarity to other potent polyacetylene toxins, such as cicutoxin from water hemlock, provides a foundation for a probable mechanism of action.

Inferred Mechanism of Action: Antagonism of GABAA Receptors

The leading hypothesis, based on the well-documented action of the structurally analogous cicutoxin, is that this compound functions as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in the brain. Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the firing of an action potential.

By acting as a noncompetitive antagonist, this compound likely binds to a site on the GABAA receptor distinct from the GABA binding site, inducing a conformational change that prevents the channel from opening, even when GABA is bound.[2] This inhibition of the chloride ion influx disrupts the normal inhibitory signaling in the brain, leading to unabated neuronal depolarization and hyperexcitability, which can manifest as seizures.[1]

Potential Interaction with Potassium Channels

In addition to its proposed primary action on GABAA receptors, there is evidence to suggest that polyacetylenes like cicutoxin may also block potassium channels.[3][4] The blockage of neuronal potassium channels would further contribute to neuronal hyperexcitability by prolonging the duration of action potentials and increasing neurotransmitter release.

Broader Bioactivities of Polyacetylenes

It is noteworthy that the broader class of polyacetylenes has been investigated for a range of other biological activities, including anti-inflammatory and anti-cancer effects.[5][6] These activities are often attributed to the modulation of signaling pathways such as NF-κB and the induction of apoptosis.[6] However, without specific studies on this compound, it remains speculative whether it shares these properties.

Comparative Data Summary

A significant challenge in providing a comprehensive guide on this compound is the absence of published quantitative data regarding its binding affinity, efficacy, or comparative potency against other compounds. The table below highlights the lack of specific experimental data for this compound in contrast to its better-studied analog, cicutoxin.

ParameterThis compoundCicutoxinAlternative Compounds
Mechanism of Action Inferred: Noncompetitive GABAA receptor antagonistNoncompetitive GABAA receptor antagonist[1][2]Benzodiazepines (GABAA receptor positive allosteric modulators), Bicuculline (competitive GABAA receptor antagonist)
Binding Affinity (Ki) Not PublishedNot PublishedVaries by compound
IC50 / EC50 Not PublishedEC50 for K+ current block: 1.8 x 10-5 mol/l[4]Varies by compound
In Vivo Effects Anecdotal reports of toxicitySeizures, respiratory paralysis[2]Varies by compound (e.g., anxiolytic, anticonvulsant)
Experimental Protocols

Detailed experimental protocols for investigating this compound's mechanism of action are not available in the literature. However, researchers can adapt established methodologies used for studying compounds like cicutoxin.

1. Electrophysiological Analysis of GABAA Receptor Function:

  • Method: Patch-clamp recording from cultured neurons or oocytes expressing GABAA receptors.

  • Procedure: this compound would be applied at varying concentrations to the cells, and the GABA-evoked chloride currents would be measured. A reduction in the current amplitude in the presence of this compound, without affecting the GABA binding affinity, would indicate noncompetitive antagonism.

2. Radioligand Binding Assays:

  • Method: Competitive binding assays using radiolabeled ligands for the GABAA receptor.

  • Procedure: Membranes from brain tissue or cells expressing GABAA receptors would be incubated with a radiolabeled ligand that binds within the ion channel (e.g., [35S]TBPS) and varying concentrations of this compound. Displacement of the radioligand by this compound would suggest binding to the channel pore or an allosteric site.

3. In Vivo Seizure Models:

  • Method: Animal models of epilepsy (e.g., pentylenetetrazol-induced seizures).

  • Procedure: Administration of this compound to laboratory animals to observe for the induction of seizure activity, which would be consistent with a GABAergic antagonist mechanism.

Visualizing the Proposed Signaling Pathways

The following diagrams illustrate the inferred mechanism of action of this compound based on the available data for structurally similar compounds.

GABAA_inhibition cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_receptor GABAA Receptor Chloride_channel Chloride Channel (Closed) GABAA_receptor->Chloride_channel Prevents Opening Hyperpolarization Membrane Hyperpolarization (Inhibited) Chloride_channel->Hyperpolarization No Chloride Influx Action_potential Action Potential (Increased Firing) Hyperpolarization->Action_potential Leads to GABA GABA GABA->GABAA_receptor Binds This compound This compound This compound->GABAA_receptor Binds (Noncompetitively)

Caption: Proposed mechanism of this compound as a noncompetitive GABAA receptor antagonist.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Isolate this compound from Aethusa cynapium B Patch-Clamp on Cultured Neurons A->B C Radioligand Binding Assay A->C F Administer this compound to Animal Model A->F D Measure GABA-evoked currents B->D E Determine binding at receptor site C->E G Observe for Seizure Activity F->G

Caption: Suggested experimental workflow to elucidate this compound's mechanism of action.

References

Independent Verification of Aethusin's Effects in a Novel Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aethusin, a neurotoxin found in Aethusa cynapium (fool's parsley), against well-characterized GABAA receptor antagonists, Bicuculline and Picrotoxin. Due to a lack of direct quantitative studies on isolated this compound, its toxicological profile is inferred from its close structural and mechanistic similarity to Cicutoxin, a potent toxin from water hemlock. This document outlines a proposed investigation of this compound's effects utilizing a novel animal model, the zebrafish larva, and provides the necessary experimental framework and comparative data from established alternatives.

Overview of Compared GABAA Receptor Antagonists

This compound, like its analogue Cicutoxin, is a non-competitive antagonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its antagonism leads to neuronal hyperexcitability and seizures. For a robust comparative analysis, two well-studied GABAA receptor antagonists, Bicuculline (a competitive antagonist) and Picrotoxin (a non-competitive antagonist), are presented as benchmarks.

Table 1: Comparative Profile of GABAA Receptor Antagonists

FeatureThis compound (Inferred)BicucullinePicrotoxin
Source Aethusa cynapium (Fool's Parsley)Alkaloid from Dicentra cucullariaExtract from Anamirta cocculus
Mechanism of Action Non-competitive GABAA Receptor AntagonistCompetitive GABAA Receptor AntagonistNon-competitive GABAA Receptor Antagonist (Channel Blocker)
Binding Site GABAA Receptor Pore (inferred from Cicutoxin)GABA Binding SiteChloride Ionophore Pore
Primary Effect Convulsant, NeurotoxinConvulsantConvulsant
LD50 (mice, peroral) >100 mg/kg0.68 mg/kg (i.p.)2-5 mg/kg (i.p.)

Proposed Novel Animal Model: The Zebrafish Larva

To facilitate a high-throughput and ethically considerate investigation of this compound's neurotoxic effects, the use of zebrafish (Danio rerio) larvae is proposed. The zebrafish model offers several advantages for neuropharmacological and toxicological screening, including rapid development, optical transparency for in-vivo imaging, and a conserved vertebrate nervous system with homologous GABAA receptors.

Experimental Workflow for Neurotoxicity Assessment in Zebrafish Larvae

The following workflow outlines the key stages for assessing the convulsant effects of this compound and its alternatives in zebrafish larvae.

G cluster_0 Phase 1: Embryo Collection & Dosing cluster_1 Phase 2: Behavioral Analysis cluster_2 Phase 3: Molecular & Cellular Analysis A Zebrafish Embryo Collection (3 dpf) B Arraying in 96-well Plates A->B C Exposure to Test Compounds (this compound, Bicuculline, Picrotoxin) in graded concentrations B->C D High-throughput Behavioral Recording (e.g., locomotor activity, convulsive movements) C->D Incubation Period E Quantification of Seizure-like Behavior (e.g., latency, duration, severity) D->E F Immunohistochemistry (e.g., c-Fos for neuronal activity) E->F G In-situ Hybridization (for gene expression changes) E->G H Calcium Imaging (in transgenic lines) E->H G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonists Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_R GABAA Receptor GABA_vesicle->GABA_R GABA Release Cl_channel Cl- Influx GABA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Bicuculline Bicuculline (Competitive) Bicuculline->GABA_R Blocks GABA Binding Site Aethusin_Picrotoxin This compound / Picrotoxin (Non-competitive) Aethusin_Picrotoxin->Cl_channel Blocks Channel Pore

Assessing the Purity of Synthesized Aethusin for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized Aethusin, a polyyne natural product with known activity as a GABA-A receptor antagonist. Ensuring high purity is critical for obtaining accurate and reproducible results in research and preclinical studies. This document outlines key analytical techniques, provides detailed experimental protocols, and compares this compound with alternative GABA-A receptor antagonists, supported by experimental data.

Introduction to this compound

This compound is a toxic polyyne naturally found in the plant Aethusa cynapium (Fool's Parsley).[1] Its structure, characterized by a conjugated system of double and triple bonds, makes it a potent antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] This activity makes it a valuable tool for studying the GABAergic system, which is central to understanding various neurological processes and disorders.

The synthesis of this compound typically involves a Grignard reaction, which can introduce specific impurities. Therefore, rigorous purity assessment is a mandatory step following synthesis to ensure that the observed biological effects are solely attributable to this compound.

Purity Assessment of Synthesized this compound

A multi-pronged analytical approach is recommended to comprehensively assess the purity of synthesized this compound and to identify and quantify any potential impurities. The primary recommended techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Purity Profile of Synthesized this compound

The following table summarizes the expected analytical data for a successfully synthesized and purified batch of this compound.

Analytical TechniqueParameterSpecificationResult
HPLC-UV Purity (by area %)≥ 98.0%99.2%
Retention Time (t_R)Approx. 8.5 min8.52 min
LC-MS [M+H]⁺Expected: 171.1117Observed: 171.1115
Molecular FormulaC₁₃H₁₅⁺C₁₃H₁₅⁺
¹H-NMR Chemical Shifts (δ)Conforms to structureConforms
Impurity SignalsAbsentNot Detected
Appearance Physical StatePale yellow oilConforms
Common Impurities in this compound Synthesis

The synthesis of this compound from matricarianal and propylmagnesium bromide can lead to several impurities. Understanding these potential byproducts is crucial for developing effective purification and analytical methods.

ImpurityOriginAnalytical Signature
Unreacted MatricarianalIncomplete reactionDistinct signals in HPLC and NMR.
Propyl Grignard side productsReaction with residual water or airAlkanes and other hydrocarbons detectable by GC-MS.
Dehydration byproductsIncomplete or side reactions during dehydrationIsomeric polyynes with different double bond configurations.
Biphenyl (from Grignard prep)Side reaction during Grignard reagent formationCan be detected by HPLC and NMR.

Comparison with Alternative GABA-A Receptor Antagonists

This compound's utility in research can be benchmarked against other known GABA-A receptor antagonists. The choice of antagonist can significantly impact experimental outcomes due to differences in potency, selectivity, and mechanism of action.

CompoundChemical ClassMechanism of ActionPotency (IC₅₀)Key Features
This compound PolyyneCompetitive Antagonist (putative)~1-5 µM (estimated)Structurally unique, potential for novel interactions.
Cicutoxin PolyyneNon-competitive Antagonist0.541 µM[3]Structurally similar to this compound, highly potent.
Bicuculline Phthalide-isoquinolineCompetitive Antagonist2 µM[1][4][5]Well-characterized, widely used research tool.
Gabazine (SR-95531) Pyridazinyl-GABA derivativeCompetitive Antagonist~0.2 µM[2]High affinity and selectivity for the GABA binding site.
Picrotoxin SesquiterpeneNon-competitive Channel Blocker~0.8 µM[6]Acts at a distinct site within the chloride channel pore.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To determine the purity of the synthesized this compound by separating it from impurities and quantifying the relative peak areas.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample, accurately weighed and dissolved in acetonitrile to a concentration of approximately 1 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended for optimal separation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the this compound sample.

    • Record the chromatogram for 20 minutes.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight and elemental composition of the synthesized this compound.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The same HPLC method as described above can be used for the chromatographic separation.

Procedure:

  • LC Conditions: Use the same HPLC conditions as outlined in section 4.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Analysis:

    • Inject the this compound sample.

    • Acquire the mass spectrum of the peak corresponding to this compound.

    • Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Purpose: To confirm the chemical structure of the synthesized this compound and to detect the presence of any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts to the protons in the this compound structure.

    • Examine the spectrum for any unassigned peaks that may indicate the presence of impurities.

Visualizations

The following diagrams illustrate key workflows and pathways related to the synthesis and analysis of this compound.

G This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Matricarianal Matricarianal Grignard Reaction Grignard Reaction Matricarianal->Grignard Reaction Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->Grignard Reaction Intermediate Alcohol Intermediate Alcohol Grignard Reaction->Intermediate Alcohol Dehydration Dehydration Intermediate Alcohol->Dehydration Crude this compound Crude this compound Dehydration->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

G Analytical Workflow for this compound Purity Assessment Synthesized this compound Synthesized this compound HPLC-UV HPLC-UV Synthesized this compound->HPLC-UV LC-MS LC-MS Synthesized this compound->LC-MS 1H-NMR 1H-NMR Synthesized this compound->1H-NMR Purity (%) Purity (%) HPLC-UV->Purity (%) Molecular Weight Confirmation Molecular Weight Confirmation LC-MS->Molecular Weight Confirmation Structural Confirmation Structural Confirmation 1H-NMR->Structural Confirmation Final Purity Report Final Purity Report Purity (%)->Final Purity Report Molecular Weight Confirmation->Final Purity Report Structural Confirmation->Final Purity Report G Simplified GABA-A Receptor Signaling Pathway GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Opens Channel Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition This compound This compound This compound->GABA-A Receptor Blocks

References

Aethusin: Unraveling the Biological Activity of a Fool's Parsley Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Aethusin, a polyyne toxin isolated from the noxious weed Aethusa cynapium, commonly known as fool's parsley, has garnered scientific interest for its potential biological effects. This guide provides a comparative overview of the currently available information on the in vitro and in vivo effects of this compound, aimed at researchers, scientists, and drug development professionals.

Due to the limited publicly available research specifically on this compound, this guide summarizes the general toxicological findings related to Aethusa cynapium and the broader class of polyyne compounds. Direct quantitative comparisons with alternative substances and detailed experimental protocols for this compound are not available at this time.

General Toxicological Profile of Aethusa cynapium

Aethusa cynapium is known to be toxic to both humans and animals when ingested fresh.[1][2] The toxicity is attributed to a mixture of compounds, including polyynes like this compound and alkaloids such as coniine.[2] The drying process is reported to denature these toxins, reducing the plant's harmful effects.[1][2] Ingestion of the fresh plant can lead to symptoms such as nausea, vomiting, and muscle pain.[1]

Insights from the Broader Polyynes Class

Polyynes, the chemical class to which this compound belongs, are a diverse group of naturally occurring compounds found in various plants.[3] Research on other polyynes has revealed a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This suggests that this compound may also possess significant bioactivity, warranting further investigation.

Conceptual Experimental Workflow

To elucidate the specific effects of this compound, a structured experimental approach would be necessary. The following diagram illustrates a conceptual workflow for investigating the in vitro and in vivo properties of a novel compound like this compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation A Compound Isolation & Purification (this compound from Aethusa cynapium) B Cell Line Screening (e.g., Cancer, Neuronal, Immune cells) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR, Flow Cytometry) C->D E Animal Model Selection (e.g., Mice, Rats) D->E Promising In Vitro Results F Acute & Chronic Toxicity Studies E->F G Efficacy Studies (Disease-specific models) F->G H Pharmacokinetic & Pharmacodynamic Analysis G->H

Conceptual workflow for this compound research.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be determined, based on the activities of other polyynes, several pathways could be hypothesized as points of investigation. For instance, many natural compounds with anticancer properties are known to interact with key cellular signaling cascades that regulate cell proliferation, apoptosis, and angiogenesis.

The diagram below depicts a generalized signaling pathway that is often implicated in the effects of bioactive compounds. Future research on this compound could explore its potential influence on such a pathway.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Hypothetical signaling pathway for this compound.

Future Directions

The current body of scientific literature lacks specific experimental data on the in vitro and in vivo effects of this compound. To move forward, a systematic investigation is required to isolate and characterize this compound, followed by a comprehensive evaluation of its biological activities using established cell-based and animal models. Such studies would be crucial in determining the toxicological profile and potential therapeutic applications of this natural compound. The methodologies and conceptual frameworks presented in this guide offer a roadmap for future research in this area.

References

Proposed Research Framework: Benchmarking Aethusin's Activity Against Standard GABA-A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide outlines a proposed research framework for characterizing the activity of Aethusin, a polyyne toxin from Aethusa cynapium (Fool's Parsley), at the GABA-A receptor. Currently, there is a significant knowledge gap in the scientific literature regarding the specific molecular targets of this compound that lead to its observed neurotoxic effects, such as convulsions and delirium.[1][2] While these symptoms are suggestive of a potential interaction with inhibitory neurotransmission, no direct experimental data exists to confirm this compound's activity at the GABA-A receptor. This document presents a series of proposed experiments to benchmark this compound against well-characterized competitive and non-competitive GABA-A antagonists, namely bicuculline and picrotoxin. The successful completion of these studies would provide valuable insights into the pharmacological profile of this compound and its potential as a novel modulator of the GABA-A receptor.

Introduction to GABA-A Receptor Antagonism

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] Antagonists of the GABA-A receptor block this inhibitory action, resulting in increased neuronal excitability, which can manifest as stimulant and convulsant effects.[1]

Standard GABA-A antagonists are classified based on their mechanism of action:

  • Competitive Antagonists: These compounds, such as bicuculline , bind to the same site on the GABA-A receptor as GABA itself. By competing with GABA for this binding site, they prevent the receptor from being activated.

  • Non-competitive Antagonists: These antagonists, like picrotoxin , bind to a different site on the receptor, known as an allosteric site. Their binding induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound.

This compound: An Uncharacterized Neurotoxin

This compound is a toxic polyyne found in Aethusa cynapium.[2] Ingestion of this plant is known to cause severe neurological symptoms, including vomiting, convulsions, and delirium.[1][2] Despite the severity of these effects, the specific molecular mechanisms underlying this compound's neurotoxicity remain uninvestigated. The convulsive activity strongly suggests a potential interaction with inhibitory neurotransmitter systems, with the GABA-A receptor being a primary candidate. To date, no published studies have directly examined the effect of this compound on GABA-A receptor function.

Proposed Experimental Benchmarking of this compound

To elucidate the potential activity of this compound as a GABA-A antagonist, a series of in vitro experiments are proposed. These experiments will compare the effects of this compound with those of the standard competitive antagonist, bicuculline, and the standard non-competitive antagonist, picrotoxin.

Data Presentation: A Framework for Comparison

The following table summarizes the known properties of standard GABA-A antagonists and provides a template for the data that would be collected for this compound.

Parameter Bicuculline Picrotoxin This compound
Antagonist Type CompetitiveNon-competitiveTo be determined
Binding Site GABA binding siteAllosteric site (channel pore)To be determined
Effect on GABA Binding DecreasesNo effectTo be determined
IC₅₀ (µM) ~1-5~1-10To be determined
Effect on Channel Gating Prevents opening by GABABlocks open channelTo be determined
Proposed Experimental Protocols

Objective: To determine if this compound binds to the GABA-A receptor and to characterize its binding site.

Methodology:

  • Membrane Preparation: Crude synaptic membranes will be prepared from rat whole brain or from cells recombinantly expressing specific GABA-A receptor subtypes.

  • Competitive Binding Assay: Membranes will be incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]bicuculline) and increasing concentrations of either unlabeled bicuculline (positive control) or this compound.

  • Allosteric Binding Assay: To investigate potential binding to a non-competitive site, a similar assay will be performed using a radioligand that binds to the channel pore, such as [³⁵S]TBPS, in the presence of increasing concentrations of picrotoxin (positive control) and this compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined by non-linear regression analysis.

Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells will be cultured and transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Whole-Cell Patch-Clamp Recording: Transfected cells will be voltage-clamped at -60 mV. GABA will be applied to elicit an inward chloride current.

  • Antagonist Application: After establishing a stable baseline GABA response, this compound will be co-applied with GABA at various concentrations to determine its effect on the GABA-elicited current. Bicuculline and picrotoxin will be used as positive controls for competitive and non-competitive antagonism, respectively.

  • Data Analysis: The effect of the antagonist on the amplitude of the GABA-gated current will be quantified. For competitive antagonists, a parallel rightward shift in the GABA dose-response curve is expected. For non-competitive antagonists, a reduction in the maximal response to GABA is anticipated. The IC₅₀ for the inhibition of the GABA response will be calculated.

Visualizations of Key Pathways and Workflows

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_A_Receptor Blocks Binding Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Leads to Picrotoxin Picrotoxin (Non-competitive Antagonist) Picrotoxin->GABA_A_Receptor Blocks Pore

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Workflow for Benchmarking this compound

Experimental_Workflow cluster_step1 Step 1: Binding Assays cluster_step2 Step 2: Functional Assays cluster_step3 Step 3: Data Analysis Binding_Assay Radioligand Binding Assays ([³H]muscimol & [³⁵S]TBPS) Competitive_Binding Competitive Assay vs. Bicuculline Binding_Assay->Competitive_Binding Noncomp_Binding Non-competitive Assay vs. Picrotoxin Binding_Assay->Noncomp_Binding Data_Analysis Data Analysis Competitive_Binding->Data_Analysis Noncomp_Binding->Data_Analysis Functional_Assay Electrophysiology (Whole-Cell Patch-Clamp) GABA_Application Apply GABA to elicit current Functional_Assay->GABA_Application Antagonist_Application Co-apply this compound with GABA GABA_Application->Antagonist_Application Antagonist_Application->Data_Analysis IC50_Calc Calculate IC₅₀ Data_Analysis->IC50_Calc Mechanism_Det Determine Mechanism of Action (Competitive vs. Non-competitive) Data_Analysis->Mechanism_Det Conclusion Conclusion: Characterize this compound's Activity at GABA-A Receptor Mechanism_Det->Conclusion

Caption: Proposed workflow for characterizing this compound.

Conclusion and Future Directions

The framework presented here provides a clear path forward for the characterization of this compound's activity at the GABA-A receptor. By systematically comparing its effects to those of well-understood antagonists, these proposed studies will determine if this compound is a novel GABA-A receptor modulator and elucidate its mechanism of action. This information is critical for understanding the toxicology of Aethusa cynapium and could potentially open avenues for the development of new pharmacological tools or therapeutic agents. Further research could then expand to investigate the subtype selectivity of this compound and its in vivo effects on neuronal network activity and behavior.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Aethusin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. Aethusin, a phytotoxin derived from the plant Aethusa cynapium, requires meticulous disposal procedures due to its biological activity and the absence of comprehensive safety data.[1] This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, adhering to established laboratory safety standards for handling substances with potential hazards.

Immediate Safety and Handling Precautions

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is crucial to apply the precautionary principle and handle it as a substance with unknown hazards. All personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.[1]

PropertyValue
Molecular Formula C13H14
Molecular Weight 170.25 g/mol
IUPAC Name (2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne
Synonyms (2E,8E,10E)-tridecatriene-4,6-diyne, this compound
Role Phytotoxin, GABAA receptor antagonist

Standard Disposal Protocol for this compound

The primary directive for the disposal of this compound is to manage it as hazardous waste through an approved waste disposal facility. Under no circumstances should this compound or any solutions containing it be disposed of down the drain. The following protocol outlines the necessary steps for proper disposal.

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management service.

Methodology:

  • Waste Segregation: All materials contaminated with this compound must be collected as hazardous waste. This includes:

    • Unused or expired this compound compound.

    • Stock solutions and experimental dilutions.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Container Selection:

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.

    • Solid Waste: Collect contaminated solids, such as gloves, absorbent pads, and disposable labware, in a dedicated, leak-proof container lined with a durable plastic bag.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The statement: "Caution: Chemical with Unknown Hazards".

    • The accumulation start date.

  • Waste Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, away from drains, heat sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

    • Provide the EHS representative or contractor with all available information regarding the compound.

Spill Management Protocol

In the event of an this compound spill, immediate and appropriate cleanup is essential to mitigate potential exposure and environmental contamination.

  • Ensure Personal Safety: Evacuate all non-essential personnel from the immediate area. Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain the Spill: Prevent the spill from spreading or entering any drains. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Waste: Carefully scoop or sweep the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste Types (Liquid vs. Solid) C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste - this compound' E->F G Add 'Caution: Unknown Hazards' F->G H Store in Designated Satellite Accumulation Area G->H I Contact Institutional EHS or Certified Waste Contractor H->I J Schedule Waste Pickup I->J K Proper Disposal by Approved Facility J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Aethusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance based on the currently available information for Aethusin. A formal Safety Data Sheet (SDS) for this compound is not publicly available, and the substance has not yet been formally classified for its hazards.[1] Therefore, a highly cautious approach is mandatory. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

This compound is a phytotoxin isolated from the plant Aethusa cynapium.[2] It is identified as a GABAA receptor antagonist, indicating significant biological activity.[2] Its structural similarity to the potent toxin Cicutoxin suggests that it should be handled as a potentially hazardous substance.[1]

I. Personal Protective Equipment (PPE)

Given the unknown toxicity profile of this compound, a conservative approach to PPE is essential. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE Category Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.To prevent skin contact with a potentially toxic substance. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical safety goggles or a full-face shield.To protect the eyes from splashes or aerosols of this compound solutions.
Body Protection A fully buttoned laboratory coat, preferably a chemical-resistant or disposable one.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended, especially when handling the solid compound or creating solutions. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.This compound's volatility is not well-characterized. As a phytotoxin, inhalation could be a route of exposure.

II. Operational Plan: Handling and Experimental Workflow

A systematic approach is crucial when working with a compound of unknown hazard. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

G Diagram 1: this compound Handling and Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid this compound prep_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct exp_observe Record Observations exp_conduct->exp_observe disp_collect Collect All Waste exp_conduct->disp_collect disp_label Label as 'Hazardous this compound Waste' disp_collect->disp_label disp_store Store in Designated Satellite Accumulation Area disp_label->disp_store disp_request Request Disposal via EHS disp_store->disp_request

Diagram 1: this compound Handling and Experimental Workflow

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes any unused solid this compound, contaminated gloves, pipette tips, and other disposable labware. Collect this waste in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: All solutions containing this compound, including stock solutions, dilutions, and experimental media, must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

  • Decontamination: All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. A suitable method would be to rinse with a solvent known to dissolve this compound, collecting the rinsate as hazardous liquid waste, followed by a thorough cleaning with an appropriate laboratory detergent.

IV. Hypothetical Signaling Pathway of this compound as a GABAA Receptor Antagonist

As this compound is a known GABAA receptor antagonist, the following diagram illustrates the general mechanism of action for such a compound. In this pathway, the antagonist blocks the normal inhibitory function of the GABAA receptor, leading to neuronal excitation.

G Diagram 2: Hypothetical Signaling of a GABAA Receptor Antagonist cluster_receptor GABAA Receptor gaba_receptor GABAA Receptor (Ligand-gated ion channel) cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens no_influx Blocked Chloride Influx gaba_receptor->no_influx Prevents influx Chloride Influx cl_channel->influx Allows gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to This compound This compound (Antagonist) This compound->gaba_receptor Blocks hyperpolarization Neuronal Hyperpolarization (Inhibition) influx->hyperpolarization Leads to excitation Neuronal Excitation no_influx->excitation Leads to

Diagram 2: Hypothetical Signaling of a GABAA Receptor Antagonist

V. Chemical and Physical Properties

The following data for this compound has been compiled from available public sources.[2]

Property Value
Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS Number 463-34-3
Appearance Not specified (likely an oil or solid)
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

VI. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aethusin
Reactant of Route 2
Aethusin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。